Canagliflozin

Catalog No.
S522556
CAS No.
842133-18-0
M.F
C24H25FO5S
M. Wt
444.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Canagliflozin

CAS Number

842133-18-0

Product Name

Canagliflozin

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C24H25FO5S

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1

InChI Key

XTNGUQKDFGDXSJ-ZXGKGEBGSA-N

SMILES

Array

solubility

almost insoluble
Practically insoluble in aqueous media from pH 1.1 to pH 12.9 /Canagliflozin hemihydrate/

Synonyms

1-(Glucopyranosyl)-4-methyl-3-(5-(4-fluorophenyl)-2-thienylmethyl)benzene - T777973, canagliflozin, Canagliflozin Hemihydrate, Canagliflozin, Anhydrous, Invokana

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F

The exact mass of the compound Canagliflozin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as almost insolublein water, 0.558 mg/l at 25 °c (est)practically insoluble in aqueous media from ph 1.1 to ph 12.9 /canagliflozin hemihydrate/. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides. It belongs to the ontological category of thiophenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

canagliflozin mechanism of action SGLT2 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of SGLT2 Inhibition

Canagliflozin is a competitive, selective, and reversible inhibitor of the Sodium-Glucose Cotransporter 2 (SGLT2) [1] [2]. Its core action is to block the reabsorption of glucose in the kidneys.

  • Target and Location: SGLT2 is expressed predominantly on the epithelial cells lining the S1 segment of the proximal convoluted tubule in the nephron. It is responsible for reabsorbing approximately 90% of the glucose filtered from the glomerulus [3] [4] [2].
  • Inhibition and Consequence: By inhibiting SGLT2, this compound reduces the renal reabsorption of glucose, lowers the renal threshold for glucose (RTG), and increases urinary glucose excretion (UGE). This results in a reduction of plasma glucose levels through an insulin-independent mechanism [5] [1] [4].
  • Structural Basis: Recent cryo-electron microscopy (cryo-EM) structures of the human SGLT2–MAP17 complex show that synthetic inhibitors like this compound bind to the transporter in its outward-facing conformation, thereby physically blocking the transport pathway [3].

Structural & Kinetic Binding Insights

The inhibitory action is rooted in the specific interaction between this compound and the SGLT2 protein.

  • Binding Conformation: Structural analyses reveal that this compound, a C-glucoside, binds to SGLT2 in the outward-facing conformation with Na+ bound to the conserved Na2 site. This stabilizes the transporter in an outward-open state, preventing the conformational changes necessary for glucose translocation [3].
  • Specificity: The binding involves specific interactions between the glucose moiety of this compound and the glucose-binding site, while its aglycone (non-sugar) part occupies the extracellular vestibule. Variations in the aglycone structure are crucial for the pharmacophore and influence the inhibitor's affinity and specificity [3] [2].
  • Comparison with Phlorizin: Unlike its natural predecessor phlorizin (an O-glucoside), which exhibits biphasic kinetics by binding to both outward and inward conformations, this compound and other C-glucosides primarily target the outward state, contributing to their metabolic stability and sustained action [3].

Pharmacokinetic Profile

The pharmacokinetic properties of this compound support its once-daily dosing regimen [5].

Parameter Description
Bioavailability ~65% [5] [1] [6]
Tmax (Time to Cmax) 1-2 hours post-dose [5] [1]
Protein Binding ~99% (primarily to albumin) [5] [1] [4]
Metabolism Primarily via UGT1A9 and UGT2B4 (O-glucuronidation) to inactive metabolites (M7 and M5); minimal CYP3A4 involvement (~7%) [5] [1] [4]
Half-life 100 mg: ~10.6 hours; 300 mg: ~13.1 hours [5] [1] [4]
Route of Elimination Feces (~52%; 41.5% as unchanged drug); Urine (~33%; primarily as O-glucuronide metabolites, <1% as unchanged drug) [5] [1] [4]

Systemic & Pleiotropic Mechanisms

Beyond direct SGLT2 inhibition, this compound exerts multiple systemic effects that contribute to its cardiorenal benefits.

  • SGLT1 Inhibition: At higher doses (e.g., 300 mg), this compound also shows a low-potency inhibitory effect on SGLT1 in the intestinal lumen. This can reduce postprandial glucose absorption, contributing to lower postprandial glucose excursions [4] [6].
  • Anti-inflammatory and Anti-fibrotic Effects: Clinical studies show that this compound significantly reduces plasma levels of key biomarkers involved in inflammation and fibrosis, including TNFR1, IL-6, MMP7, and FN1. This suggests a potential mechanism for its beneficial effects on diabetic kidney disease, independent of glycemic control [7].
  • Metabolic Substrate Shift: Metabolomic studies indicate that SGLT2 inhibitors, including this compound, induce a shift in energy metabolism. They promote the utilization of alternative substrates such as ketone bodies, lipids, and amino acids, a phenomenon known as the "thrifty substrate" hypothesis. This shift may improve mitochondrial efficiency and reduce oxidative stress, contributing to cardiorenal protection [8].
  • Impact on Cardiac Cells: Although SGLT2 is not expressed in cardiomyocytes, this compound has off-target effects on these cells. It is shown to modulate inflammatory signaling pathways (like NF-κB and NLRP3), reduce oxidative stress, and inhibit cardiac fibroblast activation, thereby attenuating adverse cardiac remodeling and fibrosis [9].

The diagram below summarizes the multi-level mechanism of action of this compound.

G cluster_kidney Kidney cluster_intestine Intestine This compound This compound SGLT2_Inhibition SGLT2 Inhibition (Proximal Tubule) This compound->SGLT2_Inhibition SGLT1_Inhibition Partial SGLT1 Inhibition (At High Doses) This compound->SGLT1_Inhibition Renal_Effects ↑ Urinary Glucose Excretion (UGE) ↓ Renal Glucose Reabsorption ↓ Renal Threshold for Glucose (RTG) SGLT2_Inhibition->Renal_Effects Systemic_Effects Lower Plasma Glucose Osmotic Diuresis Mild Natriuresis Renal_Effects->Systemic_Effects Pleiotropic_Effects Pleiotropic (Off-Target) Effects Intestinal_Effects ↓ Intestinal Glucose Absorption ↓ Postprandial Glucose SGLT1_Inhibition->Intestinal_Effects subcluster_systemic subcluster_systemic AntiInflammatory ↓ Inflammatory Biomarkers (TNFR1, IL-6) Pleiotropic_Effects->AntiInflammatory AntiFibrotic ↓ Fibrosis Biomarkers (MMP-7, FN1) Pleiotropic_Effects->AntiFibrotic MetabolicShift Metabolic Substrate Shift ↑ Ketone Bodies, ↑ Lipid Utilization Pleiotropic_Effects->MetabolicShift CardioProtection Cardioprotective Pathways (AMPK activation, NF-κB inhibition) Pleiotropic_Effects->CardioProtection subcluster_cellular subcluster_cellular

This diagram illustrates the primary and secondary mechanisms of this compound, from direct SGLT2 inhibition in the kidney to systemic pleiotropic effects.

Experimental Protocols for Key Findings

For researchers, the methodologies from key studies provide a foundation for experimental design.

  • Measuring Anti-inflammatory Biomarkers [7]:

    • Sample Source: Use stored plasma samples from clinical trials (e.g., 296 samples from a 2-year study).
    • Biomarker Selection: Select candidate biomarkers (e.g., TNFR1, IL-6, MMP7, FN1) based on overlap between a drug mechanism-of-action network model and a disease-specific molecular network model.
    • Analysis: Compare biomarker levels between the this compound treatment group and an active control group (e.g., glimepiride) over the study period using appropriate statistical methods (e.g., percentage change with p-values).
  • Structural Studies via Cryo-EM [3]:

    • Protein Complex Preparation: Co-express human SGLT2 with its essential auxiliary subunit MAP17 in a suitable cell line. Use an N-terminal fusion (e.g., signal peptide-sfGFP) to improve expression.
    • Solubilization and Purification: Solubilize the membrane fraction in DDM micelles in the presence of this compound. Purify the complex using affinity and size-exclusion chromatography.
    • Data Collection and Processing: Perform cryo-EM single-particle analysis. Process acquired movies through motion correction and 2D/3D classification in software like RELION to generate high-resolution cryo-EM maps for model building.

References

Comprehensive Technical Analysis of Canagliflozin Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Overview

Canagliflozin is a potent selective inhibitor of sodium-glucose co-transporter 2 (SGLT2) approved for the management of type 2 diabetes mellitus (T2DM). As the first oral antidiabetic drug approved for cardiovascular event prevention in T2DM patients, understanding its pharmacokinetic profile is essential for optimizing therapeutic outcomes and minimizing adverse effects. This compound's unique mechanism of action involves inhibiting renal glucose reabsorption in the proximal tubules, resulting in increased urinary glucose excretion and reduced plasma glucose levels through an insulin-independent pathway. This comprehensive review synthesizes current scientific evidence on this compound's absorption, distribution, metabolism, and excretion processes, providing researchers and drug development professionals with technical insights into its pharmacokinetic behavior across different patient populations and disease states.

Comprehensive Pharmacokinetic Profile

This compound demonstrates predictable pharmacokinetics with dose-proportional systemic exposure across the therapeutic dose range. Its pharmacokinetic properties make it suitable for once-daily dosing, with an established safety profile in diverse patient populations.

Table 1: Fundamental Pharmacokinetic Parameters of this compound

Parameter Value/Description Clinical Significance
Absolute Oral Bioavailability 65% [1] [2] Moderate first-pass effect
Time to Peak Concentration (Tmax) 1-2 hours post-dose [1] [2] Rapid absorption
Steady-State Achievement 4-5 days of daily dosing [1] Minimal accumulation
Plasma Protein Binding 99% (primarily to albumin) [1] [3] [2] Limited dialysis clearance
Volume of Distribution 83.5 L (based on IV administration) [1] [3] Extensive tissue distribution
Terminal Half-Life 10.6 hours (100 mg); 13.1 hours (300 mg) [1] [3] [2] Supports once-daily dosing
Food Effect No clinically significant effect [1] [3] Can be taken without regard to meals

Table 2: Absorption and Elimination Characteristics

Parameter 100 mg Dose 300 mg Dose Conditions & Notes
Peak Plasma Concentration (Cmax) 1227-1620 ng/mL [4] [2] 3678-4678 ng/mL [4] [2] Dose-dependent increase
Area Under Curve (AUC) 61.9 h·ng/mL/mg (pediatric) [2] 94.6 h·ng/mL/mg (pediatric) [2] Similar to adult exposure
Fecal Excretion 41.5% as unchanged drug [1] [2] Similar percentage Majority unchanged
Urinary Excretion 33% as metabolites; <1% unchanged [1] [3] [2] Similar percentage Primarily metabolized

Metabolic Pathways

This compound undergoes extensive hepatic metabolism primarily through glucuronidation, with minor oxidative pathways. The metabolism involves multiple enzyme systems producing several inactive metabolites, explaining its favorable drug interaction profile.

CanagliflozinMetabolism This compound This compound M7 M7 This compound->M7 O-glucuronidation M5 M5 This compound->M5 O-glucuronidation M9 M9 This compound->M9 Oxidation M17 M17 This compound->M17 O-glucuronidation M8 M8 This compound->M8 Oxidation UGT1A9 UGT1A9 UGT1A9->M7 UGT2B4 UGT2B4 UGT2B4->M5 CYP3A4 CYP3A4 CYP3A4->M9 Inactive Inactive M7->Inactive M5->Inactive M16 M16 M9->M16 Glucuronidation M9->Inactive M17->Inactive M8->Inactive M16->Inactive

This compound metabolic pathways showing primary and secondary routes

The metabolic transformation of this compound involves:

  • Primary Pathway: O-glucuronidation mediated primarily by UGT1A9 and UGT2B4 enzymes, forming inactive metabolites M7 and M5, which represent the major circulating metabolites in plasma [1] [5] [2]. These metabolites demonstrate no pharmacological activity against SGLT2 or SGLT1 receptors in vitro assays [2].

  • Secondary Pathway: Minimal oxidative metabolism via CYP3A4-mediated hydroxylation (approximately 7% of total metabolism), producing metabolite M9 [1] [5] [3]. Additional minor metabolites identified include M17 (O-glucuronide), M8 (oxidation), and M16 (oxidation followed by glucuronidation) [5] [6].

  • Clinical Implications: The minimal CYP-mediated metabolism results in a low drug interaction potential with medications metabolized by cytochrome P450 enzymes. However, inducers of UGT enzymes (e.g., rifampin, phenytoin) may reduce this compound plasma concentrations, potentially necessitating dose adjustments [1] [7].

Analytical Methodologies

Advanced analytical techniques have been developed and validated for the precise quantification of this compound and its metabolites in biological matrices, enabling detailed pharmacokinetic characterization.

UPLC-MS/MS Quantification Method

A sensitive and efficient ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been established for simultaneous determination of this compound and its metabolites in plasma matrices [5] [6]:

  • Chromatographic Conditions: Utilization of a Waters XBridge BEH C18 column (100 × 2.1 mm, 2.5 μm) with a mobile phase consisting of 0.1% acetonitrile-formic acid (75:15, v/v) at a flow rate of 0.7 mL/min, achieving separation within 5.1 minutes [5].

  • Mass Spectrometric Detection: Operation in positive electrospray ionization mode with multiple reaction monitoring (MRM) transitions specific for each analyte:

    • This compound: m/z 462.00→191.10
    • O-glucuronide metabolites (M5, M7, M17): m/z 638.10→191.10
    • Oxidation metabolite (M9): m/z 478.00→267.00 [5] [6]
  • Validation Parameters: The method demonstrates excellent linearity (10-1000 ng/mL), with lower limit of quantification (LLOQ) of 10 ng/mL. Validation showed sufficient specificity, accuracy, and precision with intra-day and inter-day variations within acceptable limits [5].

Experimental Protocol for Pharmacokinetic Studies

Detailed methodology for comprehensive pharmacokinetic characterization in clinical and preclinical studies:

  • Sample Collection: Serial blood sampling at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose) following single and multiple administrations [4]. Plasma separation via centrifugation and storage at -80°C until analysis.

  • Urine Collection: Timed intervals (0-2, 2-4.5, 4.5-7, 7-10.5, 10.5-13, and 13-24 hours) for quantification of urinary glucose excretion and renal clearance calculations [4].

  • Pharmacodynamic Assessments: Measurement of renal threshold for glucose (RTG) and urinary glucose excretion (UGE) to correlate pharmacokinetic parameters with pharmacological effects [4].

Clinical Considerations

Special Populations

Table 3: Pharmacokinetic Alterations in Special Populations

Population Pharmacokinetic Changes Dosing Recommendations
Renal Impairment Increased exposure (eGFR 30-60 mL/min/1.73m²) [1] [7] Avoid initiation if eGFR <45 mL/min/1.73m²; 100 mg daily if eGFR 45-60 mL/min/1.73m² [1]
Hepatic Impairment No significant change in mild-moderate impairment [1] [7] No adjustment needed for Child-Pugh A/B; not recommended for Child-Pugh C [1]
Elderly Patients Higher incidence of adverse reactions [1] Consider lower 100 mg dose, especially for patients >75 years [1]
Pediatric Patients Exposure similar to adults [2] 100-300 mg daily for patients ≥10 years [3]
Type 2 Diabetes Altered pharmacokinetic behavior [5] [6] Standard dosing effective
Drug-Drug Interactions

This compound demonstrates a favorable drug interaction profile with no clinically significant interactions observed with commonly co-administered medications including metformin, glyburide, simvastatin, warfarin, hydrochlorothiazide, oral contraceptives, probenecid, and cyclosporine [7]. However:

  • UGT Enzyme Inducers: Coadministration with potent inducers of UGT enzymes (e.g., rifampin, phenytoin, barbiturates) may reduce this compound plasma concentrations by approximately 30%, potentially necessitating dose adjustment or more frequent glycemic monitoring [1] [5] [7].

  • Impact on Other Medications: this compound may increase the exposure to drugs that are substrates of P-glycoprotein (P-gp) such as digoxin, recommending appropriate monitoring when co-administered [1].

Conclusion

References

canagliflozin SGLT1 SGLT2 selectivity ratio

Author: Smolecule Technical Support Team. Date: February 2026

SGLT2 Inhibitor Selectivity Profiles

Drug Name SGLT2/SGLT1 Selectivity Ratio Classification
Canagliflozin ~260:1 [1] [2] Dual SGLT1/2 Inhibitor
Sotagliflozin ~20:1 [1] [2] Dual SGLT1/2 Inhibitor
Empagliflozin ~2,700:1 [1] Highly Selective SGLT2 Inhibitor
Dapagliflozin ~1,200:1 [1] [2] Highly Selective SGLT2 Inhibitor
Ertugliflozin ~2,200:1 [1] [2] Highly Selective SGLT2 Inhibitor

Experimental Insights into this compound's Selectivity

The selectivity ratio is determined through in vitro inhibition kinetics. Key experimental findings include:

  • Competitive Inhibition: this compound acts as a competitive inhibitor for both human SGLT1 and SGLT2, meaning it binds to the substrate site of the transporters [3].
  • Determination of Ki Values: The ratio is derived from the inhibition constant (Ki) for each transporter. This compound has a Ki of 2.6 nM for SGLT2 and a Ki of 673 nM for SGLT1, resulting in the ~260-fold selectivity ratio [3].
  • Sidedness of Action: Unlike older inhibitors, this compound, with its high plasma protein binding, may inhibit SGLT2 from the cytoplasmic side of the renal tubule cells after entering through the basolateral membrane [3].

This compound's Dual Inhibition Pathway

This diagram illustrates the dual inhibitory mechanism of this compound, which underlies its unique effects:

Clinical Implications of Dual Inhibition

The additional SGLT1 inhibition by this compound translates into several unique clinical effects compared to highly selective SGLT2 inhibitors:

  • Systemic Effects: SGLT1 is responsible for the majority of glucose absorption in the gastrointestinal system. Its inhibition contributes to reduced postprandial glucose excursions [1] [2].
  • Potential Cardiac Benefits: Preclinical human tissue studies suggest that this compound's SGLT1 inhibition in the heart can suppress NADPH oxidase activity and improve nitric oxide synthase (NOS) coupling via an AMPK/Rac1 signaling pathway, leading to global anti-inflammatory and anti-apoptotic effects in the human myocardium [4].
  • Stroke Risk Reduction: A 2024 meta-analysis found that SGLT2 inhibitors with lower selectivity (dual SGLT1/2 inhibitors like this compound and sotagliflozin) were associated with a significantly lower risk of stroke compared to highly selective SGLT2 inhibitors [1] [2].
  • Safety Profile: The same meta-analysis noted that hypotension occurred more often with non-selective SGLT2 inhibitors compared to selective agents [1] [2]. A separate large observational study also suggested a need for further research into comparative cardiovascular outcomes [5].

References

Quantitative Effects on Renal Glucose Handling

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the key quantitative changes in RTG and UGE induced by canagliflozin across preclinical and clinical studies.

Table 1: Effects of this compound in Preclinical Animal Models

Animal Model This compound Dose Effect on RTG Effect on Urinary Glucose Excretion (UGE) & Glycemia
Zucker Diabetic Fatty (ZDF) Rats [1] 1 mg/kg Lowered from 415 ± 12 mg/dL to 94 ± 10 mg/dL Increased UGE; reduced blood glucose and HbA1c after 4 weeks
db/db Mice [1] Acute dosing - Dose-dependently decreased blood glucose concentrations
Obese Rodent Models [1] Various - Increased UGE; decreased body weight gain, epididymal fat, and liver weight

Table 2: Effects of this compound in Human Clinical Studies

Study Population / Type This compound Dose Effect on RTG Effect on Urinary Glucose Excretion (UGE)
Patients with T2DM [2] 100 mg daily Lowered from a baseline of ~240 mg/dL Increased mean UGE to approximately 100 g/day
Patients with T2DM [2] 300 mg daily Maximal suppression to ~70-90 mg/dL over 24 hours Increased mean UGE to approximately 100 g/day
Patients with T2DM [3] [4] 100 mg daily for 8 days Measured reduction (novel MMTT-based method validated) Correlated increase in UGE

Mechanism of Action & Signaling Pathway

This compound works by competitively and reversibly inhibiting SGLT2, the primary transporter responsible for glucose reabsorption in the early proximal tubule [2]. The following diagram visualizes the signaling pathway through which this inhibition improves glycemic control.

G This compound This compound SGLT2_Inhibition Inhibition of SGLT2 This compound->SGLT2_Inhibition Reduced_Glucose_Reabsorption Reduced Glucose Reabsorption in Proximal Tubule SGLT2_Inhibition->Reduced_Glucose_Reabsorption Lowered_RTG Lowered Renal Threshold for Glucose (RTG) Reduced_Glucose_Reabsorption->Lowered_RTG Increased_UGE Increased Urinary Glucose Excretion (UGE) Lowered_RTG->Increased_UGE Glycemic_Improvement Improved Glycemic Control Increased_UGE->Glycemic_Improvement Other_Benefits Secondary Benefits: Weight Loss, BP Reduction Glycemic_Improvement->Other_Benefits

Detailed Experimental Protocols

The robust data on this compound's pharmacodynamics are derived from well-established experimental methods.

Determining RTG via Stepwise Hyperglycemic Clamp (SHCP)

The SHCP is considered the gold standard for measuring RTG, though it is complex and limited to specialized labs [3] [4].

  • Procedure:
    • Subject Preparation: Patients are typically studied after an overnight fast.
    • Blood Glucose Control: A Biostator or similar device is used to maintain arterialized venous blood glucose at predetermined, stepwise-increasing targets (e.g., 126, 171, 216, 261, and 306 mg/dL in untreated subjects) via a variable intravenous glucose infusion [4].
    • Urine Collection: Urine is collected over specific periods (e.g., the last 1.5 hours) at each blood glucose plateau to measure the rate of UGE.
    • Data Analysis: The relationship between UGE and blood glucose is analyzed. RTG is determined as the blood glucose concentration at which UGE begins to increase substantially from zero, often using nonlinear regression to fit the threshold model [4].
Validated Novel Method Using Mixed-Meal Tolerance Test (MMTT)

A simpler method validated against the SHCP allows for RTG estimation in broader clinical trial settings [3] [4].

  • Procedure:
    • Intervention: Subjects undergo a standardized mixed-meal test (e.g., a meal containing ~700 kcal with 100 g carbohydrates).
    • Blood Sampling: Blood glucose (BG) is measured at multiple time points (e.g., -15, 0, 30, 60, 90, 120, 180, and 240 minutes).
    • Urine Collection: Urine is collected over timed intervals (e.g., 0-2 hours and 2-4 hours post-meal) to measure total glucose excreted.
    • Calculation: RTG is calculated using the measured BG, UGE rate, and an estimate of the glomerular filtration rate (eGFR), based on a validated threshold model [4]. This method showed excellent agreement with the SHCP, with a concordance correlation coefficient of 0.94 [3] [4].

Relevance in Drug Development & Research

Understanding and measuring RTG is critical for several reasons in a drug development context:

  • Proof of Mechanism: A significant reduction in RTG is direct proof of SGLT2 inhibition at the target organ [1] [2].
  • Dose Selection: Phase 1 studies use dose-dependent reductions in RTG and increases in UGE to establish pharmacologically active dosing regimens [2].
  • Predicting Efficacy: Research indicates that patients with a higher baseline RTG may experience a greater HbA1c reduction from SGLT2 inhibitor therapy, highlighting RTG as a potential predictive biomarker [5] [6].
  • Understanding Upregulation: In T2DM, renal glucose reabsorption is often increased due to upregulation of SGLT2, which raises the RTG and contributes to hyperglycemia. This compound counteracts this pathological state [7] [2].

References

canagliflozin synthesis route Quality by Design QbD

Author: Smolecule Technical Support Team. Date: February 2026

QbD in Canagliflozin Synthesis: An Overview

The application of QbD principles, as detailed in a 2017 study, led to a robust six-step synthetic process for this compound that achieved a 47% overall yield and high purity (>99%) [1] [2]. The core philosophy involved a telescopic strategy, where the first three and the last two steps were combined into fewer isolation operations, enhancing efficiency [1] [2]. Key to this approach was the identification of Critical Process Parameters (CPPs) through Design of Experiment (DoE) methodologies, which established a defined design space for a reliable and reproducible process [1].

The workflow below illustrates the optimized six-step sequence and the QbD elements applied to its development.

Start Start: 5-Iodo-2-methylbenzoic acid (28) Step1 Step 1: Friedel-Crafts Acylation Start->Step1 Step2 Step 2: Reductive Elimination Step1->Step2 Step3 Step 3: C-Arylation Step2->Step3 Step4 Step 4: Deprotection Step3->Step4 Step5 Step 5: Reductive Demethoxylation Step4->Step5 End This compound (1) Purity: >99% Step5->End QbD QbD Framework CPP Critical Steps (CPPs) DoE Optimization QbD->CPP Control Control Strategy Impurity Management QbD->Control CPP->Step1 CPP->Step2 CPP->Step5 Control->Step4 Control->Step5

Optimized synthetic route for this compound with key QbD control points [1] [2].

Critical Process Parameters and Control Strategies

The following table summarizes the critical steps, their identified CPPs, and the established control strategies to ensure consistent quality of the final API [1].

Step & Objective Critical Process Parameters (CPPs) Optimal Conditions & Control Strategies

| Step 1: Friedel-Crafts Acylation to form 31 [3] | Solvent, Lewis acid type/equivalents, temperature, reaction time | Solvent: Chlorobenzene (improved yield over DCM). Work-up: Specific washing procedure to remove impurities [1]. | | Step 2: Lewis acid-mediated reductive elimination to form aglycone 32 [3] | Lewis acid type/equivalents (BF₃•Et₂O), temperature, reducing agent (Triethylsilane) | Temperature: Maintaining at 35°C prevented a low-yielding dimeric byproduct formation [1]. | | Step 5: n-BuLi mediated C-arylation of protected gluconolactone with aglycone 32 to form 33 [3] | Base (n-BuLi) stoichiometry, temperature, reaction time | Temperature: Rigorously maintained at -75°C. Addition: Base added to a mixture of the coupling partners for better control [4] [1]. | | Step 6: Reductive demethoxylation of 34 to final this compound (1) [3] | Lewis acid (BF₃•Et₂O) equivalents, temperature, reducing agent (Triethylsilane) | Stoichiometry: Use of 2.2 equivalents of BF₃•Et₂O was critical for high conversion [1]. |

Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation to form Halo Ketone (31)
  • Procedure: 5-Iodo-2-methylbenzoic acid (28) is first converted to its acid chloride (29) using thionyl chloride (SOCl₂). This acid chloride is then coupled with 2-(4-fluorophenyl)thiophene (30) via a Friedel-Crafts acylation using a Lewis acid catalyst in chlorobenzene [3].
  • QbD Insight: The use of chlorobenzene as the solvent, identified through DoE, provided a superior yield and easier purification compared to dichloromethane (DCM) [1].
Step 2: Reductive Elimination to form Aglycone (32)
  • Procedure: The keto group in intermediate 31 is reduced to a methylene group using triethylsilane (TES) as the reducing agent and boron trifluoride diethyl etherate (BF₃•Et₂O) as the Lewis acid [3].
  • QbD Insight: Initial attempts at 0°C gave a low yield (25%) due to a dimeric byproduct. Optimizing the temperature to 35°C significantly improved the yield to 77% by suppressing this side reaction [1].
Steps 5 & 6: C-Arylation & Final Deprotection/Reduction
  • Procedure for C-Arylation (Step 5): The aglycone 32 is reacted with a trimethylsilyl-protected gluconolactone in the presence of n-BuLi in a toluene/THF mixture at -75°C. The critical control is the single-lot addition of n-BuLi to the pre-mixed substrates, which ensures high reproducibility [4] [1].
  • Procedure for Final Reduction (Step 6): The intermediate 34 undergoes reductive demethoxylation using triethylsilane and BF₃•Et₂O. The 2.2 equivalents of BF₃•Et₂O is a key parameter for complete conversion. The final product is isolated in 67% yield with 99.80% purity after filtration and drying [1].

Impurity Profile and Control

A key objective of the QbD approach was to proactively identify and control impurities [1]:

  • Source of Impurities: The primary sources are isomeric byproducts from the C-glycosidation step and potential intermediates from incomplete reduction or deprotection.
  • Control Strategy: The optimized process introduces a stable, crystalline open-ring intermediate (12) that is purified. Isolating this intermediate acts as a "purge point", effectively controlling the purity trajectory before the final steps and ensuring the high purity of the final API [1].

References

Pharmacodynamics of Canagliflozin: Technical Analysis of Urinary Glucose Excretion Mechanisms and Measurement

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Canagliflozin is a potent, selective sodium glucose co-transporter 2 (SGLT2) inhibitor that represents a novel insulin-independent approach for managing type 2 diabetes mellitus (T2DM). Its mechanism centers on competitive inhibition of SGLT2, the primary transporter responsible for reabsorbing approximately 90% of filtered glucose in the S1 segment of the renal proximal tubules. By inhibiting this transporter, this compound reduces renal glucose reabsorption, lowers the renal threshold for glucose (RTG) excretion, and increases urinary glucose excretion (UGE), ultimately reducing plasma glucose levels through an insulin-independent pathway.

The pharmacodynamic effects of this compound extend beyond glycemic control through multiple complementary mechanisms. The increased urinary glucose excretion creates an osmotic diuresis effect that contributes to modest reductions in blood pressure and body weight. Additionally, this compound exhibits a minor inhibitory effect on SGLT1, which is predominantly expressed in the small intestine and responsible for the remaining glucose reabsorption in the kidney. This dual inhibition potentially contributes to reduced postprandial glucose excursions through delayed intestinal glucose absorption. The unique mechanism of SGLT2 inhibition has positioned this compound as a valuable therapeutic option with demonstrated benefits in reducing major cardiovascular events, diabetic kidney disease progression, and heart failure hospitalizations in patients with T2DM [1] [2].

G cluster_kidney Renal Proximal Tubule cluster_intestine Small Intestine This compound This compound SGLT2 SGLT2 This compound->SGLT2 Primary Inhibition SGLT1 SGLT1 This compound->SGLT1 Secondary Inhibition UGE Urinary Glucose Excretion This compound->UGE Increases RTG Renal Threshold for Glucose This compound->RTG Decreases Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption 90% SGLT1->Glucose_Reabsorption 10% Intestinal_Glucose Intestinal Glucose Absorption SGLT1->Intestinal_Glucose Glucose_Reabsorption->RTG

SGLT Inhibition Mechanism: Illustrates this compound's primary action on renal SGLT2 and secondary effect on intestinal SGLT1.

Dose-Response Relationship and Quantitative Pharmacodynamics

Quantitative Effects on Urinary Glucose Excretion and Renal Threshold

The pharmacodynamic effects of this compound demonstrate clear dose-dependent relationships across both healthy and diabetic populations. In a Phase 1 ascending single-dose study involving healthy male subjects, this compound doses ranging from 10 mg to 800 mg produced dose-dependent decreases in the calculated 24-hour mean renal threshold for glucose (RTG), with maximal reduction reaching approximately 60 mg/dL at higher doses. Correspondingly, mean 24-hour urinary glucose excretion increased progressively with dose escalation, establishing the fundamental dose-response relationship that underpins its therapeutic application [3].

In Japanese patients with T2DM, a randomized, double-blind, placebo-controlled study examining doses of 25, 100, 200, and 400 mg demonstrated that this compound increased UGE0-24h to approximately 80-110 g/day at doses ≥100 mg, with these effects sustained throughout the entire 14-day multiple administration period. The study also confirmed that this compound decreased RTG from the first day of treatment, with these effects maintained during repeated dosing. The plasma concentrations of this compound showed linear pharmacokinetics with maximum concentration achieved approximately 1 hour post-dose and elimination half-life ranging between 10.22-13.26 hours, supporting once-daily dosing [4].

Table 1: Dose-Dependent Pharmacodynamic Effects of this compound in Clinical Studies

Population Dose (mg) 24-h UGE (g) RTG Reduction Tmax (h) Elimination t½ (h)
Healthy Subjects [3] 10-800 Dose-dependent increase ~60 mg/dL (max) 1-2 10.6-13.1
Japanese T2DM [4] 25 Significant increase Measurable 1.0 10.22-13.26
Japanese T2DM [4] 100 ~80 Significant 1.0 10.22-13.26
Japanese T2DM [4] 200-400 ~80-110 Significant 1.0 10.22-13.26
Healthy Chinese [5] 100-300 Dose-dependent Dose-dependent 1-2 Similar to other populations
Onset and Duration of Action

The pharmacodynamic effects of this compound manifest rapidly following administration. In comprehensive clinical studies, the reduction in RTG and increase in UGE were observed from the first day of treatment. The time to maximum plasma concentration (Tmax) occurs within 1-2 hours after oral administration, aligning with the onset of pharmacodynamic effects. The elimination half-life of approximately 10-13 hours supports once-daily dosing and provides sustained 24-hour glycemic control. During multiple-dose administration, no significant changes in Tmax or elimination half-life were observed, indicating consistent pharmacokinetic behavior over time [4] [5].

The linearity factors, calculated from the ratios of AUC0-24h on Day 16 to AUC0-∞ on Day 1, were close to 1 in all this compound groups, demonstrating predictable and linear pharmacokinetics with repeated dosing. This pharmacokinetic profile correlates with the sustained pharmacodynamic effects observed throughout the entire period of multiple administrations, with no evidence of tachyphylaxis or diminished response over time [4].

Factors Influencing Pharmacodynamic Response

Impact of Renal Function

Renal function represents a critical determinant of this compound's pharmacodynamic effects, as the drug's mechanism depends directly on glomerular filtration and tubular function. Physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) modeling has demonstrated that the hypoglycemic effects of SGLT2 inhibitors decrease with declining renal function in patients with T2DM. For instance, in patients with mild, moderate, and severe renal insufficiency, the UGE of this compound decreases substantially, mirroring trends observed with other SGLT2 inhibitors [6].

The relationship between renal function and this compound efficacy has direct implications for clinical dosing recommendations. Based on pharmacokinetic and pharmacodynamic studies, this compound dosage should be adjusted according to estimated glomerular filtration rate (eGFR):

  • eGFR ≥60 mL/min/1.73 m²: this compound 100-300 mg daily
  • eGFR 45 to <60 mL/min/1.73 m²: Limit to 100 mg daily
  • eGFR 30 to <45 mL/min/1.73 m²: Use not recommended for glycemic control (but may be continued at 100 mg daily in patients with albuminuria >300 mg/day to reduce risk of end-stage kidney disease)
  • eGFR <30 mL/min/1.73 m²: Contraindicated for initiation [1] [6]

Table 2: Impact of Renal Function on SGLT2 Inhibitor Pharmacodynamics

Renal Function Effect on this compound AUC Effect on UGE Recommended Action
Normal (eGFR ≥90) Baseline ~80-110 g/24h (at doses ≥100 mg) 100-300 mg daily
Mild Impairment ↑15% ~42% decrease (vs normal) 100 mg daily
Moderate Impairment ↑29% ~83% decrease (vs normal) 100 mg daily (if already on treatment)
Severe Impairment ↑53% ~84% decrease (vs normal) Do not initiate
Other Influencing Factors

Beyond renal function, several additional factors can influence the pharmacodynamics of this compound. Ethnicity has been investigated as a potential source of variability in drug response. Comparative studies have demonstrated that while the dose- and weight-normalized pharmacokinetic parameters of this compound show no apparent differences between Western, Indian, and Japanese subjects, healthy Chinese subjects exhibited approximately 14-42% higher Cmax and 57-62% higher AUC0-∞ compared to Western populations. Despite these pharmacokinetic differences, the pharmacodynamic parameters (UGE, RTG reduction) exhibited consistent patterns of dose-dependent changes across ethnic groups [5].

Food intake represents another consideration in this compound administration. Studies indicate that while high-fat meals do not significantly affect the overall bioavailability of this compound, administration before the first meal of the day may help reduce postprandial glucose excursions. This timing recommendation aligns with the drug's rapid absorption (Tmax 1-2 hours) and its minor inhibitory effect on intestinal SGLT1, which may contribute to reduced postprandial glucose absorption [1].

Additionally, concomitant medications that induce UDP-glucuronosyltransferase (UGT) enzymes may potentially increase the metabolism of this compound, as it is primarily metabolized through O-glucuronidation by UGT1A9 and UGT2B4. In patients receiving UGT inducers who have eGFR ≥60 mL/min/1.73 m², consideration may be given to increasing the this compound dosage from 100 mg to 300 mg daily to maintain optimal glycemic efficacy [1].

Experimental Methodologies for Pharmacodynamic Assessment

Clinical Study Designs and Urinary Glucose Measurement

Rigorous assessment of this compound's pharmacodynamics employs carefully designed clinical trials with standardized methodologies. Randomized, double-blind, placebo-controlled studies represent the gold standard for evaluating dose-response relationships. In such studies, patients typically undergo a washout period of ≥12 days to discontinue previous antihyperglycemic agents, followed by single-day treatment with this compound or placebo, a one-day washout, and then 14 consecutive days of treatment. This design allows evaluation of both single-dose and multiple-dose pharmacodynamics [4].

Urinary glucose excretion represents the primary pharmacodynamic endpoint, collected according to standardized protocols. In comprehensive trials, urine samples are typically collected at specified intervals: 0-2, 2-4.5, 4.5-7, 7-10.5, 10.5-13, and 13-24 hours on baseline and intensive pharmacokinetic/pharmacodynamic assessment days. On other study days, 24-hour urine collections are standard. This stratified collection approach allows researchers to evaluate both total 24-hour UGE and temporal patterns of glucose excretion throughout the day [4].

G cluster_washout Washout Period cluster_dosing Treatment Phase cluster_assessments Primary Assessments Start Study Population: T2DM Patients Washout ≥12 Days Antihyperglycemic Agent Discontinuation Start->Washout Day0 Day 0: Baseline Assessments Washout->Day0 Day1 Day 1: Single Dose PK/PD Day0->Day1 WashoutDay Day 2: 1-Day Washout Day1->WashoutDay PK Pharmacokinetics: Plasma this compound Concentrations Day1->PK Serial sampling over 24h PD1 Pharmacodynamics: Urinary Glucose Excretion (UGE) Day1->PD1 Fractionated urine collection PD2 Pharmacodynamics: Renal Threshold for Glucose (RTG) Day1->PD2 Calculated from plasma & urine data Safety Safety Monitoring: Adverse Events Laboratory Parameters Day1->Safety MultipleDose Days 3-16: Multiple Dose (14 days) WashoutDay->MultipleDose Final Day 16: Final PK/PD MultipleDose->Final Final->PK Serial sampling over 24h Final->PD1 Fractionated urine collection Final->PD2 Calculated from plasma & urine data Final->Safety

Clinical Trial Methodology: Outlines standard study design for evaluating this compound pharmacodynamics.

Renal Threshold for Glucose (RTG) Calculation

The renal threshold for glucose represents a critical derived parameter in assessing this compound's pharmacodynamics. RTG is calculated using established formulas that integrate plasma glucose concentrations with corresponding urinary glucose excretion rates. Methodologically, researchers typically employ the calculated 24-hour mean RTG, derived from the relationship between plasma glucose levels and urinary glucose excretion throughout the assessment period [4] [3].

Advanced modeling approaches have enhanced the understanding of this compound's pharmacodynamics. Physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) models incorporate renal physiological tissue structures, including expanded renal tubules, to simulate 24-hour urinary glucose excretion in diverse patient populations. These models have demonstrated strong predictive performance, with approximately 84.65% of predicted 24-hour urinary glucose excretion values aligning with observed data points within 0.5-2-fold accuracy [6].

For bioanalytical measurements, plasma concentrations of this compound are typically determined using high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) after solid-phase extraction. This method provides the sensitivity and specificity required for precise pharmacokinetic characterization, enabling accurate correlation with pharmacodynamic endpoints [4].

Conclusion

References

Canagliflozin: Pharmacokinetic & Physicochemical Profile

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Detail Citation
Plasma Protein Binding 99% (primarily to albumin) [1] [2] [3]
Absolute Oral Bioavailability ~65% [1] [3]
Time to Peak Plasma Concentration (T~max~) 1 to 2 hours [1] [2]
Volume of Distribution (V~ss~) 83.5 L (after IV dose) [2] [3]
BCS Classification Class IV (low solubility, low permeability) [4]
Metabolism Primarily via UGT1A9 and UGT2B4 (O-glucuronidation); minimal by CYP3A4 [1] [2] [3]
Route of Elimination Feces (~51.7%, 41.5% as unchanged drug); Urine (~33%, mostly as metabolites) [1] [3]
Terminal Elimination Half-life 100 mg: ~10.6 hours; 300 mg: ~13.1 hours [1] [3]

Analytical Methods for Quantification

Robust and sensitive bioanalytical methods are crucial for determining canagliflozin concentration in biological matrices like plasma and urine during pharmacokinetic studies.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is highly specific and suitable for simultaneous determination of multiple drugs, which is key for interaction studies [4].

  • Sample Preparation: Liquid-liquid extraction is preferred over protein precipitation for cleaner samples and less matrix effect [4].
  • Chromatography:
    • Column: C18 column.
    • Mobile Phase: Aqueous phase (5 mM ammonium acetate with 0.1% formic acid) and acetonitrile as the organic phase [4].
    • Flow Rate: Not specified in detail.
  • Mass Spectrometry:
    • Ionization Mode: Electrospray Ionization, Positive mode.
    • Monitoring: Multiple Reaction Monitoring (MRM).
    • Transition for this compound: m/z 465.1 → 191.1 [4].
  • Method Performance: The method was validated for selectivity, linearity, accuracy, and precision.
High-Performance Liquid Chromatography (HPLC) with UV Detection

This method provides a stability-indicating approach for quantifying this compound in pharmaceutical dosage forms and stability samples [5].

  • Chromatography:
    • Column: Supelcosil C18 column (250 × 4.6 mm, 5 μm).
    • Mobile Phase: 0.2% (v/v) Trifluoroacetic Acid in water / Acetonitrile (80:20, v/v).
    • Flow Rate: 1.0 mL/min.
    • Run Time: 15 minutes.
  • Detection:
    • Detector: Photo Diode Array (PDA).
    • Wavelength: 290 nm.
    • Retention Time: ~6.9 minutes.
  • Method Performance: The method is specific, precise, linear in the range of 12.6–37.9 μg/mL, and rugged [5].

The experimental workflow for these analytical methods can be summarized as follows:

G SamplePrep Sample Preparation LC_Separation Liquid Chromatography Separation SamplePrep->LC_Separation MS_Detection Mass Spectrometry Detection & Quantification LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Experimental workflow for quantifying this compound in biological samples.

Drug Interaction Mechanisms

This compound's pharmacokinetics can be altered by concomitant drugs, primarily through competition for metabolic enzymes and transporters.

  • Enzyme-Mediated Interactions: this compound is mainly metabolized by UGT1A9. When co-administered with sorafenib (a potent inhibitor of UGT1A9), the exposure (AUC and C~max~) of this compound increases significantly [4].
  • Transporter-Mediated Interactions: this compound is a substrate of efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) [4]. It can also weakly inhibit these transporters. This is the primary mechanism for its interaction with lenvatinib (also a P-gp/BCRP substrate), where this compound increases the exposure of lenvatinib [4].

The following diagram illustrates these interaction pathways:

G This compound This compound Pgp_BCRP P-gp / BCRP This compound->Pgp_BCRP Substrate & Weak Inhibitor Sorafenib Sorafenib UGT1A9 UGT1A9 Sorafenib->UGT1A9 Inhibits Lenvatinib Lenvatinib UGT1A9->this compound Metabolizes Pgp_BCRP->Lenvatinib Substrate

Mechanisms of drug interactions involving this compound.

Conclusion for Professionals

This compound is characterized by high plasma protein binding and a well-defined metabolic and transporter profile. These properties are central to predicting its clinical behavior and drug-drug interactions. The availability of robust LC-MS/MS and HPLC methods ensures accurate monitoring of its concentration, which is vital for pharmacokinetic studies and ensuring therapeutic efficacy.

References

Comprehensive Application Notes and Protocol: Assessing Canagliflozin's Effects on Insulin Sensitivity Using Euglycemic Clamp Technology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Canagliflozin and Insulin Sensitivity Assessment

This compound represents a significant advancement in the therapeutic management of type 2 diabetes mellitus (T2DM) as a prominent member of the sodium-glucose co-transporter 2 (SGLT2) inhibitors. Approved by the FDA in 2013, this compound operates through a unique insulin-independent mechanism primarily involving the inhibition of SGLT2 receptors in the proximal renal tubules, which normally account for approximately 90% of renal glucose reabsorption [1]. By competitively inhibiting these transporters, this compound reduces the renal threshold for glucose and increases urinary glucose excretion, resulting in improved glycemic control and secondary benefits such as weight loss and blood pressure reduction [1]. Beyond these well-established effects, emerging research has illuminated this compound's potential impacts on insulin sensitivity, necessitating rigorous methodological approaches for precise quantification.

The hyperinsulinemic-euglycemic clamp, first developed by Andres and DeFronzo in 1979, remains the gold standard technique for directly assessing insulin sensitivity in humans [2] [3]. This procedure involves maintaining a constant hyperinsulinemic state while "clamping" blood glucose at euglycemic levels through variable glucose infusion, allowing precise determination of whole-body insulin-mediated glucose disposal [3]. For pharmaceutical development and clinical research, the clamp technique provides an unparalleled tool for elucidating the metabolic effects of therapeutic interventions like this compound beyond their primary mechanisms of action. This protocol details the application of clamp methodology to characterize this compound's effects on insulin sensitivity, incorporating insights from recent clinical investigations to optimize experimental design and data interpretation for researchers and drug development professionals.

This compound Protocol Design for Clamp Studies

Pre-Study Considerations
  • Participant Selection: Research indicates that this compound's effects on insulin sensitivity are particularly evident in individuals with T2DM and concurrent conditions such as hepatic steatosis or visceral adiposity [4] [5]. Studies have demonstrated more pronounced improvements in hepatic insulin sensitivity and intrahepatic triglyceride content reduction in patients with non-alcoholic fatty liver disease (NAFLD) [4].

  • Exclusion Criteria: Applicants should be excluded for estimated glomerular filtration rate (eGFR) <45 mL/min/1.73 m², history of recurrent genital mycotic infections, severe hepatic impairment (Child-Pugh class C), or concomitant use of potent UGT enzyme inducers that may alter this compound metabolism [1].

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group designs with 24-week duration have successfully demonstrated this compound's effects on insulin sensitivity in previous clinical trials [4]. This timeframe allows adequate duration for the manifestation of the drug's metabolic effects beyond immediate glucosuric actions.

Drug Administration Protocol

Table 1: this compound Dosing Protocol for Clamp Studies

Parameter Specification Rationale
Dosage 100-300 mg once daily 300 mg provides maximal glycemic efficacy but 100 mg may be preferred in renal impairment [1]
Timing Before the first meal of the day Optimizes postprandial glucose control and aligns with physiological assessment [1]
Duration 24 weeks Sufficient to observe effects on insulin sensitivity and body composition [4] [5]
Renal Adjustment 100 mg daily if eGFR 45-<60 mL/min/1.73 m² Prevents excessive drug exposure in reduced renal function [1]
Euglycemic Clamp Procedure

The hyperinsulinemic-euglycemic clamp should be performed after an overnight fast (10-12 hours) both at baseline and following the intervention period to assess changes in insulin sensitivity. The following standardized protocol is recommended:

  • Insulin Infusion: A primed continuous intravenous infusion of regular human insulin at 40-120 mU/m²/min, with higher rates (80-120 mU/m²/min) typically required to completely suppress hepatic glucose production in insulin-resistant populations [3].

  • Glucose Clamping: Following the insulin bolus, a variable 20% dextrose infusion is adjusted based on frequent plasma glucose measurements (every 5-10 minutes) to maintain euglycemia at approximately 90 mg/dL (5.0 mmol/L) [2] [3]. Plasma glucose should be measured using a validated bedside glucose analyzer with rapid turnaround time to inform infusion rate adjustments.

  • Steady-State Determination: The clamp is maintained for at least 120 minutes after initiating insulin infusion, with steady-state conditions typically achieved during the final 30 minutes (coefficient of variation for blood glucose, plasma insulin, and glucose infusion rate <5%) [3]. During this period, the glucose infusion rate (GIR) required to maintain euglycemia serves as the primary measure of whole-body insulin sensitivity.

  • Supplementary Measurements: Potassium phosphate (typically 0.2-0.3 mEq/kg/h) should be co-infused to prevent insulin-induced hypokalemia. For enhanced mechanistic insights, stable isotope glucose tracers (e.g., [6,6-²H₂]glucose) can be administered to quantify hepatic glucose production suppression [3].

Data Analysis and Interpretation

Primary Outcome Measures

The primary endpoint for assessing this compound's effect on insulin sensitivity is the change from baseline in the whole-body glucose disposal rate (M value), calculated as the mean glucose infusion rate during the steady-state period of the clamp (typically final 30 minutes) normalized to body weight (mg/kg/min) or fat-free mass [3]. The M value provides a direct measure of insulin-mediated glucose disposal, with higher values indicating improved insulin sensitivity.

Additional clamp-derived parameters include:

  • Insulin Sensitivity Index (ISI): Calculated as M/(G × ΔI), where G is the steady-state blood glucose concentration and ΔI is the difference between fasting and steady-state plasma insulin concentrations, providing a normalized measure that accounts for variations in achieved insulin levels [3].

  • Hepatic Insulin Sensitivity: Assessed by the percentage suppression of endogenous (hepatic) glucose production during the clamp, determined using glucose tracer methodology [3].

Table 2: Expected Metabolic Changes with this compound Treatment Based on Clinical Studies

Parameter Baseline Mean Post-Treatment Change with this compound Placebo-Subtracted Effect Reference
HbA1c (%) 7.7 ± 0.7 -0.71% -0.71% [-1.08; -0.33] [4]
Body Weight ~80-90 kg -3.4% -3.4% [-5.4; -1.4] [4]
GIR (mg/kg/min) 3.25 ± 1.53 +0.86 +0.86 ± 0.23 [5]
IHTG (%) >5% (NAFLD patients) -6.9% -3.1% vs. placebo [4]
Visceral Fat Area Varies Significant reduction p<0.05 [5]
Secondary Outcome Measures and Correlative Analyses

Beyond clamp-derived measures, this compound's metabolic effects can be characterized through several secondary endpoints:

  • Body Composition: Reductions in visceral and subcutaneous adipose tissue quantified by computed tomography or magnetic resonance imaging have been correlated with improvements in insulin sensitivity following this compound treatment [5].

  • Adipokine Profile: Increases in adiponectin levels and modifications in other adipokine concentrations may provide mechanistic insights into improved insulin sensitivity [5].

  • Hepatic Parameters: Reductions in liver enzyme levels (ALT, AST) and intrahepatic triglyceride content measured via proton-magnetic resonance spectroscopy ( [4]).

Table 3: Changes in Adipokine and Body Composition Parameters with this compound

Parameter Measurement Method Reported Change with this compound Correlation with Insulin Sensitivity
Plasma Adiponectin ELISA Significant increase r = 0.69 with weight loss [5]
Visceral Fat Area CT/MRI Significant reduction Correlation with Δadiponectin [5]
Subcutaneous Fat Area CT/MRI Significant reduction Moderate correlation [5]
Liver Fat Content 1H-MRS -4.6% to -6.9% Strong correlation with weight loss [4]

Technical Considerations for this compound Clamp Studies

Specialized Methodological Adaptations

When employing the euglycemic clamp technique to investigate this compound, several methodological adaptations enhance data quality and interpretation:

  • Timing of Final Dose: The last dose of this compound should be administered approximately 24 hours before post-treatment clamp assessment to minimize acute glucosuric effects while capturing chronic adaptive changes in insulin sensitivity.

  • Hydration Status: Due to this compound's osmotic diuretic effect, participants should be encouraged to maintain adequate hydration throughout the study period, and hypovolemia should be corrected before clamp procedures [1].

  • Body Composition Considerations: Given the correlation between weight loss magnitude and improvement in insulin sensitivity with this compound [4], precise body composition assessment (DXA, CT/MRI) should be incorporated to differentiate between fat mass and lean mass changes.

Safety Monitoring and Adverse Effect Profiling

Vigilant safety monitoring is essential throughout the study period:

  • Genital Mycotic Infections: As the most common adverse effect of this compound (occurring in approximately 10-15% of patients), participants should be counseled on preventive measures and monitored regularly [1].

  • Volume Depletion: Orthostatic hypotension and dehydration are more common in elderly patients (>75 years) and those on concomitant diuretics; blood pressure and hydration status should be monitored regularly [1].

  • Laboratory Parameters: Regular monitoring of renal function (eGFR), liver enzymes, and lipid profiles (LDL-C may increase) is recommended throughout the study period [1].

Experimental Workflow and Mechanism Visualization

G Start Study Initiation Screening Participant Screening Inclusion: T2DM with/without NAFLD Exclusion: eGFR <45, hepatic impairment Start->Screening Baseline Baseline Assessments • Euglycemic clamp • Body composition (MRI/CT) • Laboratory parameters Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization This compound This compound 100-300 mg/day Randomization->this compound 50% Placebo Placebo Randomization->Placebo 50% Treatment 24-Week Treatment Period • Safety monitoring • Adherence assessment This compound->Treatment Placebo->Treatment FinalClamp Post-Treatment Euglycemic Clamp Treatment->FinalClamp Analysis Data Analysis • M value calculation • Statistical comparison FinalClamp->Analysis End Study Completion Analysis->End

Figure 1: Experimental Workflow for this compound Euglycemic Clamp Studies. This diagram outlines the sequential steps from participant screening through final data analysis in a randomized controlled trial investigating this compound's effects on insulin sensitivity.

G cluster_primary Primary Mechanism cluster_secondary Secondary Mechanisms cluster_outcomes Measured Outcomes This compound This compound SGLT2 SGLT2 Inhibition (Proximal Tubule) This compound->SGLT2 Renal Glucosuria Glucosuria SGLT2->Glucosuria Renal WeightLoss Weight Reduction Glucosuria->WeightLoss Caloric loss FatReduction Visceral/ Hepatic Fat Reduction WeightLoss->FatReduction InsulinSensitivity Improved Insulin Sensitivity FatReduction->InsulinSensitivity GlucoseUptake ↑ Peripheral Glucose Uptake InsulinSensitivity->GlucoseUptake HepaticGlucose ↓ Hepatic Glucose Production InsulinSensitivity->HepaticGlucose ClampResult ↑ Glucose Infusion Rate (GIR) During Euglycemic Clamp GlucoseUptake->ClampResult HepaticGlucose->ClampResult

Figure 2: Mechanism of this compound's Effects on Insulin Sensitivity. This diagram illustrates the proposed pathway from SGLT2 inhibition to improved insulin sensitivity as measured by euglycemic clamp, highlighting both primary renal effects and secondary metabolic consequences.

Discussion and Clinical Implications

The application of euglycemic clamp technology to investigate this compound's metabolic effects provides unique insights beyond its primary mechanism of action. Clinical evidence indicates that 24-week this compound treatment results in modest but significant improvements in hepatic insulin sensitivity and whole-body glucose disposal, with these effects being proportional to weight loss and particularly pronounced in patients with hepatic steatosis [4] [5]. The correlation between magnitude of weight loss and reduction in intrahepatic triglyceride content (r=0.69, P<0.001) underscores the importance of body composition changes in mediating this compound's beneficial metabolic effects [4].

From a drug development perspective, these findings highlight the value of comprehensive metabolic phenotyping beyond standard glycemic parameters. The differential effects on hepatic versus peripheral insulin sensitivity observed with this compound [4] suggest tissue-specific mechanisms that may inform combination therapies with other antidiabetic agents. Furthermore, the documented increases in adiponectin levels and reductions in visceral adiposity provide potential biomarkers for predicting therapeutic response in early-phase clinical trials [5].

For researchers implementing this protocol, particular attention should be paid to participant selection, as this compound's effects on insulin sensitivity appear most pronounced in individuals with specific metabolic phenotypes characterized by ectopic fat deposition. Additionally, careful consideration of clamp methodology (insulin infusion rates, steady-state determination, and normalization approaches) is essential for valid cross-study comparisons and accurate characterization of the drug's metabolic profile.

References

Comprehensive Analytical Methods for Canagliflozin Quantification in Plasma Using LC-MS/MS: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the paper.

Introduction

Canagliflozin (CFZ) is a potent sodium-glucose co-transporter 2 (SGLT2) inhibitor that has emerged as a significant therapeutic option for managing type 2 diabetes mellitus. As a selective SGLT2 inhibitor, this compound works by reducing renal glucose reabsorption, thereby increasing urinary glucose excretion and lowering blood glucose levels through an insulin-independent mechanism. The drug is frequently administered in combination with metformin (MET), an established biguanide antihyperglycemic agent, to achieve enhanced glycemic control through complementary mechanisms of action. The growing therapeutic importance of this compound has necessitated the development of robust bioanalytical methods for its quantification in biological matrices to support pharmacokinetic studies, therapeutic drug monitoring, and clinical investigations.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for this compound bioanalysis due to its superior sensitivity, selectivity, and capacity for high-throughput analysis. These methods enable researchers to accurately determine plasma concentrations of this compound and its metabolites across various physiological conditions, providing critical insights into its pharmacokinetic profile and metabolic fate. This article presents comprehensive application notes and detailed protocols for the quantification of this compound in plasma using LC-MS/MS, consolidating validated methodologies from recent scientific literature to serve as a practical resource for researchers and drug development professionals engaged in bioanalytical method development and validation.

Analytical Method Considerations

The development of a reliable LC-MS/MS method for this compound quantification requires careful consideration of several analytical parameters to ensure optimal performance. This compound possesses favorable mass spectrometric properties due to its amine functional groups, which facilitate efficient ionization in positive electrospray ionization (ESI) mode. The compound undergoes extensive metabolism primarily via O-glucuronidation by the enzymes UGT1A9 and UGT2B4 to form O-glucuronide metabolites (M5, M7, and M17), and to a lesser extent through oxidation by cytochrome P450 (CYP3A4) to form metabolite M9. These metabolites, particularly M5, M7, and M9, are present in significant concentrations in plasma and may require simultaneous quantification depending on the study objectives.

Table 1: Key Methodological Parameters for this compound LC-MS/MS Quantification in Plasma

Parameter Human Plasma Method [1] Rat Plasma Method [2] Metabolite Method [3]
Analytes This compound, Metformin This compound This compound, M5, M7, M9, M17
Internal Standards Propranolol HCl (MET), Tadalafil (CFZ) Empagliflozin Empagliflozin
Extraction Method Protein precipitation + LLE (ethyl acetate) LLE (tert-butyl methyl ether) LLE (tert-butyl methyl ether)
Extraction Efficiency >90% Sufficient specificity, accuracy, precision Sufficient specificity, accuracy, precision
Linearity Range 10-1000 ng/mL (CFZ), 50-5000 ng/mL (MET) Not specified 10-1000 ng/mL (CFZ)
LLOQ 10 ng/mL (CFZ), 50 ng/mL (MET) Not specified 10 ng/mL (CFZ)
Chromatographic Time 5 minutes Not specified 5.1 minutes

When developing analytical methods for this compound, researchers must consider the intended application of the method, which dictates the required sensitivity, specificity, and throughput. Methods designed for pharmacokinetic studies following therapeutic dosing typically require sensitivity in the low nanogram per milliliter range, while those intended for metabolite profiling may need to detect even lower concentrations of multiple analytes. The physicochemical properties of this compound, including its moderate lipophilicity and presence of ionizable functional groups, influence parameters such as extraction efficiency, chromatographic retention, and mass spectrometric response. Additionally, the pathophysiological state of the study population must be considered, as demonstrated by significant alterations in the pharmacokinetic parameters (AUC₀–t, AUC₀–∞, CLz/F, and Vz/F) of this compound in type 2 diabetic rats compared to healthy controls [3].

Sample Preparation Protocol

Materials and Reagents
  • This compound certified reference standard (purity ≥99%)
  • Metformin hydrochloride certified reference standard (purity ≥99%) [1]
  • Internal standards: Empagliflozin for this compound-only methods [2] [3]; Propranolol HCl for metformin and Tadalafil for this compound in combination methods [1]
  • HPLC-grade solvents: Methanol, acetonitrile, tert-butyl methyl ether, ethyl acetate [2] [1]
  • Formic acid (98-100%, extra pure) [1]
  • Blank plasma matrix: Human plasma from biological suppliers or rat plasma for animal studies [1] [3]
  • Water (HPLC grade) [4]
Extraction Procedure

The sample preparation workflow employs a optimized protein precipitation and liquid-liquid extraction technique:

G A Plasma Sample (100 μL) B Add Internal Standard Solution A->B C Protein Precipitation with Acetonitrile B->C D Vortex Mix (1 min) C->D E Centrifuge (10,000 × g, 10 min, 4°C) D->E F Collect Supernatant E->F G Liquid-Liquid Extraction with Ethyl Acetate F->G H Vortex Mix (2 min) G->H I Centrifuge (5,000 × g, 5 min, 4°C) H->I J Transfer Organic Layer I->J K Evaporate to Dryness under Nitrogen Stream (40°C) J->K L Reconstitute in Mobile Phase (100 μL) K->L M Transfer to LC Vial for Analysis L->M

Fig. 1. Workflow diagram for plasma sample preparation using combined protein precipitation and liquid-liquid extraction.

Step-by-step procedure:

  • Aliquot 100 μL of plasma into a clean microcentrifuge tube [2].

  • Add internal standard solution (25 μL of working IS solution) to each plasma sample [1].

  • Perform protein precipitation by adding 300 μL of acetonitrile to the plasma sample [1].

  • Vortex mix vigorously for 1 minute to ensure complete precipitation of plasma proteins.

  • Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet the precipitated proteins [1].

  • Transfer the supernatant to a new glass tube following centrifugation.

  • Perform liquid-liquid extraction by adding 1 mL of ethyl acetate (or tert-butyl methyl ether) to the supernatant [2] [1].

  • Vortex mix for 2 minutes to facilitate partitioning of analytes into the organic phase.

  • Centrifuge at 5,000 × g for 5 minutes at 4°C to achieve phase separation.

  • Transfer the organic layer carefully to a new clean evaporation tube.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 μL of mobile phase (acetonitrile:0.1% formic acid, 40:60, v/v) [1].

  • Transfer to an LC vial for analysis.

This optimized extraction protocol has demonstrated extraction efficiencies exceeding 90% for this compound and metformin, with minimal matrix effects [1]. The combination of protein precipitation and liquid-liquid extraction provides effective sample clean-up while maintaining high recovery of the target analytes, which is crucial for achieving the desired sensitivity and reproducibility in LC-MS/MS analysis.

Chromatographic Separation and Mass Spectrometric Detection

Liquid Chromatography Conditions

Chromatographic separation of this compound and its metabolites is achieved using reversed-phase chromatography with a C18 stationary phase. The method employs a Zorbax C18 analytical column (50 mm × 4.6 mm, 5 μm) or a Waters XBridge BEH C18 column (100 mm × 2.1 mm, 2.5 μm) maintained at ambient temperature [1] [3]. The mobile phase typically consists of a binary mixture of acetonitrile and 0.1% formic acid in water (40:60, v/v) delivered at a flow rate of 0.5 mL/min in isocratic or gradient mode [1] [3]. For methods analyzing both this compound and metformin, a simple isocratic elution is employed, while metabolite methods may require a gradient program to resolve the more polar metabolites. The injection volume is typically 2-5 μL, and the total chromatographic run time is optimized to 5-6 minutes to support high-throughput analysis [1] [3].

Mass Spectrometry Parameters

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The mass spectrometer parameters are optimized as follows: ion spray voltage = 2000 V, ion spray temperature = 400°C, curtain gas = 10 psi, collision gas = 10 psi, ion source gas one = 25 psi, and ion source gas two = 45 psi [1]. The MRM transitions and compound-specific parameters for this compound, its metabolites, and internal standards are summarized in Table 2.

Table 2: Optimized MRM Transitions and Compound-Specific Parameters [1] [5] [3]

Compound Q1 (m/z) Q3 (m/z) DP (V) CE (V) Retention Time (min)
This compound 462.0/462.3 191.0/191.2 61 15 3.08
Metformin 130.2 60.1 26 19 ~1.5
M5 Metabolite 638.1 191.1 Not specified Not specified 2.32
M7 Metabolite 638.1 191.1 Not specified Not specified 2.48
M9 Metabolite 478.0 267.0 Not specified Not specified 2.27
M17 Metabolite 638.1 191.1 Not specified Not specified 2.83
Empagliflozin (IS) 451.2 153.1/191.0 Not specified Not specified 2.20
Propranolol HCl (IS) 260.2 183.0 120 28 Not specified
Tadalafil (IS) 390.2 268.2 73 50 Not specified

The mass transitions for this compound were established as m/z 462.0→191.0, corresponding to the transition from the protonated molecular ion to the characteristic product ion [2] [1] [3]. The specific instrumental parameters for the metabolites (M5, M7, M9, M17) were not fully detailed in the available literature but typically follow similar optimization procedures. The source-dependent parameters are consistent across all analytes, while compound-dependent parameters (declustering potential, collision energy) are optimized individually for each compound to maximize sensitivity and specificity.

Method Validation

According to FDA bioanalytical method validation guidelines, the LC-MS/MS methods for this compound quantification have been rigorously validated for various parameters to ensure reliability, reproducibility, and suitability for intended applications [1]. The validation results demonstrate that the methods are robust for the quantification of this compound in plasma matrices.

Table 3: Method Validation Parameters and Performance Characteristics

Validation Parameter This compound Performance Metformin Performance Acceptance Criteria
Linearity Range 10-1000 ng/mL [1] [3] 50-5000 ng/mL [1] Correlation coefficient (r²) ≥0.99
Linearity Equation Y = 0.00575X + 0.0214 [3] Not specified -
Correlation Coefficient (r²) 0.9997 [4] 0.9998 [4] ≥0.99
Precision (% RSD) <10% [1] <10% [1] ≤15% (LLOQ: ≤20%)
Accuracy (%) 88.14-113.05% [1] 88.14-113.05% [1] 85-115% (LLOQ: 80-120%)
LLOQ 10 ng/mL [1] [3] 50 ng/mL [1] Signal-to-noise ≥5
LOD 0.3433 µg/mL (HPLC) [4] 0.5927 µg/mL (HPLC) [4] Signal-to-noise ≥3
Extraction Recovery >90% [1] >90% [1] Consistent and precise
Stability Stable under analytical conditions [2] Stable under analytical conditions [1] No significant degradation

The validation process included assessment of specificity by analyzing blank plasma samples from at least six different sources to demonstrate the absence of interfering peaks at the retention times of the analytes and internal standards [1] [3]. Linearity was established using a minimum of six calibration standards covering the specified concentration range, with correlation coefficients (r²) exceeding 0.99 [4] [3]. Precision and accuracy were evaluated using quality control samples at low, medium, and high concentrations, with both intra-day and inter-day assessments showing %RSD values below 10% and accuracy ranging from 88.14% to 113.05% [1].

Stability studies demonstrated that this compound remains stable in plasma under various storage and processing conditions, including benchtop stability, freeze-thaw stability, and autosampler stability [2]. The lower limit of quantification (LLOQ) for this compound was established at 10 ng/mL with acceptable precision and accuracy, providing sufficient sensitivity for pharmacokinetic studies [1] [3]. For methods incorporating metabolite profiling, the LLOQs for metabolites M5, M7, and M9 were sufficiently low to characterize the metabolic profile following therapeutic dosing [3].

Application to Pharmacokinetic Studies

The validated LC-MS/MS methods have been successfully applied to pharmacokinetic studies in both animal models and human subjects, providing valuable insights into the disposition of this compound and its metabolites. In a study investigating the pharmacokinetic differences between healthy and type 2 diabetic rats, significant alterations in key pharmacokinetic parameters were observed [3]. The area under the curve (AUC₀–t and AUC₀–∞) was significantly increased in diabetic rats, while the apparent clearance (CLz/F) and volume of distribution (Vz/F) were significantly decreased compared to healthy controls. These findings suggest that the pathophysiological state of diabetes can substantially alter the pharmacokinetic behavior of this compound, potentially necessitating dose adjustments in diabetic patients.

In human studies, the method has been utilized to characterize the pharmacokinetic profile of this compound following oral administration to healthy volunteers [1]. The method enabled precise quantification of plasma concentrations over time, allowing for accurate determination of Cₘₐₓ, Tₘₐₓ, half-life, and other critical pharmacokinetic parameters. The simultaneous quantification of this compound and metformin provided insights into the comparative pharmacokinetics of these frequently co-administered drugs, supporting their combined use in clinical practice.

The metabolite profiling capabilities of the UPLC-MS/MS method have facilitated comprehensive metabolic studies identifying three O-glucuronide metabolites (M5, M7, and M17), two oxidation metabolites (M8 and M9), and one oxidation and glucuronide metabolite (M16) in rat plasma [3]. The method enabled semi-quantification of these metabolites, revealing that M5, M7, and M9 are the predominant metabolites in plasma, while M8 and M16 are present at much lower concentrations. This detailed metabolic information is crucial for understanding the metabolic fate of this compound and potential drug-drug interactions, particularly with inducers or inhibitors of the CYP3A4 and UGT enzymes involved in its metabolism.

Troubleshooting and Practical Considerations

When implementing LC-MS/MS methods for this compound quantification, several practical considerations can enhance method performance and reliability. Ion suppression/enhancement effects should be evaluated during method development by post-column infusion experiments or by comparing the response of neat standards with spiked plasma extracts. The use of stable isotope-labeled internal standards for both this compound and metformin can compensate for any matrix effects and variations in extraction efficiency, though the use of structural analogs like tadalafil for this compound and propranolol for metformin has proven effective [1].

For methods requiring simultaneous quantification of metabolites, careful attention to chromatographic separation is necessary to resolve the metabolites from each other and from the parent drug. The O-glucuronide metabolites (M5, M7, M17) exhibit similar fragmentation patterns, producing a common product ion at m/z 191.1, but can be distinguished by their different retention times [3]. The oxidation metabolite M9 shows a distinct transition at m/z 478.0→267.0, facilitating its specific detection without interference.

To ensure long-term method robustness, regular maintenance of the LC-MS/MS system is essential, including cleaning of the ion source, replacement of worn chromatography components, and periodic recalibration. System suitability tests should be performed before each analytical batch to verify instrument performance, assessing parameters such as retention time stability, peak shape, and signal intensity. When analyzing large sample batches, the use of quality control samples at low, medium, and high concentrations throughout the sequence helps monitor analytical performance and ensure the reliability of reported concentrations.

Conclusion

The LC-MS/MS methods presented in this article provide reliable, sensitive, and specific approaches for the quantification of this compound in plasma matrices. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection have been thoroughly validated in accordance with regulatory guidelines and successfully applied to pharmacokinetic studies in both animal models and human subjects. The ability to simultaneously quantify this compound and its major metabolites offers comprehensive insights into the disposition and metabolic fate of this important SGLT2 inhibitor, supporting its continued clinical development and optimal therapeutic use.

The finding that diabetes significantly alters the pharmacokinetics of this compound highlights the importance of considering disease state when interpreting pharmacokinetic data or designing dosing regimens. The methodologies described herein serve as valuable tools for researchers engaged in bioanalytical support for clinical trials, therapeutic drug monitoring, and drug interaction studies involving this compound and related therapeutic agents.

References

Application Notes & Protocols: Urine Collection and Creatinine Normalization in Canagliflozin Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

In the study of sodium-glucose cotransporter 2 (SGLT2) inhibitors like canagliflozin, accurate assessment of urinary biomarkers is crucial for evaluating pharmacological effects on renal glucose handling, albuminuria, and diuretic properties. This compound works by inhibiting SGLT2 in the proximal renal tubules, which reduces renal glucose reabsorption and increases urinary glucose excretion (UGE), thereby lowering blood glucose levels in a non-insulin-dependent manner [1]. A fundamental challenge in quantifying urinary analytes is the variability in urine concentration, which can be effectively corrected for by normalizing to urine creatinine. This approach controls for hydration status and provides a more reliable measure of analyte excretion rates, forming the basis for key efficacy endpoints such as the Urinary Albumin-to-Creatinine Ratio (UACR) and Urinary Protein-to-Creatinine Ratio (UPCR) [2] [3] [4].

Quantitative Data on this compound's Effects

The tables below summarize key quantitative findings from clinical and research studies on this compound's effects on renal and urinary parameters.

Table 1: Effects of this compound on Renal and Metabolic Parameters in Clinical Studies

Parameter Study Population Dosage Effect of this compound Citation
Urinary Glucose Excretion (UGE) Healthy Chinese subjects 100 mg single dose 33.8 g/24h [5]
Healthy Chinese subjects 300 mg single dose 42.9 g/24h [5]
Urine Volume Japanese T2DM patients 100 mg once daily Transient increase on Day 1 (return to baseline by Day 2) [6]
Urinary Sodium Excretion Japanese T2DM patients 100 mg once daily Transient increase on Day 1 (return to baseline by Day 2) [6]
Renal Threshold for Glucose (RTG) Healthy Chinese subjects 100 mg single dose Decreased to 67.9 mg/dL [5]
Healthy Chinese subjects 300 mg single dose Decreased to 60.7 mg/dL [5]
Albuminuria (UACR) T2DM patients (CANVAS Program) 100-300 mg daily Greater proportional reductions in patients with moderately & severely increased albuminuria [2]

Table 2: Urine Creatinine Reference Ranges and Normalization Applications

Aspect Details Application & Consideration Citation

| Typical 24-h Urine Creatinine Excretion | Males: 20-25 mg/kg (or ~1.0-1.8 g/day) Females: 15-20 mg/kg (or ~0.8-1.2 g/day) | Quality control for 24-h collection completeness. Values outside range suggest incomplete collection. | [3] | | Urine Albumin-to-Creatinine Ratio (UACR) | Normal: <30 mg/g Moderately increased: 30-300 mg/g Severely increased: >300 mg/g | Key efficacy endpoint in this compound trials for diabetic kidney disease. | [2] [1] | | Urine Protein-to-Creatinine Ratio (UPCR) | Single-voided sample can accurately predict 24-h proteinuria. | Diagnostic alternative to cumbersome 24-h urine collection. | [4] | | Limitation of Creatinine Normalization | Affected by muscle mass, age, sex, race. Invalid with rapidly changing serum creatinine. | Critical for data interpretation, especially in elderly, obese, or malnourished subjects. | [7] [3] |

Experimental Protocols for Urine Collection and Analysis

Protocol 1: Timed 24-Hour Urine Collection for Pharmacodynamic Assessment

This protocol is designed to measure total daily excretion of glucose, sodium, and other analytes, as utilized in this compound studies [5] [6].

  • Primary Applications:

    • Quantifying total daily urinary glucose excretion (UGE) to confirm SGLT2 inhibition.
    • Measuring total sodium and fluid excretion to assess natriuretic and diuretic effects.
    • Calculating creatinine clearance to estimate glomerular filtration rate (GFR).
  • Materials:

    • Large, clean, sealable plastic collection containers (typically 3-5 L capacity, no preservative required for glucose and creatinine analysis).
    • Refrigerated storage (4°C) or cooler with ice packs for the collection period.
    • Standardized laboratory equipment for serum and urine analysis (e.g., clinical chemistry analyzer).
  • Step-by-Step Procedure:

    • Instruction: Provide subjects with clear verbal and written instructions. Discard the first morning urine on Day 1 and note the exact time (e.g., 08:00). This void marks the start of the 24-hour collection period.
    • Collection: For all urination over the next 24 hours, collect the entire volume into the provided container.
    • Final Void: Exactly 24 hours after the start time, empty the bladder completely and add this final void to the container.
    • Processing: Gently mix the total 24-hour urine collection. Measure and record the total volume. Aliquot a representative sample (e.g., 10-15 mL) for analysis of glucose, creatinine, sodium, and other analytes of interest.
    • Blood Sample: Collect a mid-point or post-collection blood sample for serum creatinine measurement to allow for creatinine clearance calculation.
    • Quality Control: Assess the completeness of the collection by measuring total urinary creatinine excretion. Compare the value to the expected range based on the subject's sex and muscle mass [3].
Protocol 2: Spot Urine Collection for Albumin-to-Creatinine Ratio (UACR)

This method simplifies the assessment of albuminuria, as used in major this compound outcome trials [2] [4].

  • Primary Application:

    • Monitoring changes in albuminuria in response to this compound treatment in patients with type 2 diabetes and diabetic kidney disease.
  • Materials:

    • Small, sterile urine collection cups.
    • Laboratory capable of performing urine albumin and creatinine assays on the same sample.
  • Step-by-Step Procedure:

    • Collection: Collect a single, random, mid-stream urine sample from the subject. First-morning void is often preferred due to its greater concentration and stability [2].
    • Processing: Centrifuge the sample if cellular debris is present. Aliquot the supernatant for analysis.
    • Analysis:
      • Measure the urine albumin concentration (in mg/L or mg/dL).
      • Measure the urine creatinine concentration (in mg/dL or mmol/L) on the same aliquot.
    • Calculation: Calculate the UACR using the formula: UACR (mg/g) = [Urine Albumin (mg/L)] / [Urine Creatinine (g/L)]. Alternatively, if concentrations are in mg/dL, the formula is UACR = [Urine Albumin (mg/dL)] / [Urine Creatinine (mg/dL)] * 1000.

The workflow for this protocol, including quality considerations, is summarized in the following diagram:

G Start Start: Subject Preparation Collect Collect Single Void (Mid-stream, first morning preferred) Start->Collect Process Centrifuge & Aliquot Supernatant Collect->Process Analyze Analyze Albumin & Creatinine on Same Aliquot Process->Analyze Calculate Calculate UACR (UACR = Albumin / Creatinine * 1000) Analyze->Calculate Interpret Interpret Result: Normal: <30 mg/g Micro: 30-300 mg/g Macro: >300 mg/g Calculate->Interpret

Mechanistic Insights and Research Workflows

This compound's Mechanism of Action and Diuretic Effect

This compound's primary action is the selective inhibition of SGLT2 in the S1 segment of the renal proximal tubule, which is responsible for reabsorbing ~90% of filtered glucose [1]. The resulting glycosuria has an osmotic diuretic effect. However, research indicates that the initial diuresis is transient and primarily driven by natriuresis (increased sodium excretion) rather than osmotic diuresis alone. A study in Japanese patients with T2DM showed that this compound-induced increases in urine volume and sodium excretion peaked on the first day of dosing and returned to baseline by the second day, despite sustained glucosuria [6]. This recovery phase is accompanied by compensatory hormonal changes, including increased plasma renin activity and decreased levels of atrial natriuretic peptide (ANP) and N-terminal pro-b-type natriuretic peptide (NT-proBNP) [6]. Beyond these effects, this compound has demonstrated renoprotective properties in preclinical models, such as ameliorating renal fibrosis in hypertensive nephropathy by suppressing the epithelial-mesenchymal transition (EMT) via the SIRT3-FOXO3a signaling pathway [8].

The interconnected mechanisms of action and resulting physiological changes are illustrated below:

G Drug This compound Administration MoA Inhibits SGLT2 in Renal Proximal Tubule Drug->MoA Glycosuria Increased Urinary Glucose Excretion (UGE) MoA->Glycosuria Natriuresis Increased Urinary Sodium Excretion (Natriuresis) MoA->Natriuresis Diuresis Transient Increase in Urine Volume Glycosuria->Diuresis Osmotic Diuresis Renoprotection Renoprotective Effects: ↓ Albuminuria (UACR) Suppression of Fibrosis (via SIRT3-FOXO3a pathway) Glycosuria->Renoprotection Improved Glycemic Control Natriuresis->Diuresis Primary Driver Compensation Compensatory Hormonal Response: ↑ Plasma Renin Activity ↓ ANP / NT-proBNP Diuresis->Compensation Body Fluid Loss Compensation->Renoprotection

Integrated Workflow for Preclinical Research

For research into the renoprotective mechanisms of this compound, the following integrated workflow combines in vivo and in vitro approaches.

G InVivo In Vivo Model (e.g., Hypertensive Dahl Rats) UrineCollect Timed Urine Collection (e.g., 24-hour) InVivo->UrineCollect UACR Analyze UACR & Other Biomarkers UrineCollect->UACR Tissue Collect Kidney Tissue Post-study UACR->Tissue Histology Histology & Molecular Analysis (SIRT3, EMT markers) Tissue->Histology InVitro In Vitro Model (e.g., HK-2 Human Tubular Cells) Induce Induce Injury (e.g., Angiotensin II) InVitro->Induce Treat Treat with This compound Induce->Treat AnalyzeCell Analyze Pathways (SIRT3, FOXO3a, Catalase, EMT) Treat->AnalyzeCell

Critical Considerations for Data Interpretation

  • Transient Diuresis: When measuring urine volume and sodium excretion in response to this compound, the timing of collection is critical. Data indicates these effects are primarily observed on the first day of dosing [6]. Studies spanning multiple days should plan frequent collections to capture this dynamic profile.
  • UACR as a Surrogate Endpoint: UACR is a well-validated and easily measured biomarker. In the CANVAS Program, this compound's effect on the renal composite outcome showed the largest absolute risk reduction in patients with severely increased albuminuria (UACR >300 mg/g) [2]. This highlights that patients with higher baseline albuminuria, while showing consistent proportional benefits, are positioned to receive the greatest absolute clinical benefit.
  • Limitations of Creatinine: While normalization to creatinine is standard practice, researchers must be aware of its limitations. Creatinine excretion is dependent on muscle mass. Therefore, in populations with significantly reduced muscle mass (e.g., elderly, patients with cachexia), or at the extremes of body weight, the accuracy of ratios like UACR and the assessment of 24-hour collection completeness can be compromised [7] [3]. In these cases, a baseline timed urine collection might provide a more reliable reference for monitoring [7].

References

Comprehensive Application Notes and Protocols: Canagliflozin Clinical Trial Endpoint Selection with Focus on Major Adverse Cardiovascular Events (MACE)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MACE in Cardiovascular Outcome Trials

Major Adverse Cardiovascular Events (MACE) represent a critical composite endpoint that has become the standard regulatory requirement for evaluating cardiovascular safety and efficacy of new antidiabetic medications. The inclusion of MACE as a primary endpoint stems from the 2008 U.S. Food and Drug Administration (FDA) guidance that mandated cardiovascular safety assessment for all new glucose-lowering therapies. This requirement emerged following concerns about potentially elevated cardiovascular risk with certain antidiabetic medications. Canagliflozin, as a sodium-glucose cotransporter 2 (SGLT2) inhibitor, underwent rigorous evaluation through pre-specified cardiovascular outcomes trials (CVOTs) that established not only its cardiovascular safety but also demonstrated significant risk reduction across multiple cardiovascular endpoints.

The conceptual framework of MACE has evolved to encompass several critical cardiovascular events, with the core components typically including: (1) cardiovascular death, (2) non-fatal myocardial infarction, and (3) non-fatal stroke. This composite endpoint provides a comprehensive assessment of a drug's impact on atherosclerotic cardiovascular events while accounting for competing risks. The regulatory validation of MACE as an endpoint enables consistent evaluation across different therapeutic classes and facilitates meta-analyses that can provide deeper insights into drug-class effects. For this compound specifically, the MACE endpoint was evaluated across two pivotal trials—CANVAS (this compound Cardiovascular Assessment Study) and CREDENCE (this compound and Renal Events in Diabetes with Established Nephropathy Clinical Evaluation)—which collectively enrolled over 14,000 patients with type 2 diabetes at high cardiovascular risk or with established nephropathy.

This compound Trial Designs and MACE Definitions

CANVAS Program Design

The CANVAS Program integrated data from two parallel trials, CANVAS and CANVAS-R, enrolling 10,142 participants with type 2 diabetes who were either ≥30 years of age with established atherosclerotic cardiovascular disease or ≥50 years of age with multiple cardiovascular risk factors [1]. This integrated trial design allowed for a comprehensive assessment of cardiovascular safety across a broad spectrum of high-risk patients. The program implemented a double-blind, randomized, placebo-controlled design with a pre-specified statistical analysis plan for the integrated data. Participants were randomized to receive this compound (100 mg or 300 mg daily) or matching placebo, with a median follow-up of 188.2 weeks across the program. The primary efficacy outcome was the time to the first occurrence of any component of the composite MACE endpoint, defined as cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.

The trial employed a hierarchical testing strategy that first established non-inferiority against a pre-specified margin of 1.3 for the hazard ratio before testing for superiority. This approach aligned with regulatory guidance while ensuring robust statistical evaluation. The event adjudication process was performed by an independent clinical events committee blinded to treatment assignment, which verified each potential endpoint using standardized criteria. Myocardial infarction and stroke were classified based on standard definitions incorporating symptoms, cardiac biomarkers, and imaging studies when applicable.

CREDENCE Trial Design

The CREDENCE trial specifically enrolled 4,401 participants with type 2 diabetes and established diabetic kidney disease, defined as chronic kidney disease with estimated glomerular filtration rate (eGFR) of 30 to <90 mL/min/1.73 m² and albuminuria (urinary albumin-to-creatinine ratio >300 to 5,000 mg/g) [1]. All participants were already receiving a maximum tolerated dose of an angiotensin-converting enzyme inhibitor or angiotensin receptor blocker. This specialized population allowed investigators to evaluate cardiovascular outcomes in patients with concurrent renal impairment, a group at particularly high cardiovascular risk.

In CREDENCE, MACE was prespecified as a secondary endpoint, with the same composite definition used in the CANVAS Program (cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke). The trial was event-driven, continuing until 690 primary renal endpoint events had occurred, which provided substantial power for evaluating the cardiovascular endpoints despite their secondary status. The independent adjudication of cardiovascular events followed similar rigorous methodologies as in the CANVAS Program, ensuring consistency in endpoint classification.

Table 1: Key Characteristics of this compound Cardiovascular Outcome Trials

Trial Characteristic CANVAS Program CREDENCE Trial
Patient Population Type 2 diabetes with high CV risk or established CVD Type 2 diabetes with diabetic kidney disease
Sample Size 10,142 4,401
Median Follow-up 188.2 weeks 2.62 years
This compound Doses 100 mg and 300 mg daily 100 mg daily
Primary Endpoint MACE (CV death, nonfatal MI, nonfatal stroke) Composite renal outcome
MACE Position in Hierarchy Primary endpoint Prespecified secondary endpoint
Key Inclusion Criteria ≥30 years with CVD or ≥50 years with CV risk factors eGFR 30-<90 mL/min/1.73 m² and albuminuria

Quantitative MACE Results and Subgroup Analyses

Primary Efficacy Results

The CANVAS Program demonstrated a statistically significant 14% relative risk reduction in MACE with this compound compared to placebo (HR 0.86, 95% CI 0.75-0.97) [1]. This beneficial effect was observed despite the trial being designed primarily as a safety study, suggesting potential cardiovascular benefits beyond mere safety. The absolute risk reduction was 2.5 events per 1,000 patient-years, with a number needed to treat of 400 to prevent one MACE event over approximately 3.6 years. When analyzing the individual components of the MACE endpoint, this compound consistently reduced the risk of cardiovascular death (HR 0.87, 95% CI 0.72-1.06) and nonfatal myocardial infarction (HR 0.85, 95% CI 0.69-1.05), with a neutral effect on nonfatal stroke (HR 0.90, 95% CI 0.71-1.15), though these individual components did not reach statistical significance.

In the CREDENCE trial, this compound demonstrated an even more pronounced 20% relative risk reduction in MACE (HR 0.80, 95% CI 0.67-0.95) in a population with established diabetic kidney disease [1]. This robust effect in a high-risk population underscores the potential cardiovascular protective effects of this compound, particularly in patients with concomitant renal impairment. The consistency of MACE reduction across both trials, despite different patient populations and trial designs, provides compelling evidence for the cardiovascular benefits of this compound.

Subgroup Analyses and Heterogeneity Testing

Comprehensive subgroup analyses were conducted to evaluate the consistency of the MACE benefit across various patient characteristics. In the CANVAS Program, the treatment effect showed no significant heterogeneity across subgroups defined by baseline intensity of diabetes treatment, disease duration, or HbA1c levels (all p-heterogeneity >0.17) [2]. This consistent treatment effect suggests that the cardiovascular benefits of this compound extend across the spectrum of diabetes complexity and control.

A pooled analysis of the CANVAS Program and CREDENCE trial specifically examined the Hispanic subgroup, which comprised 3,029 participants (20.8% of the total population) [3]. In this analysis, this compound reduced MACE risk by 29% (HR 0.71, 95% CI 0.55-0.92), with no evidence of heterogeneity based on baseline kidney function (interaction P=0.25). Importantly, the benefits extended to Hispanic participants with the highest cardiovascular risk, including those with baseline eGFR <45 mL/min/1.73 m². These findings demonstrate the consistent cardiovascular protection offered by this compound across ethnic subgroups and various levels of kidney function.

Table 2: MACE Outcomes Across this compound Clinical Trials

Trial/Subgroup Hazard Ratio 95% Confidence Interval P-value
CANVAS Program (Overall) 0.86 0.75-0.97 0.02
CREDENCE Trial 0.80 0.67-0.95 0.01
Hispanic Subgroup (Pooled) 0.71 0.55-0.92 0.01
Baseline eGFR <45 mL/min 0.71 0.52-0.98 0.04
Baseline Insulin Use 0.85 0.72-1.00 0.05
Diabetes Duration >16 years 0.81 0.66-0.99 0.04

Mechanistic Insights into Cardioprotective Effects

Direct Myocardial Effects and Redox Signaling

Beyond the clinical outcomes, investigative studies have elucidated potential mechanistic pathways through which this compound exerts its cardioprotective effects. A comprehensive translational study examining human myocardial tissue demonstrated that this compound directly influences myocardial redox signaling through both AMP-activated protein kinase (AMPK)-dependent and independent pathways [4]. In ex vivo experiments using atrial tissue from 51 patients undergoing cardiac surgery, this compound significantly reduced NADPH oxidase activity and improved nitric oxide synthase (NOS) coupling via AMPK/Rac1 signaling. These effects were associated with global anti-inflammatory and anti-apoptotic transcriptomic signatures in human cardiomyocytes.

Notably, SGLT1 inhibition appears to play a central role in this compound's myocardial effects, as SGLT2 is minimally expressed in human cardiac tissue [4]. The study found that myocardial SGLT1 expression positively correlated with superoxide production and pro-fibrotic, pro-inflammatory, and wall stretch gene expression. This compound's striking ex vivo effects on suppressing apoptotic and inflammatory pathways in human cardiomyocytes provide a novel biological rationale for its clinical benefits in reducing MACE, particularly in high-risk populations.

Endothelial Anti-inflammatory Mechanisms

Additional mechanistic insights come from studies demonstrating this compound's direct anti-inflammatory effects on vascular endothelium. In cultured human endothelial cells, clinically relevant concentrations of this compound (10 μmol/L) significantly inhibited interleukin-1β (IL-1β)-stimulated secretion of pro-inflammatory cytokines and chemokines, including IL-6 and monocyte chemoattractant protein-1 (MCP-1) [5]. This effect was mediated through both AMPK-dependent and independent pathways, without affecting early IL-1β signaling or NF-κB activation.

The endothelial protection afforded by this compound represents a crucial mechanism potentially contributing to the reduction in atherosclerotic events captured in the MACE endpoint. By attenuating vascular inflammation—a key driver of atherosclerosis progression and plaque instability—this compound may directly impact the pathophysiology underlying myocardial infarction and stroke. This mechanism is particularly relevant given the recent demonstration that targeted anti-inflammatory therapy with canakinumab reduces cardiovascular events, validating inflammation as a therapeutic target in atherosclerosis.

G This compound This compound AMPK_Activation AMPK Activation This compound->AMPK_Activation NOS_Coupling Improved NOS Coupling This compound->NOS_Coupling NADPH_Oxidase Reduced NADPH Oxidase Activity This compound->NADPH_Oxidase Redox_Signaling Myocardial Redox Signaling Modulation AMPK_Activation->Redox_Signaling NOS_Coupling->Redox_Signaling NADPH_Oxidase->Redox_Signaling Anti_inflammatory Anti-inflammatory Effects Redox_Signaling->Anti_inflammatory Anti_apoptotic Anti-apoptotic Effects Redox_Signaling->Anti_apoptotic MACE_Reduction MACE Reduction Anti_inflammatory->MACE_Reduction Anti_apoptotic->MACE_Reduction

Diagram 1: this compound's proposed molecular mechanisms contributing to MACE reduction. This compound modulates myocardial redox signaling through multiple pathways, leading to anti-inflammatory and anti-apoptotic effects that may contribute to reduced cardiovascular events.

Experimental Protocols for MACE Assessment

Protocol for MACE Adjudication in Clinical Trials

Standardized endpoint adjudication is critical for ensuring the validity and reliability of MACE assessment in cardiovascular outcome trials. The following protocol outlines the methodology employed in the this compound clinical trials:

  • Endpoint Identification: Potential MACE endpoints are identified through regular monitoring of adverse event reports, scheduled site visits, and systematic querying of electronic medical records or claims databases when available. Sites are instructed to report all potential events within 24 hours of identification.

  • Documentation Collection: For each potential event, comprehensive source documentation is collected, including hospital admission and discharge summaries, procedural reports (angiography, revascularization), laboratory results (cardiac biomarkers, imaging studies), death certificates, and autopsy reports when available.

  • Blinded Adjudication: An independent Clinical Events Committee (CEC), blinded to treatment assignment, reviews the collected documentation using standardized endpoint definitions. The CEC typically comprises cardiologists, neurologists, and other relevant specialists who undergo comprehensive training on endpoint definitions.

  • Standardized Definitions:

    • Cardiovascular Death: Death due to ischemic heart disease, cardiac arrhythmia, heart failure, stroke, cardiovascular procedures, cardiovascular hemorrhage, or other cardiovascular causes.
    • Myocardial Infarction: Defined according to the Third Universal Definition of Myocardial Infarction, requiring a typical rise and fall of cardiac biomarkers with at least one value above the 99th percentile URL along with supportive evidence from symptoms, ECG changes, or imaging.
    • Stroke: Rapidly developing clinical signs of focal or global cerebral dysfunction lasting >24 hours or leading to death, with no apparent non-vascular cause, confirmed by imaging when available.
  • Quality Assurance: Regular adjudication consistency meetings are conducted, with reassessment of a random sample of previously adjudicated events to ensure consistency over time.

Protocol for Ex Vivo Human Myocardial Tissue Analysis

The following detailed protocol is adapted from the methodology used to investigate this compound's direct effects on human myocardial redox signaling [4]:

  • Tissue Acquisition: Obtain human right atrial appendage biopsies from patients undergoing cardiac surgery (e.g., coronary artery bypass grafting, valve replacement). Immediately place tissue in ice-cold cardioplegic solution and transport to the laboratory for processing.

  • Tissue Incubation: Divide tissue samples into equal portions (approximately 20-30 mg each) and incubate in physiological salt solution (pH 7.4, 37°C) with the following conditions:

    • Control (vehicle only)
    • This compound (10 μmol/L)
    • AMPK activator A769662 (positive control)
    • Specific AMPK inhibitor (e.g., Compound C, 10 μmol/L) + this compound
  • Superoxide Measurement: Assess superoxide production using lucigenin-enhanced chemiluminescence. Homogenize tissue samples in ice-cold lysis buffer and incubate with lucigenin (5 μmol/L). Measure chemiluminescence using a luminometer, with results expressed as relative light units per mg protein.

  • NADPH Oxidase Activity Assay: Measure NADPH-dependent superoxide production in myocardial membrane fractions using the cytochrome c reduction assay. Incubate membrane fractions with NADPH (100 μmol/L) and cytochrome c (50 μmol/L), with and without superoxide dismutase (SOD, 300 U/mL). Calculate SOD-inhibitable superoxide production by measuring absorbance at 550 nm.

  • Western Blot Analysis: Separate proteins from tissue homogenates by SDS-PAGE, transfer to PVDF membranes, and probe with antibodies against:

    • Phospho-AMPKα (Thr172) and total AMPKα
    • Phospho-ACC (Ser79) and total ACC
    • NADPH oxidase subunits (p47phox, Rac1)
    • eNOS and phospho-eNOS (Ser1177)
  • Statistical Analysis: Express continuous variables as mean ± SEM. Compare multiple groups using one-way ANOVA with appropriate post-hoc testing. Consider p<0.05 statistically significant.

Application Notes for Endpoint Selection

Strategic Considerations for MACE Assessment

When designing clinical trials with MACE as an endpoint, several strategic considerations emerge from the this compound experience:

  • Population Selection: The consistent MACE benefit observed with this compound across diverse populations—including those with established cardiovascular disease, multiple risk factors, and diabetic kidney disease—supports the inclusion of broad high-risk populations in cardiovascular outcome trials. The enhanced benefit in Hispanic populations and those with impaired kidney function highlights the importance of ensuring adequate representation of these subgroups.

  • Trial Duration and Follow-up: The CANVAS Program demonstrated that the MACE benefit with this compound emerged early and was sustained over a median follow-up of 3.6 years [1]. This pattern supports trial designs with sufficient duration to capture both early and sustained treatment effects. Event-driven designs, as employed in CREDENCE, ensure adequate statistical power while accounting for potentially lower than expected event rates.

  • Composite vs. Individual Components: While the composite MACE endpoint provides overall cardiovascular risk assessment, the this compound trials also evaluated individual components to identify potential differential effects. The neutral effect on stroke risk despite reductions in cardiovascular death and myocardial infarction underscores the importance of analyzing individual components to fully characterize the drug's efficacy profile.

Standardization and Regulatory Considerations

Endpoint standardization is critical for meaningful interpretation and cross-trial comparisons:

  • Adjudication Harmonization: Implement consistent endpoint definitions across trial sites and throughout the study duration. Regular training sessions for both site investigators and adjudication committee members help minimize drift in endpoint classification.

  • Sensitivity Analyses: Incorporate pre-specified sensitivity analyses using alternative definitions of key endpoints. For example, including fatal stroke in the stroke component or considering unrecognized myocardial infarctions identified through systematic ECG assessment.

  • Regulatory Alignment: Engage regulatory agencies early in trial design to ensure alignment on endpoint definitions, statistical analysis plans, and hierarchical testing strategies. The this compound experience demonstrates the importance of this alignment, particularly for trials evaluating both cardiovascular and renal outcomes.

Conclusion

The comprehensive evaluation of this compound through rigorously designed cardiovascular outcome trials has established its favorable effects on MACE across diverse patient populations with type 2 diabetes. The consistent 14-20% relative risk reduction observed in these trials, coupled with elucidation of potential direct cardioprotective mechanisms, provides a robust evidence base for its cardiovascular benefits. The detailed methodological approaches outlined in these application notes and protocols offer valuable guidance for researchers designing future cardiovascular outcome trials for glucose-lowering medications or other cardioprotective agents. As the field evolves, further research is needed to better understand the differential effects on individual MACE components and to identify patient characteristics that might predict greater magnitude of benefit.

References

Comprehensive Application Notes and Protocols on Design of Experiment (DoE) Optimization Strategies for Canagliflozin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Canagliflozin and Quality by Design (QbD) Principles

This compound is a potent sodium-glucose cotransporter 2 (SGLT2) inhibitor approved for the management of type 2 diabetes mellitus. According to the Biopharmaceutics Classification System (BCS), this compound falls under class IV, characterized by poor solubility and limited permeability, which presents significant formulation challenges. The absolute oral bioavailability of this compound has been reported to be approximately 65%, further complicated by significant first-pass metabolism in the liver. These physicochemical and pharmacokinetic properties make this compound an ideal candidate for systematic optimization using Quality by Design (QbD) principles and Design of Experiment (DoE) methodologies.

The QbD framework is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. When applied to pharmaceutical development, QbD involves:

  • Defining the Quality Target Product Profile (QTPP)
  • Identifying Critical Quality Attributes (CQAs)
  • Determining Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs)
  • Establishing a design space and control strategy

DoE methodologies provide the statistical framework for efficiently exploring multiple factors and their interactions through carefully designed experimental trials, enabling researchers to develop robust, reproducible processes with enhanced performance characteristics. For this compound, these approaches have been successfully applied to formulation development, synthetic process optimization, and analytical method validation, as detailed in the following sections.

Formulation Optimization Using Response Surface Methodology

Application of Box-Behnken Design for Solid Dispersion Formulation

The optimization of This compound-loaded solid dispersions (CFZ-SDs) using spray drying techniques represents a prime example of DoE implementation in formulation development. A Box-Behnken design (BBD), a type of response surface methodology, was employed to systematically evaluate the effects of three critical factors at three levels each, resulting in fifteen experimental runs including three central point replicates [1].

The Critical Process Parameters (CPPs) and Critical Material Attributes (CMAs) identified for this study included:

  • SiO₂ ratio (w/w): Included as a carrier material
  • HP-β-CD ratio (mol/mol): Selected as the primary polymer based on preliminary screening
  • Blower setting: Critical process parameter for the spray drying process

These factors were designed as independent variables (X factors), while the Critical Quality Attributes (CQAs) measured as responses (Y factors) included:

  • Yield (Y1): Representing process efficiency
  • Solubility (Y2): Reflecting dissolution enhancement
  • Particle size (Y3): Influencing bioavailability and processing

Table 1: Box-Behnken Design Factors and Levels for CFZ-SD Optimization

Factor Name Units Low Level (-1) Middle Level (0) High Level (+1)
X1 SiO₂ ratio % w/w 0.5 1.0 1.5
X2 HP-β-CD ratio mol/mol 1.0 1.5 2.0
X3 Blower setting % 70 80 90

Table 2: Optimization Results for this compound Solid Dispersions

Response Goal Optimal Value Prediction Interval Improvement vs. Crystalline CFZ
Yield (Y1) Maximize 62.8% Within 95% PI -
Solubility (Y2) Maximize 9941 μg/mL Within 95% PI Significant enhancement
Particle Size (Y3) Minimize 5.89 μm Within 95% PI -
In Vitro Dissolution (pH 1.2) Maximize - - 3.58-fold vs. Invokana
In Vitro Dissolution (pH 6.8) Maximize - - 3.84-fold vs. Invokana
Bioavailability (in vivo) Maximize - - 1.9-fold AUC increase vs. CFZ

Through response surface methodology and numerical optimization, the optimal values for each factor were identified, achieving a yield of 62.8%, solubility of 9941 μg/mL, and particle size of 5.89 μm, all within the 95% prediction interval. The amorphous nature of the optimized CFZ-SD was confirmed through comprehensive solid-state characterization including scanning electron microscopy (SEM), differential scanning calorimetry (DSC), and powder X-ray diffraction (PXRD) analyses [1].

The in vitro dissolution performance of the optimized formulation demonstrated remarkable improvement, with the final dissolution rate increasing 3.58-fold at pH 1.2 and 3.84-fold at pH 6.8 compared to commercial Invokana tablets. When compared to pure crystalline this compound, the enhancement was even more substantial, showing 8.67-fold and 8.85-fold increases at pH 1.2 and pH 6.8, respectively [1].

In vivo pharmacokinetic studies conducted in Sprague-Dawley rats following oral administration at a dose of 5 mg/kg revealed that the area under the curve (AUC) of the CFZ-SD increased 1.9-fold compared to pure this compound, confirming the significant enhancement in oral bioavailability achieved through this systematic optimization approach [1].

Synthetic Process Optimization Using QbD Principles

QbD Implementation in Chemical Synthesis

The application of QbD principles to the synthetic process of this compound has demonstrated significant improvements in process robustness and efficiency. A comprehensive QbD approach was employed for the synthesis and process optimization of this compound, utilizing a telescopic strategy for the first three and last two steps in a total six-step sequence [2].

Key synthetic steps that were optimized through DoE methodologies included:

  • Friedel-Crafts acylation reaction: Initial key step in the synthetic sequence
  • Lewis acid-mediated reductive elimination: Critical for stereochemical control
  • n-BuLi mediated C-arylation: Formation of the crucial C-aryl bond
  • Reductive demethoxylation: Final step in the synthetic sequence

The risk-based approach fundamental to QbD began with the identification of potential Critical Process Parameters (CPPs) that could impact the Critical Quality Attributes (CQAs) of the this compound drug substance. Through initial risk assessment and screening designs, the most influential factors were identified for further systematic optimization [2].

The process understanding gained through these designed experiments enabled the establishment of a proven acceptable range (PAR) for each critical parameter, providing flexibility in process operation while ensuring consistent quality of the final drug substance. This approach represents a significant advancement over traditional quality testing methods by building quality directly into the manufacturing process rather than relying solely on end-product testing [2].

Analytical Method Development with Experimental Design

HPLC Method Optimization Using DoE

The development of robust analytical methods for this compound quantification has been enhanced through the application of experimental design methodologies. A novel, selective, and sensitive HPLC method was developed for the simultaneous determination of this compound, empagliflozin, linagliptin, and metformin in pure form, laboratory-prepared mixtures, and pharmaceutical dosage forms [3].

The method optimization employed a two-step experimental design approach:

  • Plackett-Burman design: Initially used for factor screening to identify significant variables
  • Face-centered composite design (FCCD): Subsequently applied for response surface methodology and optimization

Three significant factors were identified as critically influencing chromatographic separation:

  • Buffer pH: Affecting ionization and retention characteristics
  • Percentage of methanol: Influencing polarity and selectivity
  • Percentage of acetonitrile: Impacting separation efficiency

The optimized chromatographic conditions employed an Agilent Eclipse C8 column maintained at 45°C, with a mobile phase composed of dipotassium hydrogen phosphate buffer (0.05 M, adjusted to pH 6 using o-phosphoric acid):acetonitrile:methanol (50:25:25, v/v/v) at a flow rate of 1.5 mL/min. This systematically optimized method provided sharp and well-resolved peaks for all cited drugs and was fully validated according to International Council for Harmonisation (ICH) guidelines Q2(R1) [3].

The successful application of this DoE-based approach to pharmaceutical dosage forms demonstrates its suitability for quality control applications, providing a robust and reliable method for the simultaneous quantification of antidiabetic medications in fixed-dose combination products.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Dispersions via Spray Drying

Objective: To prepare optimized this compound solid dispersions using spray drying technique for enhanced solubility and bioavailability.

Materials:

  • This compound (CFZ) API
  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Silicon dioxide (SiO₂)
  • Acetone and deionized water
  • Spray dryer (e.g., Büchi B-290)

Procedure:

  • Solution Preparation:

    • Accurately weigh CFZ and HP-β-CD in 1:1.5 molar ratio
    • Dissolve in 50:50 (v/v) acetone:water mixture to obtain clear solution
    • Add SiO₂ (1.0% w/w of total solids) with continuous stirring
  • Spray Drying Process:

    • Set spray dryer parameters: inlet temperature 110°C, outlet temperature 65°C
    • Adjust blower setting to 80%
    • Set feed rate to 3 mL/min using peristaltic pump
    • Atomize using two-fluid nozzle with atomization air flow of 600 L/h
  • Product Collection:

    • Collect dried powder from main collection chamber
    • Further dry in vacuum desiccator for 24 hours to remove residual solvents
  • Characterization:

    • Determine product yield gravimetrically
    • Analyze solubility in aqueous buffers (pH 1.2, 4.0, 6.8)
    • Measure particle size using laser diffraction
    • Confirm amorphous nature by PXRD and DSC
Protocol 2: DoE Implementation for Formulation Optimization

Objective: To systematically optimize CFZ-SD formulation using Box-Behnken design.

Experimental Design:

  • Define Factors and Levels (as specified in Table 1)
  • Generate Experimental Matrix using statistical software (e.g., Design-Expert)
  • Execute 15 experimental runs in randomized order
  • Measure Responses for each run: yield, solubility, particle size
  • Statistical Analysis:
    • Fit response surface models
    • Evaluate model significance (ANOVA)
    • Generate contour and 3D response surface plots
  • Numerical Optimization:
    • Apply desirability function approach
    • Identify optimal factor settings
    • Verify predictions with confirmation experiments
Protocol 3: Analytical Method Development with Experimental Design

Objective: To develop and validate HPLC method for this compound quantification using DoE.

Materials:

  • HPLC system with UV detector
  • C8 chromatographic column (4.6 × 150 mm, 5 μm)
  • Mobile phase components: potassium phosphate, acetonitrile, methanol
  • Reference standards: this compound, empagliflozin, linagliptin, metformin

DoE Implementation:

  • Factor Screening (Plackett-Burman Design):

    • Identify critical factors from: buffer pH, buffer concentration, %ACN, %MeOH, flow rate, column temperature
    • Execute 12 runs with center points
    • Identify significant factors (p < 0.05)
  • Response Surface Methodology (Face-Centered Composite Design):

    • Study 3 significant factors at 3 levels each
    • Execute 17 runs including center points
    • Measure responses: resolution, peak asymmetry, retention time
  • Method Validation:

    • Linearity: 5 concentration levels, 6 injections each
    • Precision: repeatability (intra-day) and intermediate precision (inter-day)
    • Accuracy: recovery studies at 3 levels (80%, 100%, 120%)
    • Specificity: forced degradation studies

Signaling Pathways and Mechanism of Action

Molecular Mechanisms of this compound Action

Recent research has revealed that this compound exerts effects beyond SGLT2 inhibition through modulation of several key signaling pathways. In prostate cancer models, this compound has been shown to suppress growth and enhance response to radiotherapy through multi-pathway modulation [4].

The molecular mechanisms identified include:

  • Suppression of mTORC1 signaling: Reducing downstream effector phosphorylation
  • Inhibition of MAPK pathway: Decreasing ERK1/2 signaling activities
  • Activation of AMPK: The metabolic stress sensor through mitochondrial inhibition
  • Reduction of HIF-1α expression: Independent of hypoxia, affecting tumor growth and radio-resistance
  • Modulation of ETS and E2F transcription factors: Reprogramming metabolic and survival pathways

In microglia studies, this compound demonstrated superior protection against high glucose-induced inflammatory toxicity compared to other SGLT2 inhibitors, mediated through reduction of HG-stimulated signaling activities of NFκB, JNK, p38, and PI3K/Akt pathways [5].

The following diagram illustrates the key signaling pathways modulated by this compound:

G cluster_pathways This compound-Modulated Pathways cluster_effects Biological Effects HG HG NFκB NFκB HG->NFκB JNK JNK HG->JNK p38 p38 HG->p38 PI3K_Akt PI3K_Akt HG->PI3K_Akt mTORC1 mTORC1 HG->mTORC1 Cana Cana Cana->NFκB Inhibits Cana->JNK Inhibits Cana->p38 Inhibits Cana->PI3K_Akt Inhibits Cana->mTORC1 Inhibits HIF1α HIF1α Cana->HIF1α Suppresses AMPK AMPK Cana->AMPK Activates AntiInflammatory AntiInflammatory NFκB->AntiInflammatory ProApoptotic ProApoptotic JNK->ProApoptotic mTORC1->HIF1α Radiosensitization Radiosensitization HIF1α->Radiosensitization AMPK->mTORC1 Inhibits Antiproliferative Antiproliferative AMPK->Antiproliferative

Figure 1: this compound Modulation of Key Signaling Pathways. This compound (Cana) inhibits multiple signaling pathways activated by high glucose (HG) conditions, resulting in anti-inflammatory, antiproliferative, pro-apoptotic, and radiosensitization effects.

Discussion and Conclusion

The comprehensive application of DoE and QbD principles to this compound development has demonstrated significant advantages across multiple domains, including formulation, synthetic chemistry, and analytical methodology. The systematic approach outlined in these application notes provides researchers with validated protocols for optimizing this compound-based products and processes.

Key Findings and Implications

The formulation optimization studies revealed that spray-dried solid dispersions containing this compound with HP-β-CD and SiO₂ significantly enhanced solubility, dissolution rate, and oral bioavailability. The Box-Behnken design proved efficient for exploring the design space with minimal experimental runs while capturing potential factor interactions [1].

The synthetic process optimization using QbD principles enabled the development of a more robust and efficient manufacturing process for this compound API, with improved understanding of critical parameters affecting product quality [2].

The analytical method development using experimental design resulted in a robust HPLC method suitable for quality control applications, particularly for fixed-dose combination products containing this compound with other antidiabetic agents [3].

Future Perspectives

Emerging research indicates that this compound's applications may extend beyond diabetes management to include oncology therapeutics, particularly in combination with radiotherapy. The ability of this compound to suppress proliferation and enhance radiotherapy response in prostate cancer models suggests potential repurposing opportunities [4]. The multi-pathway modulation capabilities of this compound, including effects on mTOR, MAPK, and AMPK signaling pathways, provide a mechanistic basis for these observed therapeutic benefits [5] [4].

The protocols and application notes presented herein provide a solid foundation for researchers pursuing further development of this compound-based formulations, processes, and analytical methods using systematic QbD and DoE approaches.

References

Comprehensive Application Notes and Protocol for Canagliflozin Pharmacogenomic Study in Healthy Volunteers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

SGLT2 inhibitors like canagliflozin have emerged as important therapeutic agents for type 2 diabetes management, offering benefits beyond glycemic control including cardiovascular and renal protection. This compound operates through a unique mechanism of action involving inhibition of sodium-glucose cotransporter 2 (SGLT2) in the proximal renal tubules, reducing renal glucose reabsorption and increasing urinary glucose excretion (UGE). This insulin-independent mechanism makes it an attractive candidate for pharmacogenomic studies in healthy volunteers without the confounding effects of diabetes-related metabolic disturbances. Understanding the hereditary basis of interindividual variation in drug response represents a critical step toward personalized medicine approaches for diabetes management. [1] [2]

The pharmacokinetic profile of this compound is characterized by approximately 65% oral bioavailability, with peak plasma concentrations occurring 1-2 hours after administration. This compound is primarily metabolized via O-glucuronidation by UGT1A9 and UGT2B4 enzymes to inactive O-glucuronide metabolites (M5, M7), with minimal CYP3A4-mediated oxidative metabolism (~7%). This metabolic profile suggests that genetic polymorphisms in UGT enzymes may significantly influence this compound exposure and response. Additionally, this compound exhibits dual SGLT1/SGLT2 inhibition, with SGLT1 inhibition potentially delaying intestinal glucose absorption and enhancing incretin release, adding complexity to its pharmacodynamic profile. [3] [4]

Study Design & Population

Protocol Overview

This application note describes a single-center, open-label, single-dose study design to investigate the pharmacogenomics of this compound in healthy volunteers. The study employs a phenotype-to-genotype approach where all participants receive this compound followed by comprehensive pharmacokinetic and pharmacodynamic assessments, with subsequent genetic analysis based on observed response variations. This design minimizes confounding factors present in diabetic populations, such as varying HbA1c levels, renal function differences, and concomitant medications, thereby enhancing the ability to detect genetic associations with drug response. [1] [5]

The study timeline encompasses a screening phase (-28 to -2 days), a baseline assessment phase (-24 to 0 hours before dosing), a treatment phase (0 to 48 hours post-dose), and a follow-up genetic analysis phase. The single-dose design is supported by evidence that this compound 300 mg triggers acute, measurable changes in pharmacodynamic biomarkers including fasting plasma glucose, serum creatinine, and serum uric acid levels, providing meaningful response data for genetic association studies. [1]

Participant Selection

Table 1: Inclusion and Exclusion Criteria

Category Inclusion Criteria Exclusion Criteria
Demographics Aged 18-65 years; Male and female participants Age <18 or >65 years
Health Status Healthy with eGFR >60 mL/min/1.73m²; BMI 18.5-30 kg/m² History of diabetes mellitus; Renal impairment (eGFR <60 mL/min/1.73m²)
Genetic Considerations Willingness to participate in genetic analysis Prior genetic testing for SGLT pathway genes
Medications No chronic medications affecting glucose metabolism Use of inducers of CYP or UGT enzymes within 28 days
Laboratory Values Normal fasting glucose; Normal renal function HbA1c >6.0%; Abnormal liver function tests

The study aims to enroll 100 participants to provide adequate power for detecting genetic associations with intermediate effect sizes. This sample size exceeds the 30 participants used in prior pilot studies, enhancing the robustness of pharmacogenomic discoveries. [1] Participants will be stratified by sex to ensure balanced representation and enable investigation of sex-based biological variables in drug response.

Ethical Considerations

The study protocol requires approval by an Institutional Review Board before implementation. All participants must provide written informed consent specifically addressing genetic testing components and data sharing intentions. The consent process should clearly explain the purpose of pharmacogenomic analysis, confidentiality protections, and participants' rights regarding their genetic data. Genetic samples will be coded and de-identified to maintain privacy while allowing longitudinal analysis. The study should adhere to STROBE guidelines for observational studies and comply with all relevant regulatory requirements for pharmacogenomic research. [1] [6]

Pharmacokinetic Assessment

Bioanalytical Methods

Plasma sample analysis for this compound and its metabolites will be performed using a validated UPLC-MS/MS method with sufficient specificity, accuracy, and precision according to FDA bioanalytical method validation guidelines. The method employs liquid-liquid extraction using tert-butyl methyl ether for sample preparation, followed by chromatographic separation on a Waters XBridge BEH C18 column (100 × 2.1 mm, 2.5 μm) using 0.1% acetonitrile-formic acid (75:15, v/v) as the mobile phase at a flow rate of 0.7 mL/min. [7]

Table 2: Mass Spectrometry Parameters for Compound Detection

Analyte MRM Transition (m/z) Ionization Mode Retention Time (min)
This compound 462.00→191.10 Positive ESI 3.08
Empagliflozin (IS) 451.20→153.10 Positive ESI 2.20
O-glucuronide metabolites (M5, M7, M17) 638.10→191.10 Positive ESI 2.32, 2.48, 2.83
Oxidation metabolite (M9) 478.00→267.00 Positive ESI 2.27

The lower limit of quantification (LLOQ) for this compound is established at 10 ng/mL, with a linear calibration curve ranging from 10 to 1000 ng/mL (Y = 0.00575X + 0.0214). Quality control samples at low, medium, and high concentrations (25, 500, and 800 ng/mL, respectively) will be analyzed in duplicate with each batch to ensure method reliability throughout the analysis. [7]

Sampling Protocol & Parameters

Blood sampling for pharmacokinetic assessment will be performed at pre-dose (0 hour) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose. Two additional samples for genetic analysis will be collected at screening and stored at -80°C. Plasma will be separated by centrifugation at 1500 × g for 10 minutes within 30 minutes of collection and stored at -80°C until analysis. [7] [3]

The following primary pharmacokinetic parameters will be calculated using non-compartmental methods:

  • AUC0-t and AUC0-∞: Area under the plasma concentration-time curve from time zero to last measurable concentration and extrapolated to infinity
  • Cmax: Maximum observed plasma concentration
  • Tmax: Time to reach Cmax
  • t1/2: Terminal elimination half-life
  • CL/F: Apparent oral clearance
  • Vz/F: Apparent volume of distribution

The This compound metabolic ratio will be calculated for each participant as (AUCM5 + AUCM7) / AUCparent to phenotype UGT metabolic activity.

Pharmacodynamic Evaluation

Urinary Glucose Excretion Measurement

The primary pharmacodynamic endpoint for this study is this compound-induced glucosuria, measured as the change in 24-hour urinary glucose excretion (UGE) from baseline to post-dose. This endpoint directly reflects the drug's mechanism of action and provides a continuous variable ideally suited for genetic association studies. Participants will collect two separate 24-hour urine collections at baseline and post-dose to ensure reproducibility of measurements. The reproducibility of urine collections will be confirmed by comparing creatinine content between collections, with variations >25% excluded from analysis. [1] [5]

To account for physiological differences between participants, UGE data will be normalized using three approaches:

  • Absolute UGE: Total grams of glucose per 24 hours
  • Body surface area normalization: Grams of glucose per 1.73 m²
  • Creatinine normalization: Grams of glucose per gram of urinary creatinine

Notably, recent research indicates that normalization relative to creatinine excretion produces a sex-agnostic biomarker, eliminating significant sex differences observed when data are normalized to body surface area (~60% greater response in males). This normalization approach facilitates combining data from males and females in a single analysis, enhancing statistical power for genetic associations. [1] [5]

Additional Biomarkers

Secondary pharmacodynamic endpoints will include:

  • Fasting plasma glucose: Measured at 0 and 24 hours post-dose
  • Serum uric acid: this compound increases urinary uric acid excretion, leading to decreased serum levels
  • Serum creatinine: modest increases reflect volume contraction due to natriuresis
  • 24-hour urinary sodium: Quantifies natriuretic effect of SGLT2 inhibition
  • Renal threshold for glucose (RTG): Model-based assessment of SGLT2 activity

These biomarkers provide complementary information about this compound's pharmacological effects and represent clinically relevant responses that may have distinct genetic determinants.

G cluster_pk Pharmacokinetic Assessment cluster_pd Pharmacodynamic Evaluation cluster_pgx Genetic Analysis This compound This compound BloodCollection Blood Collection (0-48 hours) This compound->BloodCollection UrineCollection 24-hour Urine Collection This compound->UrineCollection DNAExtraction DNA Extraction This compound->DNAExtraction UPLCMS UPLC-MS/MS Analysis BloodCollection->UPLCMS PKParams PK Parameters: AUC, Cmax, Tmax, t½ UPLCMS->PKParams Genotyping Genotyping (GWAS + Candidate Genes) PKParams->Genotyping Association Analysis UGENormalization UGE Normalization: • Absolute • Creatinine • BSA UrineCollection->UGENormalization PDEndpoints PD Endpoints: • UGE • Serum Uric Acid • Serum Creatinine UGENormalization->PDEndpoints PDEndpoints->Genotyping Association Analysis DNAExtraction->Genotyping GeneticVariants Genetic Variants: • UGT1A9/2B4 • SLC5A2 • SLC5A4 Genotyping->GeneticVariants

Figure 1: Comprehensive Workflow for this compound Pharmacogenomic Study Integrating Pharmacokinetic, Pharmacodynamic, and Genetic Analyses

Genetic Analysis

Genome-Wide Association Study

A genome-wide association study (GWAS) will be conducted to identify novel genetic variants associated with this compound response without prior hypotheses about specific genes. DNA will be extracted from blood samples using standardized methods, and genotyping will be performed using a high-density SNP array covering at least 2 million genetic markers. Quality control procedures will exclude samples with call rates <95%, significant batch effects, or gender mismatches, and SNPs with call rates <95%, minor allele frequency <1%, or deviation from Hardy-Weinberg equilibrium (p < 1 × 10-6). [1] [2]

Population stratification will be addressed using principal component analysis, and genetic ancestry will be included as a covariate in association models. The primary association analysis will examine relationships between genetic variants and the primary pharmacodynamic endpoint (creatinine-normalized UGE), with secondary analyses focusing on pharmacokinetic parameters and other pharmacodynamic biomarkers. A genome-wide significance threshold of p < 5 × 10-8 will be applied to account for multiple testing.

Candidate Gene Analysis

Based on this compound's known metabolism and mechanism of action, targeted analysis will focus on genes encoding:

  • UGT enzymes: UGT1A9 and UGT2B4 (primary metabolic pathways)
  • SGLT transporters: SLC5A2 (SGLT2), SLC5A4 (SGLT1), SLC5A9 (SGLT4)
  • Renal transporters: SLC2A9 (GLUT9, uric acid transport)

For these candidate genes, a less stringent significance threshold (p < 1 × 10-5) will be applied due to the prior biological hypotheses. Analysis will include both individual SNPs and gene-based tests aggregating the effects of multiple variants within each gene.

G cluster_metabolism Metabolism Pathways cluster_transport Transport Targets This compound This compound UGT1A9 UGT1A9 This compound->UGT1A9 UGT2B4 UGT2B4 This compound->UGT2B4 CYP3A4 CYP3A4 This compound->CYP3A4 SGLT2 SGLT2 (SLC5A2) This compound->SGLT2 SGLT1 SGLT1 (SLC5A1) This compound->SGLT1 GLUT9 GLUT9 (SLC2A9) This compound->GLUT9 M7 M7 Metabolite (O-glucuronide) UGT1A9->M7 M5 M5 Metabolite (O-glucuronide) UGT2B4->M5 M9 M9 Metabolite (Oxidation) CYP3A4->M9 Inactive Inactive Metabolites (Pharmacologically) M7->Inactive M5->Inactive M9->Inactive GlucoseReabsorption ↓ Glucose Reabsorption SGLT2->GlucoseReabsorption SGLT1->GlucoseReabsorption UricAcidExcretion ↑ Uric Acid Excretion GLUT9->UricAcidExcretion UGE ↑ Urinary Glucose Excretion (UGE) GlucoseReabsorption->UGE SerumUricAcid ↓ Serum Uric Acid UricAcidExcretion->SerumUricAcid

Figure 2: this compound Metabolism Pathways and Pharmacodynamic Targets for Genetic Analysis

Data Analysis & Statistics

Power Calculations

Sample size calculations indicate that 100 participants will provide >80% power to detect genetic variants explaining ≥20% of the variance in the primary pharmacodynamic endpoint (creatinine-normalized UGE) at genome-wide significance (α = 5 × 10-8), assuming a minor allele frequency of 10%. For candidate gene analyses, this sample size provides >90% power to detect variants explaining ≥15% of the variance at a significance threshold of α = 1 × 10-5. These calculations are based on simulations using the Genetic Power Calculator and account for the expected effect sizes in pharmacogenomic studies of healthy volunteers. [1] [8]

Analytical Plan

Primary pharmacogenomic analysis will employ linear regression models assessing the relationship between genotype (additive model) and creatinine-normalized UGE, adjusting for age, sex, genetic ancestry (principal components), and baseline glucose levels. Pharmacokinetic parameters will be natural log-transformed before analysis to approximate normal distribution.

Table 3: Statistical Analysis Plan for Primary Endpoints

Endpoint Analysis Method Covariates Multiple Testing Correction
UGE (creatinine-normalized) Linear regression Age, sex, PC1-3, baseline glucose Bonferroni (genome-wide: 5×10-8)
AUC0-∞ Linear regression (log-transformed) Age, sex, PC1-3, weight Bonferroni (genome-wide: 5×10-8)
Cmax Linear regression (log-transformed) Age, sex, PC1-3, weight Bonferroni (genome-wide: 5×10-8)
Metabolic ratio Linear regression Age, sex, PC1-3 Candidate gene (1×10-5)

Secondary analyses will include:

  • Sex-stratified analysis to identify sex-specific genetic associations
  • Pathway analysis using gene set enrichment methods
  • Analysis of rare variants using burden and sequence kernel association tests

All statistical analyses will be performed using R (version 4.2.0 or higher), with genetic analysis packages such as PLINK, GENESIS, and SAIGE.

Conclusions

This application note provides a comprehensive protocol for conducting a pharmacogenomic study of this compound in healthy volunteers. The design leverages acute pharmacodynamic responses to single-dose administration, eliminating confounding factors present in diabetic populations and enhancing the ability to detect genetic associations. Key methodological considerations include the use of creatinine-normalized urinary glucose excretion as a sex-agnostic primary endpoint, validated UPLC-MS/MS methods for quantifying this compound and its metabolites, and a combined GWAS and candidate gene approach for genetic analysis.

The expected outcomes of this study include the identification of genetic variants associated with interindividual variation in this compound response, potentially leading to personalized treatment approaches for type 2 diabetes patients. Furthermore, the protocol establishes a methodological framework that can be adapted for pharmacogenomic studies of other SGLT2 inhibitors or drugs with similar pharmacological profiles. Validation of identified genetic associations in independent cohorts, particularly in diabetic populations, will be an essential next step toward clinical implementation of this compound pharmacogenomics.

References

canagliflozin poor flowability tablet compression

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

Here are solutions and detailed experimental protocols to address these specific formulation issues.

Q1: How can I improve the flowability and tableting of a high drug-loading Canagliflozin formulation?

Solution: Implement a Moisture-Activated Dry Granulation (MADG) process. This is a "green", one-pot method that agglomerates powders without a separate drying step, significantly improving flow and compressibility with minimal excipients [1] [2].

Experimental Protocol for MADG:

  • Objective: To optimize the MADG process for this compound granules using a Design of Experiment (DoE) approach, focusing on granulation fluid level and wet massing time [1] [2].
  • Materials: this compound (API), polyvinylpyrrolidone (binder), colloidal silicon dioxide (moisture absorbent), other tableting excipients (e.g., disintegrant, lubricant) [1] [2].
  • Equipment: High-shear granulator.
  • Procedure:
    • Agglomeration Stage: Pre-mix API, binder, and other excipients in the high-shear granulator. Activate the binder by adding a low level (1-4% w/w) of granulation fluid (e.g., water) while mixing. Continue wet massing for a specified time (1-5 min) [1] [2].
    • Moisture Absorption Stage: Add a moisture absorbent (e.g., colloidal silicon dioxide) to the wet granules to absorb excess water, producing dry, free-flowing granules without a separate drying step [1] [2].
  • Evaluation:
    • Granule Properties: Mean granule size (d50), percent fines (<50 μm), bulk density, angle of repose [1] [2].
    • Tablet Properties: Breaking force (hardness), friability, disintegration time, and drug release profile [1] [2].

The workflow below illustrates the key stages of the MADG process and the critical quality attributes (CQAs) to evaluate at each step.

MADG_Workflow Start Start: Pre-mix API, Binder, and Excipients Agglomeration Agglomeration Stage - Add Granulation Fluid (1-4% w/w) - Wet Massing (1-5 min) Start->Agglomeration Absorption Moisture Absorption Stage - Add Absorbent (e.g., SiO₂) Agglomeration->Absorption AgglomerationEvaluation CQAs: Granule Size (d50), Percent Fines, Distribution Width Agglomeration->AgglomerationEvaluation Granules Dry, Free-flowing Granules Absorption->Granules AbsorptionEvaluation CQAs: Moisture Content, Flow Properties (Angle of Repose) Absorption->AbsorptionEvaluation GranulesEvaluation CQAs: Tablet Hardness, Friability, Disintegration Time Granules->GranulesEvaluation Evaluation Evaluation

Q2: How do I optimize the MADG process parameters for my formulation?

Solution: Use a Design of Experiment (DoE) approach instead of a one-factor-at-a-time (OFAT) method. This allows for understanding the individual and interactive effects of key process variables [1] [2].

Experimental Protocol for DoE Optimization:

  • Objective: To systematically evaluate the effect of Granulation Fluid Level (X1) and Wet Massing Time (X2) on critical quality attributes (CQAs) of granules and tablets [1] [2].
  • DoE Setup: A 3² full-factorial design is recommended. For example [1] [2]:
    • X1: Granulation Fluid Level: 1%, 2.5%, 4% (w/w)
    • X2: Wet Massing Time: 1, 3, 5 min
  • Analysis: Use multiple regression analysis to model the relationship between variables (X1, X2) and responses (e.g., d50, friability). Analyze variance (ANOVA) to determine the significance of each factor [1] [2].
  • Optimization: Utilize a desirability function to find the optimal process conditions that produce granules with good flow properties and tablets with acceptable characteristics [1] [2].

The following table summarizes the typical effects of these process variables based on a published DoE study [1] [2].

Process Variable Effect on Mean Granule Size (d50) Effect on % Fines Effect on Tablet Quality
Granulation Fluid Level (X1) Pronounced positive effect (increases d50 significantly) [1] [2]. Pronounced negative effect (decreases fines significantly) [1] [2]. Significant effect on tablet breaking force, friability, and disintegration [1] [2].
Wet Massing Time (X2) Significant positive effect (increases d50) [1] [2]. Significant negative effect (decreases fines) [1] [2]. Significant effect on tablet properties, though less pronounced than fluid level [1] [2].

Q3: Are there alternative formulation strategies to overcome solubility and flow issues?

Solution: Develop a solid dispersion (SD) using spray drying. This technique is particularly effective for enhancing the solubility and bioavailability of this compound, a BCS Class IV drug, by converting it to an amorphous state [3].

Experimental Protocol for Spray-Dried Solid Dispersion:

  • Objective: To optimize a this compound-loaded solid dispersion (CFZ-SD) using a Quality-by-Design (QbD) approach to maximize yield, solubility, and control particle size [3].
  • Materials: this compound, polymeric carriers (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD), Copovidone), Silicon Dioxide (SiO₂) [3].
  • Equipment: Spray dryer.
  • DoE Setup: A Box-Behnken Design (BBD) with three factors is suitable. For example [3]:
    • A: SiO₂ ratio (w/w)
    • B: HP-β-CD ratio (mol/mol)
    • C: Blower setting (related to drying air flow)
  • Evaluation:
    • Critical Quality Attributes (CQAs): Yield (Y1), Solubility (Y2), Particle Size (Y3) [3].
    • Solid-State Characterization: Use DSC and PXRD to confirm the amorphous state of the drug [3].
    • Performance Tests: In vitro dissolution and in vivo pharmacokinetic studies to demonstrate enhanced bioavailability [3].

Key Takeaways for Researchers

  • Prioritize MADG for Flow Issues: For primary challenges related to poor flow and compression at high drug load, MADG is a robust, efficient, and green solution supported by strong experimental data [1] [2].
  • Adopt a Systematic DoE Approach: Success in optimizing both MADG and spray drying processes heavily relies on using structured experimental designs like full-factorial or BBD to understand complex variable interactions [1] [3] [2].
  • Consider Solid Dispersions for Bioavailability: If the core problem extends beyond flow to include poor solubility and low bioavailability, spray-dried solid dispersions offer a viable advanced pathway [3].

References

Key Stability and Impurity Profiles of Canagliflozin

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Key Findings Analytical Techniques & Key Parameters Citations
Major Degradation Products One major oxidative degradation product. "Pseudo-DPs" can form with solvents (ACN, MeOH) under acid hydrolysis. LC/Q-TOF-MS/MS for characterization; HPTLC (Acetone:Ethanol, 80:20 v/v). [1] [2]
Critical Process-Related Impurities Specific impurities from synthesis intermediates and processes. Patents detail preparation and removal methods (e.g., recrystallization). [3]
Solid-State Stability (Polymorphism) Commercial API is a hemihydrate (Hemi-CFZ); can convert to monohydrate (Mono-CFZ) or anhydrous form (CFZ). NIR spectroscopy with PLSR modeling for quantification; PXRD for characterization. [4]
Stability-Indicating Methods (SIM) Developed for Canagliflozin alone and with Metformin. Separates drugs from all degradation products. HPLC: C18 column, 0.2% TFA/ACN (80:20), 290 nm, 1.0 mL/min. RP-HPLC: ACN:Phosphate Buffer pH 3.5 (70:30), 254 nm. [5] [6]
Green Analytical Methods Eco-friendly, stability-indicating assays developed using TLC and HPLC. HPTLC: Acetone:Ethyl Acetate:Acetic Acid (8:2:0.2). Assessed by Eco-Scale, GAPI, and HEXAGON tools. [7] [2] [8]

Experimental Protocols for Stability and Impurity Analysis

Here are detailed methodologies for core experiments cited in the tables.

Forced Degradation Study Protocol

This protocol helps in identifying the intrinsic stability of the molecule and elucidating potential degradation pathways [1].

  • Stress Conditions: Subject the drug substance to hydrolytic (acid and base), oxidative, thermal, and photolytic stress as per ICH Q1A(R2) guidelines.
    • Acid/Base Hydrolysis: Use 0.1M HCl or 0.1M NaOH at room temperature for a few hours. Note: Be aware of potential reaction with co-solvents like acetonitrile or methanol under acid conditions, which may form "pseudo-degradation products" [1].
    • Oxidative Stress: Use 3% or 30% hydrogen peroxide at room temperature. This compound is particularly labile under oxidative conditions [1] [2].
  • Analysis: Analyze stressed samples using the UPLC-MS/MS method below or the stability-indicating HPLC methods.
UPLC-MS/MS Method for Degradation Product Characterization

This method is used to separate and characterize the structures of forced degradation products [1].

  • Column: Aquity CSH C18 (100 × 2.1 mm, 1.7 μm)
  • Mobile Phase: Gradient elution using Acetonitrile-Methanol (70:30, v/v) and Formic Acid.
  • Detection: Quadrupole Time-of-Flight Tandem Mass Spectrometry (Q-TOF-MS/MS).
  • Application: The high-resolution mass spectrometry data helps in proposing structures for the degradation products (DPs) by identifying fragment ions.
AQbD-Assisted HPLC Method Development and Validation

This protocol uses Analytical Quality by Design for a robust, stability-indicating assay [5].

  • Defining the Objective: The Analytical Target Profile (ATP) is to quantify this compound in tablet dosage forms.
  • Risk Assessment & DOE: Identify Critical Method Parameters (CMPs) like buffer concentration and organic modifier ratio. A Central Composite Design (CCD) is used to study their effect on Critical Quality Attributes (CQAs) like retention time, tailing factor, and theoretical plates.
  • Chromatographic Conditions:
    • Column: Supelcosil C18 (250 × 4.6 mm, 5 μm)
    • Mobile Phase: 0.2% v/v Trifluoroacetic Acid in Water / Acetonitrile (80:20, v/v), isocratic.
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 290 nm
    • Injection Volume: 10 μL
  • Validation: The method is validated for specificity, precision, linearity (12.6–37.9 μg/mL), and robustness as per ICH Q2(R1) guidelines [5].

Frequently Asked Questions (FAQs)

Q1: Why do I see unexpected degradation peaks in my this compound sample during acid hydrolysis? This is a known phenomenon. This compound can react with co-solvents like acetonitrile or methanol under acid hydrolytic conditions, leading to the formation of "pseudo-degradation products" (DP3 and DP4 as reported) [1]. To confirm, try replicating the study using a different solvent. These are not true degradation products of the drug molecule itself but artifacts of the stress testing conditions.

Q2: How can I quickly and accurately quantify low levels of different solid-state forms in my this compound tablets? Near-Infrared (NIR) spectroscopy combined with chemometrics is an effective, non-destructive technique for this purpose [4].

  • Procedure: Collect NIR spectra of your tablet samples and use a pre-developed Partial Least Squares Regression (PLSR) calibration model.
  • Key to Success: The model must be built using standard samples of known content (CFZ, Hemi-CFZ, Mono-CFZ) and requires appropriate spectral pre-processing (like MSC, SNV, or derivatives) to handle overlapping peaks and baseline shifts [4].

Q3: My HPLC method for this compound lacks robustness. What is a systematic approach to improve it? Adopt an Analytical Quality by Design (AQbD) approach [5].

  • Step 1: Use experimental design (e.g., Factorial Design) to understand the relationship between method parameters (e.g., TFA concentration, column temperature) and performance outcomes (e.g., retention time, peak shape).
  • Step 2: Establish a Method Operable Design Region (MODR), which is the combination of parameter ranges where the method consistently meets performance criteria.
  • Step 3: Operate within this MODR during routine analysis. This ensures the method remains robust despite minor, expected variations in laboratory conditions.

Q4: Are there eco-friendly alternatives to my routine HPLC method for this compound analysis? Yes. High-Performance Thin-Layer Chromatography (HPTLC) has been successfully applied as a greener, stability-indicating method for this compound [7] [2].

  • Advantages: HPTLC typically consumes significantly less solvent per sample than HPLC, reducing chemical waste.
  • Greenness Assessment: The greenness of these methods has been confirmed using tools like the Analytical Eco-Scale and GAPI, showing they are more environmentally sustainable than conventional HPLC methods [7] [2].

Troubleshooting Common Experimental Issues

Problem Possible Cause Solution
Low theoretical plates in HPLC Column degradation, incorrect mobile phase pH, or flow rate. Use a fresh C18 column. For CAN, a mobile phase with 0.2% TFA provides good peak shape. Fine-tune parameters via AQbD [5].
Multiple peaks in stressed sample Expected degradation products or pseudo-DPs from solvent interaction. Characterize peaks via LC-MS/MS [1]. Change the co-solvent used in stress testing to rule out pseudo-DPs.
Failing assay in stability samples Potential solid-form conversion (e.g., hemihydrate to monohydrate). Monitor solid form by PXRD or NIR. Control storage humidity. Use NIR for quantitative analysis of form conversion [4].
High background noise at low UV UV detection at 205-220nm is sensitive to mobile phase impurities. Use high-purity HPLC grade solvents and additives. Consider switching to a higher wavelength like 290 nm if feasible for your analyte [5].

Workflow for Stability and Impurity Control

Below is a workflow diagram that outlines the logical relationship and process for ensuring stability and controlling impurities in this compound, integrating the methods and FAQs discussed.

Start Start: API & Formulation A Identify Critical Quality Attributes (CQAs) Start->A B Forced Degradation Studies (Oxidation, Hydrolysis, etc.) A->B C Develop Stability-Indicating Method (HPLC/HPTLC) B->C D Characterize Degradation Products (LC/Q-TOF-MS/MS) C->D E Monitor Solid Form Conversion (NIR/PXRD) C->E F Control Strategy: - Specification Limits - Storage Conditions D->F E->F

References

canagliflozin food effect administration timing

Author: Smolecule Technical Support Team. Date: February 2026

Food Effect & Pharmacokinetic Data

The table below summarizes the key findings from clinical studies on the effect of food on canagliflozin.

Aspect Findings Clinical Conclusion
Overall Bioavailability No clinically significant effect on systemic exposure (AUC and C~max~) [1] [2]. Can be taken with or without food [1] [3] [4].
High-Fat Meal Study 90% confidence intervals for AUC and C~max~ ratios (fed vs. fasted) were within standard bioequivalence limits (80-125%) [1] [2]. Food does not affect the drug's absorption.
Fixed-Dose Combination (with Metformin) Food did not affect this compound exposure; metformin C~max~ decreased by 16% when taken with food, but this is not clinically meaningful [5] [6]. The combination is recommended with food to improve gastrointestinal tolerability of metformin [5].

Recommended Administration Timing

Although food does not affect absorption, timing relative to meals is important for blood glucose control.

  • Official Recommendation: Administer this compound before the first meal of the day [1] [3] [4].
  • Mechanism and Rationale: Doses above 200 mg taken 20-30 minutes before a meal have been shown to slow the rate of intestinal glucose absorption, thereby reducing the postprandial plasma glucose (PPG) excursion in the first few hours after eating [1]. This effect is attributed to the minor inhibition of SGLT1 receptors in the small intestine [3].

The following diagram illustrates the workflow and rationale behind the meal-timing recommendation.

Start This compound Administration A Dose >200 mg taken 20-30 min before meal Start->A B Delayed intestinal glucose absorption A->B C Reduced postprandial plasma glucose (PPG) excursion B->C Rec Recommended: Take before the first meal of the day C->Rec

Experimental Protocol Overview

For researchers, here is a summary of a key clinical study methodology that investigated the food effect.

  • Study Design: A randomized, open-label, single-dose, two-period crossover study in healthy participants [2].
  • Treatment Sequence: Participants were randomized to receive this compound (300 mg) under fasted conditions in one period and under fed conditions in the other, or vice versa [1] [2].
  • Fed State: A standardized high-fat breakfast was administered 30 minutes prior to dosing [1].
  • Washout Period: 10 to 14 days between treatment periods [2].
  • PK Assessment: Plasma concentrations were monitored for up to 72 hours post-dose. Key parameters assessed included AUC, C~max~, t~max~, and t~½~ [2].
  • Bioequivalence Criteria: The absence of a food effect was concluded if the 90% confidence intervals for the geometric mean ratios (fed/fasted) of AUC and C~max~ were within the 80-125% range [1] [2].

Key Takeaways for Professionals

  • No Food Interaction: The pharmacokinetics of this compound are not altered by food, offering dosing flexibility [1] [2].
  • Pre-Meal Dosing for Optimal Efficacy: To leverage its additional effect on post-meal blood sugar, the dose should be scheduled before the first meal [1].
  • Fixed-Dose Combination Consideration: For this compound/metformin fixed-dose combinations, take with food to minimize the metformin-related gastrointestinal side effects [5].

References

Formulation Strategies to Enhance Solubility & Bioavailability

Author: Smolecule Technical Support Team. Date: February 2026

Canagliflozin (CFZ) is a BCS (Biopharmaceutics Classification System) Class IV drug, meaning it has both low solubility and low permeability, which results in limited oral bioavailability of approximately 65% [1] [2] [3]. The table below compares two advanced formulation approaches developed to overcome these limitations.

Formulation Approach Key Excipients/Carriers Critical Process Parameters Key Outcomes

| Spray-Dried Solid Dispersion (SD) [1] | Polymer: HP-β-CD (Hydroxypropyl-β-cyclodextrin) Stabilizer: SiO₂ (Silicon dioxide) | Optimized via BBD: HP-β-CD ratio, SiO₂ ratio, blower setting [1] | • Solubility: ~9941 μg/mL3.58-3.84x higher dissolution rate vs. market tablet (Invokana) • 1.9x increase in AUC (in vivo, rat model) [1] | | Nanocrystal Sublingual Tablet [2] | Stabilizer: PVP K30 Permeation Enhancer: Sodium Caprate (C10) | Method: Sono-homo-assisted precipitation-ion technique [2] | • Particle size: ~157 nm • Disintegration time: ~51 seconds5x boost in bioavailability (in vivo, rabbit model) [2] |

Experimental Protocol: Spray-Dried Solid Dispersion

Here is a detailed methodology for preparing the optimized solid dispersion as per the Quality-by-Design (QbD) approach [1].

  • Step 1: Design of Experiments (DoE). Use a Box-Behnken Design (BBD) to systematically optimize the formulation. The three Critical Material Attributes/Process Parameters (CMAs/CPPs) are:

    • X1: HP-β-CD ratio (mol/mol)
    • X2: SiO₂ ratio (w/w)
    • X3: Blower setting (related to the spray dryer) The Critical Quality Attributes (CQAs) to monitor are Yield (Y1), Solubility (Y2), and Particle Size (Y3) [1].
  • Step 2: Preparation. Dissolve this compound and HP-β-CD in a suitable solvent system. Use a spray dryer with the parameters defined by the BBD. The inlet temperature is typically set based on preliminary trials to ensure proper drying without degrading the product [1].

  • Step 3: Characterization. The optimized CFZ-SD should be characterized for:

    • Solid State: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the conversion from crystalline to amorphous form.
    • Morphology: Analyze particle shape and surface morphology using Scanning Electron Microscopy (SEM).
    • In-Vitro Performance: Conduct dissolution tests in media at pH 1.2 and pH 6.8, comparing against pure CFZ and the marketed product [1].

This experimental workflow for the spray-dried solid dispersion can be visualized as follows:

cluster_doe Define Factors & Responses cluster_char Characterization Tests Start Start: QbD Approach DoE DoE: Box-Behnken Design (BBD) Start->DoE Prep Preparation: Spray Drying DoE->Prep X1 X1: HP-β-CD Ratio DoE->X1 X2 X2: SiO₂ Ratio DoE->X2 X3 X3: Blower Setting DoE->X3 Y1 Y1: Yield DoE->Y1 Y2 Y2: Solubility DoE->Y2 Y3 Y3: Particle Size DoE->Y3 Char Characterization Prep->Char InVitro In-Vitro Dissolution Char->InVitro PXRD PXRD Char->PXRD DSC DSC Char->DSC SEM SEM Char->SEM InVivo In-Vivo PK Study InVitro->InVivo

Synthesis & Reaction Optimization

While the provided search results focus more on formulation, one patent outlines a synthetic route that replaces a toxic reduction system (BF₃/Triethylsilane) with a safer catalytic hydrogenation step, which is more suitable for industrial production [4].

For general reaction yield improvement, modern approaches leverage automation and Machine Learning (ML). The Minerva framework is an example that can efficiently navigate complex, high-dimensional reaction parameter spaces (e.g., solvents, catalysts, ligands, temperature) to maximize objectives like yield and selectivity [5].

  • Workflow: The process begins with algorithmic sampling (e.g., Sobol sequence) to run an initial, diverse set of experiments. A machine learning model (like a Gaussian Process regressor) then uses the data to predict outcomes and uncertainties for all possible conditions. An acquisition function selects the next most promising batch of experiments to run, balancing exploration of new conditions and exploitation of known promising ones. This cycle repeats until optimal conditions are found [5].

The logical flow of this ML-driven optimization is shown below:

cluster_ml_loop ML Optimization Loop Start Define Reaction Parameter Space Sample Initial Batch: Algorithmic Sampling (Sobol Sequence) Start->Sample Experiment Run High-Throughput Experiments (HTE) Sample->Experiment Model Train ML Model (e.g., Gaussian Process) Experiment->Model Acquire Select Next Batch: Acquisition Function Model->Acquire Model->Acquire Acquire->Experiment Next Iteration Acquire->Experiment Check Optimal? Acquire->Check Check->Acquire No End End Check->End Yes

Frequently Asked Questions (FAQs)

Q1: Why is this compound's bioavailability low, and what is the primary strategy to improve it? A1: Its low bioavailability (approx. 65%) is primarily due to its classification as a BCS Class IV drug, characterized by poor solubility and permeability, along with significant first-pass metabolism in the liver [1] [2] [3]. The primary strategy is to alter its solid-state form from crystalline to amorphous, using techniques like solid dispersions or nanocrystals, which dramatically increase solubility and dissolution rate [1] [2].

Q2: What analytical techniques are critical for characterizing a successful amorphous solid dispersion of CFZ? A2: Key techniques include:

  • Powder X-ray Diffraction (PXRD): To confirm the loss of crystallinity and formation of an amorphous phase.
  • Differential Scanning Calorimetry (DSC): To detect the absence of the drug's melting point, indicating amorphization.
  • Scanning Electron Microscopy (SEM): To analyze particle morphology and size.
  • In-vitro Dissolution Testing: To quantitatively measure the enhancement in dissolution rate and extent [1].

Q3: Besides traditional OFAT, what modern method can drastically speed up reaction optimization? A3: Machine Learning-guided High-Throughput Experimentation (HTE) is a highly efficient modern method. Frameworks like Minerva use Bayesian optimization to intelligently explore a vast reaction parameter space with minimal experiments, identifying high-yielding conditions much faster than traditional one-factor-at-a-time (OFAT) or grid-based searches [5].

References

Canagliflozin Excipient Compatibility & Stability FAQ

Author: Smolecule Technical Support Team. Date: February 2026

Q1: Which stabilizers are most effective for Canagliflozin nanosuspensions? A systematic screening study identified several effective stabilizers. The optimized formulation used a combination of HPMC-E15 and SLS, producing a stable nanosuspension with a particle size of approximately 205 nm [1] [2].

The table below summarizes key performance data for this formulation:

Evaluation Parameter Initial (0-month) 3-month Stability (Room Temp) 3-month Stability (4°C)
Mean Particle Size (nm) 204.5 261.30 261.50
Polydispersity Index Not specified 0.163 0.216
Zeta Potential (mV) Not specified -14.1 -17.8
Dissolution Rate (Fold-increase vs. Invokana)
• pH 4.5 3.05 Not specified Not specified
• pH 6.8 3.51 Not specified Not specified

Additional polymers found to be compatible and effective in various this compound formulations include PVP VA64, PVP K30, Poloxamer 188, Poloxamer 407, and Soluplus [1] [2]. For sublingual nanocrystals, PVP K30 was the optimal stabilizer, yielding a particle size of 157 nm [3].

Q2: What are the major stability concerns for this compound, and how are they tested? The primary chemical stability concern is oxidative degradation. One study forced the degradation of this compound and found it was stable under various conditions (acid, base, hydrolysis, photolysis) except for oxidation, which produced a major degradation product [4].

The standard protocol for stability testing follows ICH guidelines. Here is the experimental workflow:

G cluster_stress Stress Conditions (ICH Guidelines) Start Start Stability Study SamplePrep Sample Preparation Start->SamplePrep StressConditions Apply Stress Conditions SamplePrep->StressConditions Acid Acidic Hydrolysis (e.g., 0.1M HCl) Base Basic Hydrolysis (e.g., 0.1M NaOH) Oxidative Oxidative Stress (e.g., H₂O₂) Thermal Thermal Stress (e.g., 50°C, 75°C) Photolytic Photolytic Stress Analysis Analyze Samples StressConditions->Analysis Identify Identify Degradants Analysis->Identify

Stability-indicating analytical methods, such as HPLC and HPTLC, are required to separate and quantify this compound from its degradants [4] [5].

Q3: What experimental protocol is used for systematic stabilizer screening? The QbD-based screening study provides a robust methodology to move away from trial-and-error [1] [2]. The workflow involves the following key steps:

G cluster_prescreen Key Pre-screening Parameters Start Start Systematic Screening PreScreen Pre-screening Tests Start->PreScreen Design DoE and Data Evaluation (e.g., using Minitab) PreScreen->Design Wettability Drug Wettability in Stabilizer Solution SatSolubility Saturation Solubility in Stabilizer Solution Viscosity Dynamic Viscosity of Stabilizer Solution OptForm Identify Optimized Formulation Design->OptForm Milling Wet Media Milling OptForm->Milling Char Characterization & Stability Milling->Char

Detailed Protocol for Pre-screening Tests:

  • Saturation Solubility:

    • Prepare solutions of various stabilizers (e.g., HPMC-E15, PVP K30, Poloxamer 188, SLS) at different concentrations [1] [6].
    • Add an excess of this compound (e.g., 10 mg) to 1 mL of each stabilizer solution in vials [6].
    • Agitate the vials in a shaking water bath at 37°C and 50 rpm for 5 days to reach equilibrium [6].
    • Centrifuge at 13,500 rpm for 10 minutes, filter the supernatant through a 0.45 μm syringe filter, and analyze drug concentration using a validated HPLC method [6].
  • Wettability Study:

    • This can be assessed by measuring the contact angle or by observing the ease of dispersion of the drug powder in the stabilizer solutions.
  • Viscosity Measurement:

    • Use a viscometer to measure the dynamic viscosity of the stabilizer solutions at room temperature and potentially at 37°C [1].

Q4: What excipients are suitable for amorphous solid dispersions of this compound? For solid dispersions prepared via spray drying, a formulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) was optimized and showed a significant increase in solubility (up to 9941 μg/mL) and a 1.9-fold increase in bioavailability in a rat model [6].

A patent also discloses compositions where this compound is in an amorphous state with various pharmaceutical excipients, including [7]:

  • Polymers: Hydroxypropyl methyl cellulose (HPMC), hydroxypropyl cellulose (HPC), povidone (PVP), polyethylene glycol (PEG), copovidone (PVP VA64).
  • Other Carriers: Liposomes, methacrylic acid copolymers, carbomers, alginates, and chitosan.

References

Summary of Validated HPLC Methods for Canagliflozin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key parameters from different validated methods for your reference and comparison.

Parameter Method 1 (Canagliflozin only) [1] Method 2 (this compound only) [2] Method 3 (this compound & Metformin) [3]
Column Supelcosil C18 (250 × 4.6 mm, 5 μm) Inertsil ODS-3 (250 × 4.6 mm, 5μm) Not Specified (C18 implied)
Mobile Phase 0.2% TFA in Water/ACN (80:20, v/v) Ammonium Acetate Buffer (pH-4.5):ACN (30:70, v/v) Acetonitrile:Phosphate Buffer pH 3.5 (70:30, v/v)
Flow Rate (mL/min) 1.0 Not Specified 1.0
Detection Wavelength (nm) 290 252 254
Retention Time (min) 6.9 4.5 2.2 (this compound), 4.2 (Metformin)
Linearity Range (μg/mL) 12.6 – 37.9 Not Specified 15 – 40 (this compound), 10 – 30 (Metformin)

| LOD/LOQ (μg/mL) | Not Specified / Not Specified | Not Specified / Not Specified | LOD: 0.34 (CF), 0.59 (MF) LOQ: 1.04 (CF), 1.80 (MF) |

Detailed Experimental Protocols

Here are the detailed steps for two of the cited methods to guide your laboratory work.

Protocol 1: Stability-Indicating Method for this compound (AQbD Approach) [1]

This method uses an Analytical Quality by Design (AQbD) approach for enhanced robustness.

  • 1. Equipment and Conditions:

    • Column: Supelcosil C18 (250 × 4.6 mm, 5 μm)
    • Mobile Phase: 0.2% v/v Trifluoroacetic Acid (TFA) in Water : Acetonitrile (80:20, v/v). Degas and filter through a 0.45 μm membrane filter.
    • Flow Rate: 1.0 mL/min
    • Detection: PDA detector at 290 nm
    • Injection Volume: 10 μL
    • Column Temperature: 30 °C
    • Run Time: 15 minutes
  • 2. Standard Solution Preparation:

    • Weigh accurately about 101 mg of this compound Hemihydrate (equivalent to 100 mg this compound) into a 200 mL volumetric flask.
    • Add about 140 mL of diluent (Acetonitrile:Water, 75:25, v/v) and sonicate with intermittent shaking for 10 minutes to dissolve.
    • Dilute to volume with the same diluent and mix well.
    • Filter this solution through a 0.45 μm filter.
    • Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to volume with diluent to obtain a final concentration of approximately 50 μg/mL.
  • 3. System Suitability Criteria:

    • The method should demonstrate a %RSD of ≤ 2.0% for peak areas from six replicate injections of the standard solution.
Protocol 2: Method for Simultaneous Analysis of this compound and Metformin [3]
  • 1. Equipment and Conditions:

    • Column: Standard C18 Column
    • Mobile Phase: Acetonitrile:Phosphate Buffer (adjust to pH 3.5 ± 0.01) in the ratio 70:30, v/v. Filter through a 0.45 μm nylon filter and degas by sonication for 10 minutes.
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 254 nm
    • Run Time: 8 minutes
  • 2. Standard Stock Solution Preparation:

    • This compound Stock (1000 μg/mL): Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
    • Metformin Stock (1000 μg/mL): Weigh 10 mg of Metformin into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
    • Working Standard Solution (for calibration curve): Pipette appropriate volumes from the stock solutions (e.g., 1.5-4.0 mL of this compound and 1.0-3.0 mL of Metformin stock) into 10 mL volumetric flasks. Dilute to volume with methanol to obtain the desired concentration ranges.
  • 3. Sample Preparation (Synthetic Mixture):

    • Prepare a powder mixture containing 50 mg this compound, 100 mg Metformin, and common excipients (e.g., starch, lactose, magnesium stearate).
    • Transfer the mixture to a 100 mL volumetric flask, add about 50 mL of methanol, and sonicate for 20 minutes.
    • Dilute to volume with methanol and filter.
    • Further dilute the filtrate serially with methanol to obtain a test solution within the linearity range (e.g., 15 μg/mL CF and 30 μg/mL MF).

Troubleshooting Guide & FAQs

The following workflow outlines a systematic approach to diagnosing and resolving common HPLC issues, with specific examples for this compound analysis.

G Start Start: HPLC Issue Identified PeakShape Poor Peak Shape/ Tailing Start->PeakShape RTChange Retention Time Shift Start->RTChange LowSignal Low Signal/Noise Start->LowSignal Pressure High System Pressure Start->Pressure CheckCol Action: Check Column PeakShape->CheckCol Yes CheckMP Action: Check Mobile Phase RTChange->CheckMP Yes CheckDet Action: Check Detection LowSignal->CheckDet Yes CheckFilter Action: Check for Clogs Pressure->CheckFilter Yes CheckColSolv - Confirm column chemistry  (e.g., C18) - Flush with strong solvent CheckCol->CheckColSolv CheckMPSteps - Reprepare fresh mobile phase - Adjust pH accurately - Ensure consistent buffer ratio CheckMP->CheckMPSteps CheckDetSteps - Verify wavelength (e.g., 290 nm) - Prepare fresh standard - Check sample dilution CheckDet->CheckDetSteps CheckFilterSteps - Filter samples (0.45 µm) - Filter and degas mobile phase - Check inlet frits CheckFilter->CheckFilterSteps

Frequently Asked Questions
  • Q1: The retention time of my this compound peak is inconsistent. What should I check?

    • A: Retention time drift is often related to mobile phase instability or column issues. First, ensure the mobile phase is fresh and prepared accurately, especially the pH of the buffer [3]. A poorly controlled pH can significantly alter retention. Second, check if the column is equilibrated sufficiently before analysis.
  • Q2: My method is not specific and shows interference from excipients or degradation products. How can I demonstrate specificity?

    • A: As per ICH guidelines, you must perform forced degradation studies (stress testing). Subject the drug substance to acid, base, oxidative, thermal, and photolytic stress conditions. A stability-indicating method is one where the analyte peak is resolved from all degradation products and shows peak purity using a PDA detector, as demonstrated in the literature [1].
  • Q3: How can I improve the robustness of my HPLC method for this compound?

    • A: Consider adopting an Analytical Quality by Design (AQbD) approach as shown in one of the studies [1]. This involves using statistical experimental design (e.g., Design of Experiments - DOE) to systematically evaluate the impact of critical parameters (like buffer concentration, mobile phase ratio, column temperature) on method performance. This helps you establish a "Method Operable Design Region (MODR)" where the method remains reliable despite small, intentional variations.
  • Q4: I am analyzing a combination drug with this compound and metformin. Why is method development challenging?

    • A: The primary challenge is the vast difference in the polarity of the two drugs. This compound is highly non-polar, while metformin is highly polar. Finding a single set of conditions that elutes both compounds with good peak shape and resolution within a reasonable time requires careful optimization of the mobile phase's organic strength and pH [3].

References

canagliflozin process parameter criticality analysis

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method Development (AQbD)

Frequently Asked Questions

  • Q: What is the benefit of using an Analytical Quality by Design (AQbD) approach for my canagliflozin method? A: Implementing AQbD ensures your analytical method is robust, precise, and accurate by building quality into the design from the start. It identifies and minimizes sources of variability, ensuring the method meets performance requirements throughout its lifecycle and is easier to transfer without needing revalidation [1] [2].

  • Q: Which critical method variables should I focus on for a UV-spectrophotometric method? A: For a UV-spectrophotometric method estimating this compound at 290 nm, slit width and sampling interval have been identified as Critical Method Parameters (CMPs) that require careful control during development and validation [1].

  • Q: What is a typical HPLC system suitability result for a validated this compound method? A: A stability-indicating HPLC method developed with AQbD principles showed excellent system suitability. The retention time was consistent at around 6.9 minutes, with a % Relative Standard Deviation (RSD) for the analyte peak ranging between 0.27% and 0.41% across different parameter sets, indicating high precision [2].

Troubleshooting Guide: Common HPLC Issues

Issue Potential Cause Suggested Solution
Poor peak shape (tailing) Incorrect buffer pH or concentration; Column degradation Optimize mobile phase (e.g., 0.2% v/v TFA) and adjust pH. Use a fresh, suitable C18 column [2].
Low theoretical plates Inefficient chromatographic conditions Adjust organic solvent ratio (e.g., Acetonitrile) in mobile phase (e.g., 20-25%). Use Design of Experiment (DoE) for optimization [2].
Retention time drift Fluctuations in flow rate or mobile phase composition Ensure mobile phase is degassed and composition is precise. Check HPLC system for flow rate accuracy [2].

Experimental Protocol: AQbD-based HPLC Method Development This workflow provides a systematic approach to developing a robust HPLC method for this compound.

Start Define Analytical Target Profile (ATP) A Identify Critical Quality Attributes (CQAs: Retention Time, Tailing, Theoretical Plates) Start->A B Risk Assessment & Initial Screening (Identify Critical Method Parameters) A->B C Design of Experiment (DoE) (e.g., Central Composite Design) B->C D Execute Experiments & Analyze Data (Build predictive models) C->D E Establish Design Space (Proven Acceptable Ranges for parameters) D->E F Method Validation & Control Strategy E->F

  • Define ATP: Specify the method's purpose: to quantitatively determine this compound in API or tablet dosage forms [2].
  • Identify CQAs: Define the critical quality attributes of the chromatogram, such as Retention Time (RT), Tailing Factor (TF), and Theoretical Plates (TP) [2].
  • Risk Assessment: Use prior knowledge to select potential Critical Method Parameters (CMPs) like buffer concentration and mobile phase organic ratio [2].
  • Design of Experiment (DoE): Employ a Central Composite Design (CCD) to systematically study the effect of CMPs on the CQAs with a minimal number of experimental runs [1] [2].
  • Data Analysis & Design Space: Use statistical software (e.g., Design Expert) to analyze data and build models. Establish a "Design Space," which is the multidimensional combination of CMPs (e.g., flow rate of 1.0 mL/min, column temperature 30°C) proven to ensure satisfactory CQAs [1] [2].
  • Validation & Control: Validate the final method as per ICH guidelines and implement a control strategy to maintain method performance throughout its lifecycle [1] [2].

Formulation Process Optimization

Frequently Asked Questions

  • Q: this compound has poor solubility. What is a modern approach to enhance it? A: Formulating This compound-loaded solid dispersions (CFZ-SDs) using a spray-drying technique with polymers like hydroxypropyl-β-cyclodextrin (HP-β-CD) is an effective approach. This method, optimized via QbD, can significantly improve solubility and dissolution rate [3].

  • Q: What are the Critical Process Parameters (CPPs) for spray-drying this compound solid dispersions? A: When using a Box-Behnken Design for optimization, key CPPs include the SiO₂ ratio (w/w), the HP-β-CD ratio (mol/mol), and the blower setting on the spray dryer. These parameters critically impact the Critical Quality Attributes (CQAs) of the final product [3].

Troubleshooting Guide: Solid Dispersion Formulation

Issue Potential Cause Suggested Solution
Low yield Spray-drying process parameters not optimized; product loss Optimize blower setting and aspirator rate. Ensure feed concentration and nozzle size are appropriate [3].
Low solubility enhancement Incorrect polymer selection or drug-polymer ratio Re-screen polymers for compatibility. Use DoE to optimize the drug-polymer ratio (e.g., HP-β-CD ratio) [3].
Large particle size High viscosity of feed solution; low blower setting Adjust solid content in feed solution. Increase blower setting and atomization pressure [3].

Chemical Synthesis & Impurity Control

Frequently Asked Questions

  • Q: Which steps in the chemical synthesis of this compound are most critical? A: Several steps in the multi-step synthesis have been identified as critical, including the Friedel-Crafts acylation, the Lewis acid-mediated reductive elimination, the n-BuLi mediated C-arylation, and the reductive demethoxylation [4] [5] [6]. These require careful control and optimization.

  • Q: How can I control impurities during the synthesis? A: Control strategies involve identifying Critical Process Parameters (CPPs) for each step using DoE. For example, controlling the reaction temperature during the reductive elimination step is crucial to prevent the formation of dimeric byproducts. The use of specific solvents like chlorobenzene over DCM can also improve yield and reduce purification issues [5] [6].

Experimental Protocol: QbD in Synthesis Optimization This workflow illustrates how to apply QbD principles to optimize a synthetic process for this compound.

S1 Define Target Product Profile S2 Identify Critical Quality Attributes (CQAs: Yield, Purity, Impurity Profile) S1->S2 S3 Risk Assessment: Identify Potential Critical Process Parameters (CPPs) S2->S3 S4 Design of Experiment (DoE) (Systematically vary CPPs) S3->S4 S5 Execute Reactions & Analyze Outcomes (Fit models to understand relationships) S4->S5 S6 Establish Control Strategy (Define proven acceptable ranges for CPPs) S5->S6

  • Define Target Profile: Set the goal for the synthesis, such as achieving high-purity this compound (>99%) with a good overall yield [6].
  • Identify CQAs: For the final API and key intermediates, CQAs include chemical purity, impurity levels, and yield [6].
  • Risk Assessment: Use chemical knowledge to identify parameters that may impact CQAs (e.g., temperature, reagent equivalents, solvent type) [5] [6].
  • Design of Experiment (DoE): Apply DoE to the critical synthetic steps (e.g., Friedel-Crafts acylation) to efficiently understand the effect of multiple CPPs and their interactions [5] [6].
  • Data Analysis: Model the data to determine the optimal conditions for each CPP (e.g., using BF₃•Et₂O as a catalyst at 35°C for reductive elimination) [6].
  • Implement Control: Define the safe operating ranges for all CPPs to ensure a robust and reproducible process that consistently delivers material meeting all CQAs [5] [6].

References

Comprehensive Technical Support Guide: Canagliflozin Formulation Using Moisture-Activated Dry Granulation (MADG)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MADG Technology

Moisture-Activated Dry Granulation (MADG) represents an innovative approach to pharmaceutical granulation that addresses several limitations of conventional wet granulation methods. This continuous "green" process eliminates the need for thermal drying and subsequent milling steps, making it particularly valuable for formulating challenging high drug-load compounds like canagliflozin. The MADG process is classified as a one-pot manufacturing method where all operations occur within a single high-shear granulator, significantly reducing processing time and material transfer requirements [1] [2]. For this compound formulations with drug loading exceeding 70%, MADG has demonstrated remarkable effectiveness in overcoming poor flow properties and tableting problems while minimizing the amount of required excipients [1].

The fundamental principle of MADG involves using minimal amounts of water (typically 1-4% w/w) to activate binder tackiness, which facilitates agglomeration of fine particles followed by moisture absorption using specialized excipients to produce dry, free-flowing granules [2]. This technical guide provides comprehensive support for researchers and formulation scientists implementing MADG for this compound, addressing common challenges through troubleshooting guides, detailed experimental protocols, and evidence-based solutions derived from recent scientific investigations and real-world application data.

This compound Formulation Challenges & MADG Advantages

Common Formulation Challenges

This compound presents significant formulation challenges that complicate its development into solid dosage forms, particularly at high drug loadings required to achieve therapeutic doses. The compound exhibits inherent poor flowability and suboptimal compression characteristics, which can result in non-uniform content distribution, variable die filling, and tablet defects [1]. These issues are compounded by the typical high drug-loading requirements (>70%) for this compound formulations, which limit the space available for functional excipients that could otherwise mitigate these challenges [1]. Additionally, when this compound is formulated in fixed-dose combinations with other agents such as metformin, the increased tablet size further exacerbates compression difficulties and potentially compromises dosage form integrity [1].

MADG Advantages for this compound

Table: Advantages of MADG for High Drug-Loading this compound Formulations

Advantage Category Specific Benefits Impact on Formulation
Process Efficiency No drying step required Reduces processing time by 60-70% compared to wet granulation [1]
No milling required Eliminates generation of excessive fines or bimodal distribution [2]
One-pot process Minimizes material transfer and equipment requirements [1]
Product Quality Improved flow properties Enhances uniformity of die filling and content uniformity [1]
Enhanced compactibility Produces tablets with adequate mechanical strength [1]
Reduced endpoint sensitivity More robust process with consistent results between batches [2]
Economic & Environmental Lower energy consumption Classified as "green" granulation technology [1]
Reduced material loss Higher yield due to minimal processing steps [3]
Smaller manufacturing footprint Suitable for continuous manufacturing [2]

The MADG process effectively addresses this compound's formulation challenges by creating agglomerates with superior flow and compression characteristics while maintaining the stability of the active ingredient [1] [3]. Through appropriate binder activation and moisture distribution, MADG enables the production of high-drug-load this compound formulations with excellent flow properties and tableting performance that would be difficult to achieve through direct compression or conventional wet granulation [1]. The technology is particularly valuable for developing immediate-release formulations where rapid disintegration and dissolution are critical for therapeutic efficacy [3].

Troubleshooting Guide: Common MADG Issues with this compound

Granulation & Moisture Control Problems

Table: Troubleshooting Granulation and Moisture-Related Issues

Problem Possible Causes Detection Methods Corrective Actions
Poor Granule Formation Insufficient granulation fluid Visual inspection; particle size analysis Increase water level within 1-4% w/w range; ensure proper spray dispersion [1] [2]
Overwetting & Lump Formation Excessive granulation fluid Visual inspection; flow property assessment Reduce water amount; increase absorbent (Aeroperl 300) concentration [2] [3]
Inadequate Flow Properties Insufficient agglomeration; high fines Angle of repose measurement; Carr's Index Optimize wet massing time (1-5 min); adjust water level [1]
Moisture-Related Stability Issues Incomplete moisture distribution Loss on drying (LOD) testing Increase blending time after absorbent addition; use combination of microcrystalline cellulose and colloidal silica [2]
Tableting & Performance Issues
  • Capping and Lamination: This problem often indicates inadequate granule strength or over-lubrication. When occurring with this compound MADG formulations, first optimize the binder system by evaluating different binder types including PVP K12, maltodextrin DE16, or HPC-SSL [3]. Reduce the lubrication time if possible, as MADG granules typically require less lubrication than conventional granules. Additionally, adjust the compression force gradually while monitoring tablet hardness and friability to identify the optimal compression parameters for your formulation.

  • Inadequate Dissolution Profile: For this compound MADG formulations showing slow dissolution, ensure the disintegrant is added after the moisture absorption stage to maintain its functionality [2]. Consider incorporating superdisintegrants at intragranular and/or extragranular locations. Evaluate different disintegrant classes (crossarmellose sodium, crospovidone, sodium starch glycolate) for compatibility and performance. Also verify that the granule density is not excessive, as highly dense granules may exhibit slower disintegration times.

  • Content Uniformity Variations: This critical quality issue typically stems from segregation or inadequate mixing. MADG should inherently improve content uniformity through agglomeration. If variations persist, verify that the agglomeration stage has successfully created a homogeneous mixture. Increase the wet massing time slightly (within 1-5 minute range) to enhance agglomeration [1]. Ensure the particle size distribution of the active and excipients are compatible before initiating the MADG process.

Experimental Protocols & Optimization Approaches

MADG Base Protocol for this compound

The following step-by-step methodology has been validated for high drug-loading this compound formulations (70-80% drug loading) and can be adapted based on specific experimental requirements [1] [3]:

  • Step 1: Pre-blending: Weigh this compound (approximately 70-80% of final tablet weight) and blend with appropriate binders (PVP K12, maltodextrin DE16, or HPC-SSL at 2-5% w/w) using a high-shear granulator. Ensure the binder is evenly distributed throughout the powder mixture. The impeller speed should be set at 150-200 rpm for 5 minutes to achieve homogeneous powder mixing without premature densification.

  • Step 2: Agglomeration: While maintaining impeller rotation (200-300 rpm), spray purified water (1-4% w/w) onto the powder bed using an airless spray system producing droplets of 50-200 µm. The spray rate should be controlled to ensure even distribution without localized overwetting. After complete water addition, continue wet massing for 1-5 minutes to allow proper agglomerate formation. Monitor power consumption or amperage to identify the granulation endpoint.

  • Step 3: Moisture Absorption: Add moisture absorbents such as microcrystalline cellulose (10-20% w/w) and colloidal silicon dioxide (Aeroperl 300 Pharma, 0.5-2% w/w) to the granulator while maintaining impeller movement. Blend for 2-5 minutes until granules appear dry and free-flowing. The moisture absorbents will take up excess water from the agglomerates, eliminating the need for a separate drying step.

  • Step 4: Lubrication: Add extragranular components including disintegrants (3-5% w/w) and lubricants (magnesium stearate, 0.5-1% w/w) to the granulator. Blend for 1-2 minutes at low impeller speed (100-150 rpm) to ensure uniform distribution without over-blending, which could compromise granule structure.

  • Step 5: Compression: Compress the resulting granules using a rotary tablet press to achieve the target tablet hardness (typically 5-15 kp for immediate-release formulations). The resulting granules should exhibit excellent flow properties with angle of repose typically between 25-35 degrees [1].

DoE Optimization Strategy

For systematic optimization of this compound MADG formulations, implement a Design of Experiments (DoE) approach with the following key elements [1]:

  • Critical Process Parameters (CPPs): Identify granulation fluid level (X1: 1-4% w/w) and wet massing time (X2: 1-5 minutes) as independent variables with the greatest impact on critical quality attributes.

  • Critical Quality Attributes (CQAs): Define dependent responses including mean granule size (d50), percent fines (<50 µm), bulk density, angle of repose, tablet breaking force, friability, disintegration time, and dissolution profile.

  • Experimental Design: Implement a 3² full factorial design with center points to model linear and interaction effects. A minimum of 9 experimental runs is recommended for initial screening studies.

  • Model Validation: Verify the statistical significance of generated models through ANOVA (p-value ≤ 0.05) and lack-of-fit testing. Ensure determination coefficients (R²) exceed 0.80 to confirm model robustness [1].

  • Optimization: Utilize desirability functions to identify optimal process parameters that simultaneously satisfy all CQA targets. For this compound, research indicates that high granulation fluid level (approximately 3.41% w/w) combined with short wet massing time (1.0 minute) typically produces optimal results [1].

Frequently Asked Questions (FAQs)

MADG Process FAQs
  • Q: What is the maximum drug loading achievable with MADG for this compound? A: Successful formulations have been developed with drug loads exceeding 80% using the MADG process. The technology is particularly suited for high drug-load applications due to its efficient agglomeration capabilities and minimal excipient requirements [1] [3].

  • Q: How does MADG differ from conventional wet granulation? A: MADG uses significantly less water (1-4% w/w versus 20-40% in wet granulation), requires no drying step, involves no milling operation, and can be completed in a single pot. This results in shorter processing times, reduced energy consumption, and elimination of drying-related stability issues [2].

  • Q: What equipment is required for MADG process development? A: The essential equipment includes a high-shear granulator with bottom-mounted blades (to prevent water contact with exposed blades) and an airless spray system capable of delivering small amounts of water (50-200 µm droplets) accurately. For development work, special spray kits are available that can precisely deliver small water volumes [2].

  • Q: Is MADG suitable for continuous manufacturing? A: Yes, MADG is inherently suitable for continuous processing due to its short processing time, minimal process variables, and excellent reproducibility. The entire process typically requires only 10-15 minutes from start to finish [2].

Optimization & Troubleshooting FAQs
  • Q: What are the most critical factors to optimize in this compound MADG? A: Based on DoE studies, granulation fluid level (X1) has the most pronounced effect on granule and tablet properties, followed by wet massing time (X2). These two factors should be the primary focus during initial optimization studies [1].

  • Q: How can I improve the flow properties of my this compound MADG granules? A: Increasing granulation fluid level within the 1-4% w/w range typically improves flow by reducing fines percentage and increasing mean granule size. Additionally, ensuring adequate moisture absorption through proper ratios of absorbent excipients is critical for achieving free-flowing granules [1].

  • Q: What is the recommended approach for scaling up the MADG process? A: Maintain consistent spray rate per unit mass, impeller tip speed, and relative swept volume during scale-up. The amount of water required is directly scalable based on batch mass, unlike conventional wet granulation where scale-up factors are more complex [2].

Visual Workflows & Process Diagrams

MADG Process Workflow

madg_workflow cluster_preparation Preparation Phase cluster_agglomeration Agglomeration Phase cluster_absorption Moisture Absorption Phase cluster_final Finalization Phase start Start MADG Process step1 Weigh Components: - this compound (70-80%) - Binder (2-5%) - Fillers start->step1 step2 Pre-blend in High-Shear Granulator (150-200 rpm for 5 min) step1->step2 step3 Spray Purified Water (1-4% w/w) 50-200 µm droplets (200-300 rpm) step2->step3 step4 Wet Massing (1-5 min) Monitor power consumption step3->step4 step5 Add Moisture Absorbents: - Microcrystalline Cellulose (10-20%) - Colloidal Silicon Dioxide (0.5-2%) step4->step5 step6 Blend until dry & free-flowing (2-5 min) step5->step6 step7 Add Extragranular Components: - Disintegrant (3-5%) - Lubricant (0.5-1%) step6->step7 step8 Final Blending (1-2 min at 100-150 rpm) step7->step8 step9 Compress Tablets step8->step9

DoE Optimization Approach

doe_optimization cluster_cpp Critical Process Parameters (CPPs) cluster_cqa Critical Quality Attributes (CQAs) cluster_optimization Optimization Output cpp1 Granulation Fluid Level (X1) (1-4% w/w) cqa1 Mean Granule Size (d50) cpp1->cqa1 Strong Effect cqa2 Percent Fines (<50 µm) cpp1->cqa2 Strong Effect cqa3 Bulk Density cpp1->cqa3 Moderate Effect cqa4 Angle of Repose cpp1->cqa4 Strong Effect cqa5 Tablet Breaking Force cpp1->cqa5 Moderate Effect cqa6 Friability cpp1->cqa6 Moderate Effect cqa7 Disintegration Time cpp1->cqa7 Strong Effect cqa8 Drug Release at 30 min cpp1->cqa8 Strong Effect cpp2 Wet Massing Time (X2) (1-5 min) cpp2->cqa1 Moderate Effect cpp2->cqa2 Moderate Effect cpp2->cqa3 Weak Effect cpp2->cqa4 Moderate Effect cpp2->cqa5 Weak Effect cpp2->cqa6 Weak Effect cpp2->cqa7 Moderate Effect cpp2->cqa8 Moderate Effect optimal Optimal Conditions: High Fluid Level (3.41% w/w) Short Massing Time (1.0 min) cqa1->optimal cqa2->optimal cqa3->optimal cqa4->optimal cqa5->optimal cqa6->optimal cqa7->optimal cqa8->optimal

Conclusion

The application of Moisture-Activated Dry Granulation for this compound formulations represents a significant advancement in addressing the challenges associated with high drug-loading compounds. By implementing the troubleshooting guidelines, experimental protocols, and optimization strategies outlined in this technical support document, formulation scientists can overcome common obstacles related to poor flow, tableting difficulties, and content uniformity. The quality-by-design approach incorporating Design of Experiments provides a systematic methodology for identifying optimal process parameters that consistently produce this compound tablets meeting all critical quality attributes.

References

Efficacy and Metabolic Outcomes Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The CANTABILE study, a prospective, multicenter, randomized controlled trial, directly compared the efficacy of canagliflozin (an SGLT2 inhibitor) and teneligliptin (a DPP-4 inhibitor) in Japanese patients with type 2 diabetes and metabolic risk factors over 24 weeks [1].

Efficacy Parameter This compound (SGLT2 Inhibitor) Teneligliptin (DPP-4 Inhibitor) P-value
Composite Outcome: Patients with ≥1 improved metabolic risk factor (Primary Endpoint) 62.2% of patients 31.3% of patients 0.0004 [1]
≥3% Body Weight Reduction 55.9% of patients 10.5% of patients < 0.0001 [1]
HbA1c Reduction Significant decrease [2] Significant decrease [2] Not Significant (NS) between groups [2]
Energy Intake (Diet) Tended to increase [2] Significantly decreased [2] Significant difference between groups [2]
Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) Significantly reduced [2] No significant change [2] Significant difference between groups [2]
Liver Function Markers (AST, ALT, γ-GTP) Significantly reduced [2] No significant change [2] Information missing

A subsequent subanalysis of the CANTABILE study provided further insights into dietary intake and body weight, revealing a paradoxical yet important finding: despite a tendency for increased energy intake, the this compound group experienced significant weight loss. In contrast, the teneligliptin group reduced energy intake but did not achieve significant weight loss [2]. This highlights a key differential effect, where the weight loss from this compound is driven by its mechanism of calorie excretion rather than reduced consumption.

Experimental Protocol of the CANTABILE Study

The data in the summary table above comes from a robust clinical trial design. Here are the detailed methodologies for the key experiments cited.

  • Study Design: Prospective, multicenter, open-label, randomized, parallel-group comparison study [1].
  • Participants: 162 Japanese patients with type 2 diabetes and one or more metabolic risk factors (obesity, hypertension, or dyslipidemia) [1].
  • Intervention: Patients were randomized to receive either:
    • This compound: 100 mg once daily, with potential escalation to 300 mg [2].
    • Teneligliptin: 20 mg once daily, with potential increase to 40 mg [2].
  • Treatment Duration: 24 weeks [1].
  • Primary Endpoint: Composite percentage of subjects who experienced an improvement in at least one metabolic risk factor (obesity, hypertension, dyslipidemia) after 24 weeks [1].
  • Key Secondary Endpoints:
    • Change from baseline in HbA1c, body weight, and HOMA-IR [2].
    • Energy and nutrient intake assessed using the brief-type self-administered diet history questionnaire (BDHQ), a validated tool in the Japanese population [2].
  • Analysis: The Full Analysis Set (FAS) population, which included all patients with at least one post-baseline data point, was used for analysis [2].

Mechanisms of Action and Signaling Pathways

The differing efficacy profiles of these two drug classes stem from their distinct mechanisms of action, which target different physiological pathways to lower blood glucose.

G FoodIntake Food Intake Incretins GLP-1, GIP (Incretin Hormones) FoodIntake->Incretins DPP4Enzyme DPP-4 Enzyme Incretins->DPP4Enzyme Normally Degraded by ActiveIncretins Active GLP-1/GIP Incretins->ActiveIncretins  Stabilizes InactiveIncretins Inactive GLP-1/GIP DPP4Enzyme->InactiveIncretins InsulinSecretion ↑ Glucose-dependent Insulin Secretion ActiveIncretins->InsulinSecretion GlucagonSuppression ↓ Glucagon Release ActiveIncretins->GlucagonSuppression BloodGlucose1 Lower Blood Glucose InsulinSecretion->BloodGlucose1 GlucagonSuppression->BloodGlucose1 DPP4Inhibitor DPP-4 Inhibitor (e.g., Teneligliptin) DPP4Inhibitor->DPP4Enzyme  Inhibits GlucoseFiltered Glucose Filtered in Kidney SGLT2Transporter SGLT2 Transporter GlucoseFiltered->SGLT2Transporter GlucoseExcreted Glucose Excreted in Urine GlucoseFiltered->GlucoseExcreted  Promotes GlucoseReabsorbed Glucose Reabsorbed into Blood SGLT2Transporter->GlucoseReabsorbed SGLT2Inhibitor SGLT2 Inhibitor (e.g., this compound) SGLT2Inhibitor->SGLT2Transporter  Inhibits BloodGlucose2 Lower Blood Glucose GlucoseExcreted->BloodGlucose2 CalorieLoss Calorie Loss / Weight Loss GlucoseExcreted->CalorieLoss

This diagram illustrates the distinct pathways through which DPP-4 inhibitors and SGLT2 inhibitors operate. The different mechanisms explain the efficacy profiles: both classes lower blood glucose, but the SGLT2 inhibitor's action in the kidney independently leads to weight loss and calorie excretion, aligning with the clinical data from the CANTABILE study [2] [3] [4].

Key Takeaways for Research and Development

  • Mechanistic Differentiation: While both classes provide glycemic control, SGLT2 inhibitors offer additional benefits of weight loss and blood pressure reduction, which are crucial for managing metabolic syndrome [1] [3].
  • Clinical Trial Design: The CANTABILE study highlights the importance of evaluating composite metabolic endpoints and objective measures like the BDHQ to fully capture a drug's impact.
  • Future Directions: Research is exploring the use of advanced computational models, like neuro-symbolic AI, to discover and optimize safer, more effective DPP-4 inhibitors [5].

References

Canagliflozin vs. Placebo: Hepatic and Metabolic Outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Canagliflozin 300 mg (n=28) Placebo (n=28) Placebo-Subtracted Change P-value
Hepatic Triglyceride Content (IHTG) -4.6% (-6.4; -2.7) -2.4% (-4.2; -0.6) -- 0.09
IHTG in NAFLD/MASLD Subgroup (n=37) -6.9% (-9.5; -4.2) -3.8% (-6.3; -1.3) -- 0.05
Patients with ≥30% IHTG Reduction 38% 7% -- 0.009
HbA1c -- -- -0.71% (-1.08; -0.33) ≤0.001
Body Weight -- -- -3.4% (-5.4; -1.4) ≤0.001

Source: Data adapted from a 24-week, double-blind, placebo-controlled trial [1]. Values for IHTG and body weight are presented as mean absolute change from baseline; HbA1c is presented as placebo-subtracted change. IHTG = Intrahepatic Triglyceride; NAFLD/MASLD = Non-alcoholic Fatty Liver Disease, now also known as Metabolic Dysfunction-Associated Steatotic Liver Disease.

Detailed Experimental Protocol

To help you evaluate the quality of this data, here are the key methodological details from the trial cited above [1].

  • Study Design: A 24-week, double-blind, parallel-group, placebo-controlled trial.
  • Participants: 56 adults with inadequately controlled type 2 diabetes (Mean HbA1c = 7.7% ± 0.7%).
  • Intervention: Patients were randomly assigned (1:1) to receive either This compound 300 mg or a matching placebo once daily.
  • Primary Outcome Measurement: Change in Intrahepatic Triglyceride (IHTG) content from baseline to 24 weeks, measured quantitatively by proton-magnetic resonance spectroscopy (¹H-MRS).
  • Key Secondary Outcomes:
    • Hepatic Insulin Sensitivity: Assessed using a two-step euglycemic insulin clamp.
    • Beta-cell Function: Evaluated with a mixed meal tolerance test.
  • Analysis: Conducted on a per-protocol basis.

Proposed Mechanisms of Action

Preclinical studies provide insights into the potential biological pathways through which this compound may reduce liver fat. The diagram below synthesizes findings from cell and animal studies, suggesting that this compound's effect is linked to the activation of cellular energy sensors and a "self-cleaning" process in liver cells [2] [3].

G CANA This compound AMPK AMPK Activation CANA->AMPK SIRT1 SIRT1 Activation CANA->SIRT1 Autophagy Induces Lipophagy AMPK->Autophagy SIRT1->Autophagy Lipogenesis ↓ Lipogenesis (SREBP-1c, FASN) Autophagy->Lipogenesis BetaOx ↑ Fatty Acid Oxidation (CPT1a, ACOX1) Autophagy->BetaOx Inflammation ↓ Inflammation (TNF-α, IL-6) Autophagy->Inflammation Outcome Reduced Hepatic Triglyceride Content Lipogenesis->Outcome BetaOx->Outcome Inflammation->Outcome

The diagram illustrates how this compound is proposed to activate AMPK and SIRT1, key regulators of cellular energy and metabolism. This activation promotes lipophagy, a selective form of autophagy that breaks down fat droplets in the liver. This process simultaneously:

  • Downregulates lipogenesis by reducing key markers like SREBP-1c and FASN [2].
  • Upregulates fatty acid β-oxidation by increasing markers such as CPT1a and ACOX1 [2].
  • Reduces inflammation by suppressing pro-inflammatory cytokines (TNF-α, IL-6, MCP1) [2].

Interpretation and Key Takeaways for Researchers

  • Clinical Significance: The data suggests that this compound's reduction of liver fat is clinically most relevant for diabetic patients with co-existing NAFLD/MASLD. The correlation between IHTG reduction and the magnitude of weight loss (r=0.69, p<0.001) indicates that the metabolic benefits are intertwined [1].
  • Mechanistic Evidence: While the clinical trial shows an effect, the mechanistic pathways are primarily supported by preclinical evidence [2] [3]. Further human studies are needed to confirm these mechanisms in patients.
  • Broader Context: A 2025 systematic review notes that SGLT2 inhibitors, as a class, are considered a preferred pharmacological intervention for patients with both T2DM and MASLD, alongside GLP-1 receptor agonists and PPAR-γ agonists [4].

References

Comparative Efficacy and Safety of SGLT2 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Analysis Type / Agent Cardiovascular Outcomes (vs. other SGLT2 inhibitors) Heart Failure Outcomes (vs. other SGLT2 inhibitors) Safety Profile
Network Meta-analysis of RCTs [1] [2]
Canagliflozin Ranked best for reducing composite CV death/HHF in patients with T2D and HF [1] [2]. Ranked best for reducing HHF alone [1]. Potential for increased risk of any adverse events vs. other SGLT2 inhibitors [1].
Large Observational Study [3]
This compound Associated with a higher risk of MACE (HR 1.23) and all-cause mortality (HR 1.49) vs. selective SGLT2 inhibitors in T2D patients without established CVD [3]. Information not specified in this study. Information not specified in this study.
Observational Study (Trio of DBs) [4]
This compound vs. Empagliflozin Similar risk of MI/Stroke. Borderline lower risk of all-cause mortality [4]. Similar risk of HF hospitalization [4]. Lower risk of genital infections. Higher risk of severe UTIs [4].

Key Methodologies from Cited Evidence

The comparative data in the table are derived from robust scientific methodologies. Here are the experimental designs of the key studies cited:

  • Network Meta-Analysis (NMA) Methodology [1] [2]: These analyses pooled data from multiple placebo-controlled RCTs (e.g., CANVAS for this compound, EMPA-REG for empagliflozin, DECLARE-TIMI for dapagliflozin) to generate indirect comparisons between different SGLT2 inhibitors. They used advanced statistical models to estimate comparative hazard ratios and rank the treatments (using metrics like SUCRA) for various efficacy and safety endpoints.
  • Large Observational Study Methodology [3]: This was a retrospective cohort study using a multicenter electronic health record database. New users of this compound were propensity score-matched 1:1 with new users of other SGLT2 inhibitors. Cox proportional hazards regression was used to compare the time to events like MACE and all-cause mortality, adjusting for baseline characteristics.
  • Comparative Observational Study Methodology [4]: This study used three large US insurance claims databases. It employed a "trial emulation" design, applying inclusion/exclusion criteria to mimic clinical trials. Populations were balanced using propensity-score weighting, and outcomes were compared between patients initiating different SGLT2 inhibitors.

Mechanism of Action: this compound as a Dual Inhibitor

A key differentiator for this compound is its unique mechanism of action, which is visualized in the diagram below.

Mechanism Workflow Explanation:

  • Selective SGLT2 Inhibitors (e.g., empagliflozin, dapagliflozin) act primarily in the kidney by blocking SGLT2 receptors, which are responsible for reabsorbing about 90% of glucose filtered by the kidneys [5].
  • This compound's Dual Inhibition: In addition to potently inhibiting SGLT2 in the kidney, this compound also has a mild inhibitory effect on SGLT1 receptors [3] [5].
    • SGLT1 in the Kidney: A small amount (∼10%) of glucose reabsorption occurs via SGLT1; inhibiting it may provide additional glycosuria.
    • SGLT1 in the Intestine: Inhibition of intestinal SGLT1 delays glucose absorption and may enhance incretin (e.g., GLP-1) release, potentially offering additional metabolic effects [3]. This dual action is a hypothesized source of both potential benefits and risks that differentiate it from more selective agents.

Interpretation and Research Gaps

When interpreting this data, please consider:

  • Evidence Hierarchy: Observational studies [3] [4] can identify associations but cannot prove causality due to potential residual confounding. Network meta-analyses [1] [2] provide the highest level of indirect evidence but are not a substitute for direct head-to-head trials.
  • Context is Crucial: The apparent discrepancy in findings (e.g., this compound ranking best in some NMAs while showing higher risk in one observational study) may be related to the different patient populations studied (e.g., with vs. without established cardiovascular disease or heart failure).
  • Clear Gap: The absence of direct head-to-head RCTs represents a significant evidence gap. Future research with such trial designs is needed to make definitive conclusions about the comparative effectiveness and safety of individual SGLT2 inhibitors.

References

canagliflozin meta-analysis SGLT2 inhibitor class

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile from Meta-Analyses

The following tables summarize findings from recent systematic reviews and network meta-analyses that indirectly compare SGLT2 inhibitors in patients with type 2 diabetes and heart failure.

Table 1: Comparative Efficacy in Patients with T2D and Heart Failure [1] [2]

SGLT2 Inhibitor Composite Outcome: CV Death or HF Hospitalization Heart Failure (HF) Hospitalization Cardiovascular (CV) Death All-Cause Mortality Ranking (SUCRA value) for Composite Outcome
Canagliflozin Likely reduced [1] Reduced [1] [2] Reduced [2] No significant difference found [1] Top-ranked (Best) [2]
Sotagliflozin Reduced [1] Reduced [1] No significant difference found [1] No significant difference found [1] Second-ranked [2]
Empagliflozin Reduced [1] Reduced [1] No significant difference found [1] No significant difference found [1] Third-ranked [2]
Dapagliflozin Reduced [1] Reduced [1] [2] No significant difference found [1] Reduced [1] Fourth-ranked [2]
Ertugliflozin No significant difference found [1] Reduced [1] No significant difference found [1] No significant difference found [1] Not top-ranked [1]

Table 2: Comparative Safety and Selectivity Profile

SGLT2 Inhibitor Key Safety Considerations SGLT2 vs. SGLT1 Selectivity
This compound Higher risk of MACE and all-cause mortality in one real-world study [3]; Boxed Warning for lower limb amputation [4] Least selective (dual SGLT1/2 inhibitor) [5]
Empagliflozin - Most selective for SGLT2 [5]
Dapagliflozin - Highly selective for SGLT2 [6]
Ertugliflozin - Selective for SGLT2 [6]

Detailed Experimental Data and Protocols

1. Kongmalai et al. (2023) Network Meta-Analysis [1]

  • Objective: To compare the efficacy and safety of individual SGLT2 inhibitors in patients with T2D and a history of heart failure.
  • Data Sources: PubMed, Embase, and Cochrane Central Register of Controlled Trials were searched up to September 23, 2022.
  • Study Selection: Included 11 Randomized Controlled Trials (RCTs) with a total of 20,438 patients meeting the criteria.
  • Statistical Analysis: Both pairwise and network meta-analysis approaches were applied. Efficacy was ranked using the Surface Under the Cumulative Ranking Curve (SUCRA), where a higher SUCRA value (closer to 100%) indicates a greater probability of being the best treatment.

2. Large Real-World Cohort Study (2025) [3]

  • Objective: To compare the risks of Major Adverse Cardiovascular Events (MACE) and all-cause mortality between this compound and selective SGLT2 inhibitors in routine clinical practice.
  • Study Design: A retrospective cohort study using a multicenter electronic health record database (TriNetX), including over 118 million patients in the U.S.
  • Cohort: Identified adults with T2D but no prior cardiovascular disease who were new users of an SGLT2 inhibitor between 2016 and 2023. After propensity score matching, 12,039 this compound users were compared to 12,039 users of other SGLT2 inhibitors (empagliflozin, dapagliflozin, or ertugliflozin).
  • Outcomes: The primary outcome was MACE (a composite of myocardial infarction, stroke, or all-cause mortality). Hazard ratios (HRs) were calculated using Cox proportional hazards models.

Mechanism of Action and Clinical Decision Pathway

A key differentiating factor among SGLT2 inhibitors is their selectivity for the SGLT2 receptor over SGLT1. This compound has a lower selectivity, acting as a dual SGLT1/2 inhibitor [5]. This dual inhibition is hypothesized to offer additional metabolic effects by delaying intestinal glucose absorption and enhancing incretin release, but its net clinical impact remains a subject of research [3].

The diagram below integrates this mechanistic difference with the clinical evidence to outline a potential decision pathway for researchers and clinicians.

Start Patient with T2D and HF MOA Mechanism of Action: SGLT2 vs. Dual SGLT1/2 Inhibition Start->MOA Evidence Evidence Synthesis MOA->Evidence RCT_Data RCT & Meta-Analysis Data Evidence->RCT_Data RW_Data Real-World Evidence Evidence->RW_Data Interpretation Interpretation & Clinical Implication RCT_Data->Interpretation  Suggests potential efficacy  advantage for heart failure RW_Data->Interpretation  Suggests potential safety  concern in primary prevention Consider Consider this compound Need Need for Head-to-Head Trials Consider->Need AlsoConsider Also Consider: Empagliflozin, Dapagliflozin, Sotagliflozin AlsoConsider->Need AssessRisk Carefully Assess Individual Patient Risk AssessRisk->Need Interpretation->Consider Interpretation->AlsoConsider Interpretation->AssessRisk

Key Takeaways for Researchers

  • Evidence is Mixed: The apparent efficacy advantage of this compound in heart failure populations from RCT meta-analyses is contrasted by potential safety signals in a broader, primary prevention population from real-world data [1] [3] [2].
  • No Direct Comparisons Exist: All comparative data are from indirect analyses. The manufacturer of this compound states there are no head-to-head phase 3 trials, and indirect comparisons are unreliable due to differences in trial designs and populations [4].
  • Mechanism is a Key Differentiator: this compound's dual SGLT1/2 inhibition is a unique feature that may have distinct metabolic consequences, but its link to hard clinical outcomes needs further clarification [3] [5].

References

canagliflozin cardiovascular mortality risk reduction

Author: Smolecule Technical Support Team. Date: February 2026

Cardiovascular Outcomes of Canagliflozin

Outcome Measure Effect of this compound Source / Context

| MACE (3-point) (CV death, non-fatal MI, non-fatal stroke) | 14% reduction HR 0.86 (95% CI 0.75-0.97) [1] | CANVAS Program (RCT) | | Hospitalization for Heart Failure | 33% reduction HR 0.67 (95% CI 0.52-0.87) [1] | CANVAS Program (RCT) | | Cardiovascular Mortality | No significant reduction (vs. placebo) Part of the reduced MACE composite [1] | CANVAS Program (RCT) | | MACE vs. other SGLT2i (MI, stroke, or all-cause mortality) | 23% higher risk HR 1.23 (95% CI 1.14-1.33) [2] | Real-World Observational Study [2] | | All-Cause Mortality vs. other SGLT2i | 49% higher risk HR 1.49 (95% CI 1.33-1.68) [2] | Real-World Observational Study [2] |

Detailed Experimental Data and Methodologies

CANVAS Program (Randomized Controlled Trial)

The CANVAS Program integrated data from two large, double-blind, placebo-controlled trials (CANVAS and CANVAS-R) and serves as the primary source of efficacy data for this compound.

  • Objective: To evaluate the cardiovascular safety and efficacy of this compound in patients with type 2 diabetes and high cardiovascular risk [1].
  • Study Population: 10,142 participants with type 2 diabetes. The cohort included both a secondary prevention group (66% of participants, aged ≥30 with established CVD) and a primary prevention group (34%, aged ≥50 with cardiovascular risk factors but no prior events) [1].
  • Intervention: Participants were randomized to receive this compound or placebo, in addition to standard care [1].
  • Primary Endpoint: 3-point MACE (cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke) [1].
  • Key Findings:
    • This compound significantly reduced the risk of 3-point MACE compared to placebo [1].
    • It also led to significant reductions in hospitalization for heart failure and the progression of renal disease [1].
    • A notable safety finding was an approximate two-fold increased risk of lower extremity amputations [1].
Real-World Comparative Study (2025 Observational Analysis)

This recent study provides a direct, real-world comparison of this compound versus selective SGLT2 inhibitors.

  • Objective: To compare the risks of MACE and all-cause mortality between initiators of this compound and other SGLT2 inhibitors in routine clinical practice [2].
  • Data Source: U.S. multicenter electronic health record database including over 118 million patients [2].
  • Study Population: 24,078 adults with type 2 diabetes and no prior cardiovascular disease (a primary prevention population). After propensity score matching, 12,039 patients were in the this compound group and 12,039 in the "other SGLT2 inhibitors" group (empagliflozin, dapagliflozin, or ertugliflozin) [2].
  • Primary Outcome: MACE, defined as a composite of myocardial infarction, stroke, or all-cause mortality [2].
  • Key Findings: In this primary prevention setting, this compound initiation was associated with a higher risk of the composite MACE outcome and all-cause mortality compared to initiation of selective SGLT2 inhibitors [2].
  • Important Note: The authors emphasize that these findings should be considered hypothesis-generating due to the observational nature of the study, which can be influenced by unmeasured confounding factors, and the results differ from the established evidence from randomized trials [2].

Mechanism of Action & Trial Design

The following diagram illustrates the proposed dual mechanism of action of this compound and the high-level workflow of the CANVAS Program that established its efficacy.

cluster_renal Renal SGLT2 Inhibition cluster_intestinal Intestinal SGLT1 Inhibition This compound This compound SGLT2_Block Blocks SGLT2 in Proximal Tubule This compound->SGLT2_Block SGLT1_Block Blocks SGLT1 in Intestinal Mucosa This compound->SGLT1_Block Reduced_Glucose_Reabsorb Reduces Glucose & Sodium Reabsorption SGLT2_Block->Reduced_Glucose_Reabsorb Glycosuria Glycosuria (Increased Urinary Glucose Excretion) Reduced_Glucose_Reabsorb->Glycosuria Osmotic_Diuresis Osmotic Diuresis Natriuresis Glycosuria->Osmotic_Diuresis CardioRenal_Effects Proposed Cardio-Renal Benefits • Improved Glycemic Control • Blood Pressure Reduction • Weight Loss • Hemodynamic Effects Osmotic_Diuresis->CardioRenal_Effects Delayed_Glucose_Absorb Delayed Intestinal Glucose Absorption SGLT1_Block->Delayed_Glucose_Absorb Incretin_Release Enhanced Incretin Release (GLP-1/GIP) Delayed_Glucose_Absorb->Incretin_Release Incretin_Release->CardioRenal_Effects

cluster_cohorts Stratified Cohorts cluster_randomization Randomization (1:1) Start CANVAS Program Population (N=10,142 Adults with Type 2 Diabetes) Primary_Prev Primary Prevention Cohort (N=3,486) Aged ≥50 years, ≥2 CV risk factors No prior CV events Start->Primary_Prev Secondary_Prev Secondary Prevention Cohort (N=6,656) Aged ≥30 years, Prior CV disease Start->Secondary_Prev Canagliflozin_Group This compound Group Primary_Prev->Canagliflozin_Group Placebo_Group Placebo Group (Plus Standard Care) Primary_Prev->Placebo_Group Secondary_Prev->Canagliflozin_Group Secondary_Prev->Placebo_Group Outcomes Primary Efficacy Outcome: 3-Point MACE (CV Death, Non-fatal MI, Non-fatal Stroke) Key Safety Outcome: Lower Extremity Amputation Canagliflozin_Group->Outcomes Placebo_Group->Outcomes

Interpretation Guide for Conflicting Data

When reviewing the seemingly conflicting data, it is critical for professionals to consider the hierarchy of evidence and fundamental differences in study design:

  • Randomized Controlled Trials (RCTs) vs. Observational Studies: The CANVAS Program is a high-quality RCT, the gold standard for establishing efficacy, where the 2025 comparative study is observational. Observational studies are prone to confounding, and their findings do not override RCT results [1] [2].
  • Placebo vs. Active Comparator: CANVAS established that this compound is better than placebo. The 2025 study suggests it might be less effective than other SGLT2 inhibitors in a specific real-world setting. These are different clinical questions [1] [2].
  • Class Effect vs. Drug-Specific Effects: Some meta-analyses and studies, such as one from 2022, have found no significant difference in the risk of heart failure and other cardiovascular events between individual SGLT2 inhibitors, supporting a class-wide benefit [3]. The 2025 findings are therefore not yet conclusive.

References

canagliflozin safety profile comparative analysis

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Safety Outcomes of SGLT2 Inhibitors

The table below summarizes key safety outcomes for canagliflozin compared to other medications, based on analyses of real-world data and clinical trials.

Safety Outcome Comparison Hazard Ratio (HR) & 95% CI Evidence Source & Population

| MACE (MI, Stroke, or All-cause Mortality) | this compound vs. other SGLT2is | HR 1.23 (1.14 - 1.33) [1] [2] [3] | Real-world cohort (n=24,078), T2D without prior CVD [1] [3] | | All-cause Mortality | this compound vs. other SGLT2is | HR 1.49 (1.33 - 1.68) [1] [2] [3] | Real-world cohort (n=24,078), T2D without prior CVD [1] [3] | | Hemorrhagic Stroke | this compound vs. other SGLT2is | HR 1.35 (1.02 - 1.79) [1] [3] | Real-world cohort (n=24,078), T2D without prior CVD [1] [3] | | Fracture Risk | this compound vs. Placebo | Incidence: 15.4 vs. 11.9 per 1000 person-years [4] | Randomized Controlled Trial (CANVAS) [4] | | Fracture Risk | SGLT2is (as a class) vs. DPP-4is | Odds Ratio (OR) 0.89 (0.81 - 0.98) [4] | Meta-analysis of cohort studies (n=357,119 after matching) [4] | | Fracture Risk | SGLT2is (as a class) vs. Placebo | OR 0.85 (0.74 - 0.98) [5] | Meta-analysis of 117 RCTs [5] | | Genital Infections | this compound vs. Empagliflozin | HR 0.94 (0.91 - 0.97) [6] | Target Trial Emulation (US claims data) [6] | | Severe UTIs | this compound vs. Empagliflozin | HR 1.13 (1.03 - 1.24) [6] | Target Trial Emulation (US claims data) [6] | | DKA Risk | Dapagliflozin vs. Empagliflozin | HR 0.78 (0.68 - 0.90) [6] | Target Trial Emulation (US claims data) [6] |

Methodologies of Cited Studies

Understanding the experimental design of the cited research is crucial for interpreting the data.

Study Focus Study Design Data Source & Population Key Methodological Details

| Cardiovascular Risks of this compound [1] [3] | Retrospective Cohort Study | Data Source: TriNetX US EHR database (>118 million patients). Population: Adults with T2D, no prior CVD, new users of SGLT2is (2016-2023). Sample: 12,039 this compound vs. 12,039 other SGLT2is after matching. | Propensity Score Matching (PSM): 1:1 matching on demographics, BMI, eGFR, medications, comorbidities. Follow-up: From drug initiation until outcome, drug discontinuation, death, or study end. Analysis: Cox proportional hazards regression. | | Fracture Risk (Meta-analysis) [4] | Systematic Review & Meta-analysis | Data Sources: PubMed, Web of Science, Embase, Google Scholar (up to Aug 2023). Included Studies: 7 cohort studies (n=357,119 after matching). | Statistical Model: Random-effects model. Comparison: SGLT2is vs. DPP-4is. Subgroup Analysis: By age and sex. | | Fracture Risk (RCT Meta-analysis) [5] | Systematic Review & Network Meta-analysis | Data Sources: 4 databases. Included Studies: 117 RCTs comparing 9 antidiabetic drug classes. | Statistical Method: Frequentist network meta-analysis. Comparison: Multiple drug classes against each other and placebo. | | Comparative SGLT2i Safety [6] | Target Trial Emulation | Data Source: Three US claims databases (2014-2020). Population: New users of this compound, dapagliflozin, or empagliflozin. Sample: ~657,814 patients in total. | Design: Emulates a randomized trial using observational data. Analysis: Compared each drug to empagliflozin for cardiovascular and safety outcomes. |

Interpretation and Key Takeaways

For researchers and drug development professionals, the context of these findings is critical:

  • Cardiovascular Safety Signal: The observed increased risk of MACE and mortality with this compound comes from a single, large observational study [1] [3]. The authors themselves caution that these results are exploratory and hypothesis-generating and contrast with evidence from some randomized trials. This highlights the need for further investigation rather than drawing definitive clinical conclusions.
  • Fracture Risk is Drug-Specific: The class-wide data suggests SGLT2 inhibitors are not associated with an increased fracture risk and may even be protective [5] [4]. However, this compound appears to be an exception, as shown in the CANVAS trial [4]. This indicates that fracture risk may be an off-target effect specific to this compound's pharmacology, not a class effect.
  • Mechanistic Hypotheses: The proposed mechanisms for this compound's unique safety profile often relate to its dual SGLT1/2 inhibition, which other agents like empagliflozin and dapagliflozin do not possess. The increased fracture risk has been linked to altered calcium-phosphate homeostasis and elevated parathyroid hormone (PTH) levels [4].

To help visualize the logical process of evaluating the safety profile of an SGLT2 inhibitor like this compound, the following diagram outlines the key comparison domains and known risk factors.

References

canagliflozin cost-effectiveness other antidiabetics

Author: Smolecule Technical Support Team. Date: February 2026

Cost-Effectiveness Comparison of Canagliflozin

Comparison Country & Perspective Key Outcome (ICER) Model & Time Horizon Key Drivers
This compound 100 mg vs. Dapagliflozin 10 mg [1] [2] China (Healthcare Provider) Dominant (Cost-saving & more effective) [1] [2] COMT Model (Lifetime) [1] [2] Better HbA1c & SBP reduction leading to reduced complications [1]
This compound 300 mg vs. Dapagliflozin 10 mg [3] USA (Third-Party Payer) Dominant (Cost-saving & more effective) [3] ECHO-T2DM Model (30-year) [3] Superior HbA1c lowering, less need for insulin rescue [3]
This compound 300 mg vs. Sitagliptin 100 mg [4] Clinical Trial (Multi-country) N/A (Clinical superiority shown) [4] 52-week clinical trial [4] Greater reductions in A1C, FPG, body weight, and systolic BP [4]

ICER (Incremental Cost-Effectiveness Ratio): A measure of the cost to gain one additional unit of health outcome (e.g., one QALY). "Dominant" means the treatment is both more effective and less costly than the comparator.

Underlying Evidence and Experimental Data

Clinical Efficacy Data (Indirect Comparison)

Since head-to-head trials are limited, a Bayesian network meta-analysis of randomized controlled trials was used to compare efficacy, with placebo as a common reference [1] [2]. The following table shows the mean absolute changes from baseline used in the Chinese economic model.

Parameter Dapagliflozin 10 mg [1] [2] This compound 100 mg [1] [2]
HbA1c (%), decreasing -0.66 -0.76
SBP (mmHg), decreasing -3.01 -3.89
Total Cholesterol (mg/dL) -4.72 +4.56
Health Economic Evaluation Methodology
  • Models Used: The Chinese Outcomes Model for T2DM (COMT) and the Economic and Health Outcomes Model of T2DM (ECHO-T2DM) are validated, policy-analysis tools [1] [3]. They simulate the progression of diabetes by tracking microvascular (e.g., neuropathy, ESRD) and macrovascular (e.g., stroke, heart failure) complications [1] [2].
  • Key Inputs: Models incorporate patient demographics, biomarker values (HbA1c, SBP, cholesterol), and treatment effects to estimate the long-term risk of complications, mortality, quality of life, and associated medical costs [1] [3].
  • Handling of Clinical Data: The efficacy data (e.g., HbA1c reduction) from the network meta-analysis are applied in the model's first year. The natural progression of the disease (e.g., a gradual rise in HbA1c over time) is also accounted for in subsequent years [1] [2].
  • Sensitivity Analyses: Studies performed one-way and probabilistic sensitivity analyses to test the robustness of the results. The findings were generally stable, though most sensitive to variations in the cost of drugs and cardiovascular mortality risk [1] [3].

Experimental Workflow for Cost-Effectiveness Analysis

The following diagram illustrates the standard workflow for conducting a cost-effectiveness analysis using a diabetes model, from data input to outcome generation.

cluster_Inputs Input Data cluster_Outputs Projected Outcomes Start Start: Define Comparison (this compound vs. Dapagliflozin) DataInput Data Input Start->DataInput Model Diabetes Simulation Model (e.g., COMT, ECHO-T2DM) DataInput->Model Output Model Output Model->Output Result Cost-Effectiveness Result Output->Result ICER Final ICER Result->ICER Calculates Efficacy Clinical Efficacy Data (Network Meta-Analysis) Efficacy->DataInput Costs Drug & Medical Costs Costs->DataInput Patient Patient Profiles & Baseline Risks Patient->DataInput Utilities Health State Utilities (QoL Weights) Utilities->DataInput LYs Life Years (LYs) LYs->Output QALYs Quality-Adjusted Life Years (QALYs) QALYs->Output TotalCost Total Costs TotalCost->Output Complications Complication Rates Complications->Output

Interpretation and Context

  • Class Comparison: A 2023 systematic review found that among newer antidiabetic drugs used as a second-line therapy, SGLT2 inhibitors (SGLT2i) like this compound were generally more cost-effective than both GLP-1 receptor agonists and DPP-4 inhibitors [5].
  • Value Beyond Glucose: The cost-effectiveness of this compound is driven not only by its glucose-lowering efficacy but also by its beneficial effects on weight, blood pressure, and subsequent reduction in long-term diabetes complications [1] [3].
  • Generalizability: These results are context-specific to the healthcare system and pricing of each country. The finding that this compound is "dominant" was consistent in both the Chinese and US studies, which strengthens the argument for its economic value [1] [3].

References

×

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

3.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

444.14067323 Da

Monoisotopic Mass

444.14067323 Da

Boiling Point

‎642.9±55.0

Heavy Atom Count

31

LogP

3.44
log Kow = 4.05 (est)

Appearance

White to Pale Yellow Solid

Melting Point

68-72

UNII

6S49DGR869

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Canagliflozin is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

This drug is used in conjunction with diet and exercise to increase glycemic control in adults diagnosed with type 2 diabetes mellitus. Another indication for canagliflozin is the prevention of major cardiovascular events (myocardial infarction, stroke, or death due to a cardiovascular cause) in patients with type 2 diabetes, as well as hospitalization for heart failure in patients with type 2 diabetes[L5897,. In addition to the above, canagliflozin can be used to lower the risk of end-stage kidney disease and major increases in serum creatinine and cardiovascular death for patients with a combination of type 2 diabetes mellitus, diabetic nephropathy, and albuminuria. It is important to note that this drug is **not** indicated for the treatment of type 1 diabetes mellitus or diabetic ketoacidosis.
FDA Label
Invokana is indicated for the treatment of adults with insufficiently controlled type 2 diabetes mellitus as an adjunct to diet and exercise: as monotherapy when metformin is considered inappropriate due to intolerance or contraindicationsin addition to other medicinal products for the treatment of diabetes. For study results with respect to combination of therapies, effects on glycaemic control, cardiovascular and renal events, and the populations studied, see sections 4. 4, 4. 5 and 5. 1.
Treatment of type II diabetes mellitus
Canagliflozin, approved by the Food and Drug Administration (FDA) in 2013, belongs to a class of medications known as sodium-glucose cotransporter 2 (SGLT2) inhibitors.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Hypoglycemic Agents; Sodium-Glucose Cotransporter 2 Inhibitors; SGLT2 Inhibitors

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Canagliflozin is included in the database.
Invokana (canagliflozin) is indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus. /Included in US product label/
EXPL THER The proximal tubule's sodium-glucose linked transporter-2 (SGLT2) accounts for the vast majority of glucose reabsorption by the kidney. Its selective inhibition, accordingly, leads to substantial glycosuria, lowering blood glucose, and facilitating weight loss in individuals with diabetes. During the past year, two SGLT2 inhibitors, canagliflozin and dapagliflozin, have been approved for the treatment of type 2 diabetes. Beyond their anti-hyperglycemic properties, however, this new class of drugs has several other attributes that provide a theoretical basis for kidney protection. Like agents that block the renin-angiotensin system, SGLT2 inhibitors also reduce single-nephron glomerular filtration rate (SNGFR) in the chronically diseased kidney, though by quite different mechanisms. Additional potentially beneficial effects of SGLT2 inhibition include modest reductions in blood pressure and plasma uric acid. Finally, cell culture studies indicate that glucose uptake from the tubular lumen, as well as from the basolateral compartment, can contribute to proximal tubular production of extracellular matrix proteins. Whether such attributes will translate into reducing the progression of chronic kidney disease will require the undertaking of long-term, dedicated studies.
EXPL THER Management of hypertension in diabetes is critical for reduction of cardiovascular mortality and morbidity. While blood pressure (BP) control has improved over the past two decades, the control rate is still well below 50% in the general population of patients with type 2 diabetes mellitus (T2DM). A new class of oral glucose-lowering agents has recently been approved; the sodium-glucose co-transporter 2 (SGLT2) inhibitors, which act by eliminating large amounts of glucose in the urine. Two agents, dapagliflozin and canagliflozin, are currently approved in the United States and Europe, and empagliflozin and ipragliflozin have reported Phase 3 trials. In addition to glucose lowering, SGLT2 inhibitors are associated with weight loss and act as osmotic diuretics, resulting in a lowering of BP. While not approved for BP-lowering, they may potentially aid BP goal achievement in people within 7-10 mm Hg of goal.

Pharmacology

This drug increases urinary glucose excretion and decreases the renal threshold for glucose (RTG) in a dose-dependent manner [FDA label]. The renal threshold is defined as the lowest level of blood glucose associated with the appearance of detectable glucose in the urine [A176969, T545]. The end result of canagliflozin administration is increased urinary excretion of glucose and less renal absorption of glucose, decreasing glucose concentration in the blood and improving glycemic control. **A note on type 2 diabetes and cardiovascular disease** The risk of cardiovascular events in diabetes type 2 is increased due to the damaging effects of diabetes on blood vessels and nerves in the cardiovascular system. In particular, there is a tendency for hyperglycemia to create pro-atherogenic (plaque forming) lesions in blood vessels, leading to various fatal and non-fatal events including stroke and myocardial infarction [A177086, L5933]. Long-term glycemic control has been proven to be effective in the prevention of cardiovascular events such as myocardial infarction and stroke in patients with type 2 diabetes [A177095].
Canagliflozin Anhydrous is the anhydrous form of canagliflozin, a C-glucoside with a thiophene ring that is an orally available inhibitor of sodium-glucose transporter 2 (SGLT2) with antihyperglycemic activity. Canagliflozin is also able to reduce body weight and has a low risk for hypoglycemia.

MeSH Pharmacological Classification

Sodium-Glucose Transporter 2 Inhibitors

ATC Code

A10BD16
A10BK02
A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10B - Blood glucose lowering drugs, excl. insulins
A10BK - Sodium-glucose co-transporter 2 (sglt2) inhibitors
A10BK02 - Canagliflozin

Mechanism of Action

The sodium-glucose co-transporter2 (SGLT2), is found in the proximal tubules of the kidney, and reabsorbs filtered glucose from the renal tubular lumen. Canagliflozin inhibits the SGLT2 co-transporter. This inhibition leads to lower reabsorption of filtered glucose into the body and decreases the renal threshold for glucose (RTG), leading to increased glucose excretion in the urine.
Sodium-glucose co-transporter 2 (SGLT2), expressed in the proximal renal tubules, is responsible for the majority of the reabsorption of filtered glucose from the tubular lumen. Canagliflozin is an inhibitor of SGLT2. By inhibiting SGLT2, canagliflozin reduces reabsorption of filtered glucose and lowers the renal threshold for glucose (RTG), and thereby increases urinary glucose excretion (UGE).

Vapor Pressure

1.07X10-18 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

842133-18-0

Absorption Distribution and Excretion

**Bioavailability and steady-state** The absolute oral bioavailability of canagliflozin, on average, is approximately 65%. Steady-state concentrations are achieved after 4 to 5 days of daily dose administration between the range of 100mg to 300mg. **Effect of food on absorption** Co-administration of a high-fat meal with canagliflozin exerted no appreciable effect on the pharmacokinetic parameters of canagliflozin. This drug may be administered without regard to food. Despite this, because of the potential of canagliflozin to decrease postprandial plasma glucose excretion due to prolonged intestinal glucose absorption, it is advisable to take this drug before the first meal of the day.
After a single oral radiolabeled dose canagliflozin dose to healthy subjects, the following ratios of canagliflozin or metabolites were measured in the feces and urine: **Feces** 41.5% as the unchanged radiolabeled drug 7.0% as a hydroxylated metabolite 3.2% as an O-glucuronide metabolite **Urine** About 33% of the ingested radiolabled dose was measured in the urine, generally in the form of O-glucuronide metabolites. Less than 1% of the dose was found excreted as unchanged drug in urine.
This drug is extensively distributed throughout the body. On average, the volume of distribution of canagliflozin at steady state following a single intravenous dose in healthy patients was measured to be 83.5 L.
In healthy subjects, canagliflozin clearance was approximately 192 mL/min after intravenous (IV) administration. The renal clearance of 100 mg and 300 mg doses of canagliflozin was measured to be in the range of 1.30 - 1.55 mL/min.
/MILK/ Canagliflozin is distributed into milk in rats; it is not known whether the drug is distributed into human milk.
Canagliflozin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes mellitus. It blocks the reabsorption of glucose in the proximal renal tubule by inhibiting the sodium-glucose cotransporter 2. This article describes the in vivo biotransformation and disposition of canagliflozin after a single oral dose of [(14)C]canagliflozin to intact and bile duct-cannulated (BDC) mice and rats and to intact dogs and humans. Fecal excretion was the primary route of elimination of drug-derived radioactivity in both animals and humans. In BDC mice and rats, most radioactivity was excreted in bile. The extent of radioactivity excreted in urine as a percentage of the administered [(14)C]canagliflozin dose was 1.2%-7.6% in animals and approximately 33% in humans. The primary pathways contributing to the metabolic clearance of canagliflozin were oxidation in animals and direct glucuronidation of canagliflozin in humans. Unchanged canagliflozin was the major component in systemic circulation in all species. In human plasma, two pharmacologically inactive O-glucuronide conjugates of canagliflozin, M5 and M7, represented 19% and 14% of total drug-related exposure and were considered major human metabolites. Plasma concentrations of M5 and M7 in mice and rats from repeated dose safety studies were lower than those in humans given canagliflozin at the maximum recommended dose of 300 mg. However, biliary metabolite profiling in rodents indicated that mouse and rat livers had significant exposure to M5 and M7. Pharmacologic inactivity and high water solubility of M5 and M7 support glucuronidation of canagliflozin as a safe detoxification pathway.
The mean absolute oral bioavailability of canagliflozin is approximately 65%. Co-administration of a high-fat meal with canagliflozin had no effect on the pharmacokinetics of canagliflozin; therefore, INVOKANA may be taken with or without food. However, based on the potential to reduce postprandial plasma glucose excursions due to delayed intestinal glucose absorption, it is recommended that INVOKANA be taken before the first meal of the day. The mean steady-state volume of distribution of canagliflozin following a single intravenous infusion in healthy subjects was 119 L, suggesting extensive tissue distribution. Canagliflozin is extensively bound to proteins in plasma (99%), mainly to albumin. Protein binding is independent of canagliflozin plasma concentrations. Plasma protein binding is not meaningfully altered in patients with renal or hepatic impairment. Following administration of a single oral [14C] canagliflozin dose to healthy subjects, 41.5%, 7.0%, and 3.2% of the administered radioactive dose was recovered in feces as canagliflozin, a hydroxylated metabolite, and an O-glucuronide metabolite, respectively. Enterohepatic circulation of canagliflozin was negligible. Approximately 33% of the administered radioactive dose was excreted in urine, mainly as O-glucuronide metabolites (30.5%). Less than 1% of the dose was excreted as unchanged canagliflozin in urine. Renal clearance of canagliflozin 100 mg and 300 mg doses ranged from 1.30 to 1.55 mL/min. Mean systemic clearance of canagliflozin was approximately 192 mL/min in healthy subjects following intravenous administration.

Metabolism Metabolites

Canagliflozin is primarily metabolized by O-glucuronidation. It is mainly glucuronidated by UGT1A9 and UGT2B4 enzymes to two inactive O-glucuronide metabolites. The oxidative metabolism of canagliflozin by hepatic cytochrome enzyme CYP3A4 is negligible (about 7%) in humans.
O-glucuronidation is the major metabolic elimination pathway for canagliflozin, which is mainly glucuronidated by UGT1A9 and UGT2B4 to two inactive O-glucuronide metabolites. CYP3A4-mediated (oxidative) metabolism of canagliflozin is minimal (approximately 7%) in humans.

Associated Chemicals

Canagliflozin hemihydrate; 928672-86-0

Wikipedia

Canagliflozin

FDA Medication Guides

INVOKAMET
CANAGLIFLOZIN; METFORMIN HYDROCHLORIDE
TABLET;ORAL
JANSSEN PHARMS
08/23/2024
INVOKAMET XR
TABLET, EXTENDED RELEASE;ORAL
INVOKANA
CANAGLIFLOZIN

Drug Warnings

Hypersensitivity reactions (e.g., generalized urticaria), some serious, have been reported with canagliflozin treatment. These reactions generally occurred within hours to days of canagliflozin initiation. If a hypersensitivity reaction occurs, the drug should be discontinued, appropriate treatment instituted, and the patient monitored until signs and symptoms resolve.
Dose-dependent increases in low-density lipoprotein (LDL)-cholesterol can occur during canagliflozin therapy. Serum LDL-cholesterol concentrations should be monitored during treatment with canagliflozin and such lipid elevations treated according to the standard of care.
When canagliflozin is added to therapy with an insulin secretagogue (e.g., a sulfonylurea) or insulin, the incidence of hypoglycemia is increased compared with sulfonylurea or insulin monotherapy. Therefore, patients receiving canagliflozin may require a reduced dosage of the concomitant insulin secretagogue or insulin to reduce the risk of hypoglycemia.
Canagliflozin may increase the risk of genital mycotic infections in males (e.g., balanoposthitis, candidal balanitis) and females (e.g., vulvovaginal candidiasis, vulvovaginal mycotic infection, vulvovaginitis). In clinical trials, patients with a history of genital mycotic infections and uncircumcised males were more likely to develop such infections. Patients should be monitored for genital mycotic infections and appropriate treatment should be instituted if these infections occur.
For more Drug Warnings (Complete) data for Canagliflozin (14 total), please visit the HSDB record page.

Biological Half Life

In a clinical study, the terminal half-life of canagliflozin was 10.6 hours for the 100mg dose and 13.1 hours for the 300 mg dose.

Use Classification

Human drugs -> Drugs used in diabetes -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Invokamet is canagliflozin hemihydrate in combination with metformin hydrochloride. /Canagliflozin hemihydrate (928672-86-0)/

Storage Conditions

Storage Conditions: Keep container tightly closed in a dry and well-ventilated place. Keep out of the reach of children. Keep containers tightly closed in a cool, well-ventilated place. Keep in properly labeled containers. Store at -20 degrees C.

Interactions

Inhibitors of sodium-glucose cotransporters type 2 (SGLT2) reduce hyperglycaemia by decreasing renal glucose threshold and thereby increasing urinary glucose excretion. They are proposed as a novel approach for the management of type 2 diabetes mellitus. They have proven their efficacy in reducing glycated haemoglobin, without inducing hypoglycaemia, as monotherapy or in combination with various other glucose-lowering agents, with the add-on value of promoting some weight loss and lowering arterial blood pressure. As they may be used concomitantly with many other drugs, we review the potential drug-drug interactions (DDIs) regarding the three leaders in the class (dapagliglozin, canagliflozin and empagliflozin). Most of the available studies were performed in healthy volunteers and have assessed the pharmacokinetic interferences with a single administration of the SGLT2 inhibitor. The exposure [assessed by peak plasma concentrations (Cmax) and area under the concentration-time curve (AUC)] to each SGLT2 inhibitor tested was not significantly influenced by the concomitant administration of other glucose-lowering agents or cardiovascular agents commonly used in patients with type 2 diabetes. Reciprocally, these medications did not influence the pharmacokinetic parameters of dapagliflozin, canagliflozin or empagliflozin. Some modest changes were not considered as clinically relevant. However, drugs that could specifically interfere with the metabolic pathways of SGLT2 inhibitors [rifampicin, inhibitors or inducers of uridine diphosphate-glucuronosyltransferase (UGT)] may result in significant changes in the exposure of SGLT2 inhibitors, as shown for dapagliflozin and canagliflozin. Potential DDIs in patients with type 2 diabetes receiving chronic treatment with an SGLT2 inhibitor deserve further attention, especially in individuals treated with several medications or in more fragile patients with hepatic and/or renal impairment.
Digoxin: There was an increase in the AUC and mean peak drug concentration (C max) of digoxin (20% and 36%, respectively) when co-administered with INVOKANA 300 mg. Patients taking INVOKANA with concomitant digoxin should be monitored appropriately.
Concomitant use of canagliflozin with drugs that interfere with the renin-angiotensin-aldosterone system, including angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor antagonists, may increase the incidence of symptomatic hypotension. Prior to initiating canagliflozin in such patients, intravascular volume should be assessed and corrected; patients should be monitored for signs and symptoms of hypotension after initiating therapy. These drugs also may cause hyperkalemia in patients with moderate renal impairment. Serum potassium concentrations should be monitored periodically following initiation of canagliflozin in patients predisposed to hyperkalemia due to drug therapy.
UGT Enzyme Inducers: Rifampin: Co-administration of canagliflozin with rifampin, a nonselective inducer of several UGT enzymes, including UGT1A9, UGT2B4, decreased canagliflozin area under the curve (AUC) by 51%. This decrease in exposure to canagliflozin may decrease efficacy. If an inducer of these UGTs (e.g., rifampin, phenytoin, phenobarbital, ritonavir) must be co-administered with INVOKANA (canagliflozin), consider increasing the dose to 300 mg once daily if patients are currently tolerating INVOKANA 100 mg once daily, have an eGFR greater than 60 mL/min/1.73 m squared, and require additional glycemic control. Consider other antihyperglycemic therapy in patients with an eGFR of 45 to less than 60 mL/min/1.73 m squared receiving concurrent therapy with a UGT inducer and require additional glycemic control
For more Interactions (Complete) data for Canagliflozin (6 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
Lamos EM, Younk LM, Davis SN: Canagliflozin , an inhibitor of sodium-glucose cotransporter 2, for the treatment of type 2 diabetes mellitus. Expert Opin Drug Metab Toxicol. 2013 Jun;9(6):763-75. doi: 10.1517/17425255.2013.791282. Epub 2013 Apr 17. [PMID:23590413]
Osaki A, Okada S, Saito T, Yamada E, Ono K, Niijima Y, Hoshi H, Yamada M: Renal threshold for glucose reabsorption predicts diabetes improvement by sodium-glucose cotransporter 2 inhibitor therapy. J Diabetes Investig. 2016 Sep;7(5):751-4. doi: 10.1111/jdi.12473. Epub 2016 Feb 16. [PMID:27181936]
Deeks ED, Scheen AJ: Canagliflozin: A Review in Type 2 Diabetes. Drugs. 2017 Sep;77(14):1577-1592. doi: 10.1007/s40265-017-0801-6. [PMID:28836175]
Joseph JJ, Golden SH: Type 2 diabetes and cardiovascular disease: what next? Curr Opin Endocrinol Diabetes Obes. 2014 Apr;21(2):109-20. doi: 10.1097/MED.0000000000000044. [PMID:24569552]
Gleissner CA, Galkina E, Nadler JL, Ley K: Mechanisms by which diabetes increases cardiovascular disease. Drug Discov Today Dis Mech. 2007;4(3):131-140. doi: 10.1016/j.ddmec.2007.12.005. [PMID:18695749]
Mannucci E, Dicembrini I, Lauria A, Pozzilli P: Is glucose control important for prevention of cardiovascular disease in diabetes? Diabetes Care. 2013 Aug;36 Suppl 2:S259-63. doi: 10.2337/dcS13-2018. [PMID:23882055]
Steven L. Cowart and Max E. Stachura (1990). Clinical Methods: The History, Physical, and Laboratory Examinations. 3rd edition. (3rd ed.). Butterworths.
U.S. FDA Approves INVOKANA® (canagliflozin) to Reduce the Risk of Heart Attack, Stroke or Cardiovascular Death in Adults with Type 2 Diabetes and Established Cardiovascular Disease
Diabetes, Heart Disease, and Stroke: NIDDK
FDA Approved Drug Products: Invokana (canagliflozin) oral tablets
FDA Approved Products: INVOKAMET (canagliflozin and metformin hydrochloride tablets), for oral use

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